molecular formula C6H10N2O3 B13141106 L-Proline, 4-(aminomethyl)-5-oxo-, (4R)- CAS No. 686287-94-5

L-Proline, 4-(aminomethyl)-5-oxo-, (4R)-

Katalognummer: B13141106
CAS-Nummer: 686287-94-5
Molekulargewicht: 158.16 g/mol
InChI-Schlüssel: WWTLSLKLBNFFCB-DMTCNVIQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

L-Proline, 4-(aminomethyl)-5-oxo-, (4R)- is a useful research compound. Its molecular formula is C6H10N2O3 and its molecular weight is 158.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality L-Proline, 4-(aminomethyl)-5-oxo-, (4R)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-Proline, 4-(aminomethyl)-5-oxo-, (4R)- including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer

686287-94-5

Molekularformel

C6H10N2O3

Molekulargewicht

158.16 g/mol

IUPAC-Name

(2S,4R)-4-(aminomethyl)-5-oxopyrrolidine-2-carboxylic acid

InChI

InChI=1S/C6H10N2O3/c7-2-3-1-4(6(10)11)8-5(3)9/h3-4H,1-2,7H2,(H,8,9)(H,10,11)/t3-,4+/m1/s1

InChI-Schlüssel

WWTLSLKLBNFFCB-DMTCNVIQSA-N

Isomerische SMILES

C1[C@@H](C(=O)N[C@@H]1C(=O)O)CN

Kanonische SMILES

C1C(C(=O)NC1C(=O)O)CN

Herkunft des Produkts

United States
Foundational & Exploratory

The Mechanism of Action of (2S,4R)-4-(Aminomethyl)-5-oxoproline: A Technical Guide on Peptidomimetic Scaffolding and Neuromodulation

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Identity

L-Proline, 4-(aminomethyl)-5-oxo-, (4R)- , systematically identified as (2S,4R)-4-(aminomethyl)-5-oxopyrrolidine-2-carboxylic acid (CAS: 686287-94-5)[1][2], is a highly specialized, conformationally restricted unnatural amino acid (UAA). In the realm of advanced drug discovery and structural biology, this compound serves a dual purpose: it acts as a rigid peptidomimetic building block capable of forcing specific secondary structures[3], and functions as a pharmacophore mimic for endogenous neuroactive amino acids like glutamate and -aminobutyric acid (GABA)[4].

As a Senior Application Scientist, I approach this compound not merely as a chemical entity, but as a structural vector. Understanding its mechanism of action requires analyzing how its thermodynamic rigidity translates into targeted biological signaling.

Core Chemical Mechanism: Conformational Restriction & Bifunctionality

The primary mechanism of action of 4-aminomethyl-5-oxoproline (4-AM-5-OP) at the molecular level is governed by the thermodynamics of its 5-oxopyrrolidine (pyroglutamate) ring.

  • Dihedral Restriction: The lactam ring inherently restricts the (phi) dihedral angle of the peptide backbone to approximately -60°. When incorporated into a peptide sequence, this restriction heavily favors the formation of Type I or Type II -turns. This structural locking prevents proteolytic degradation by shielding the peptide backbone from endogenous proteases.

  • Bifunctional Vectoring: The (2S, 4R) stereocenter dictates the exact spatial projection of the 4-aminomethyl group. This primary amine acts as a bioisostere for the -amino group of GABA or the -carboxyl of glutamate. By projecting this functional group into a highly specific 3D space, 4-AM-5-OP can probe the deep binding pockets of receptors without the entropic penalty typically associated with flexible, linear amino acids[5].

Pharmacological Mechanisms of Action

When utilized as a standalone small molecule, a prodrug, or a terminal peptide modification, the biological mechanism of action bifurcates into two primary neuromodulatory pathways:

A. Glutamatergic Modulation

4-substituted 5-oxoprolines act as rigid analogs of glutamate. The 4-aminomethyl group provides a basic center that interacts with acidic residues (e.g., Aspartate, Glutamate) within the orthosteric binding sites of Metabotropic Glutamate Receptors (mGluRs) and Excitatory Amino Acid Transporters (EAATs). By locking the conformation, it acts as a selective ligand, triggering Gq/11-coupled intracellular calcium mobilization and triggering distinct signaling profiles via functional selectivity[5].

B. GABAergic Mimicry & Nootropic Activity

The spatial distance between the -carboxylic acid and the 4-aminomethyl group mimics the GABA pharmacophore. Derivatives of 4-amino-5-oxoproline have demonstrated significant psychotropic, anxiolytic, and nootropic activities[4]. The rigid lactam structure resists rapid enzymatic degradation by GABA transaminase (GABA-AT), allowing it to modulate GABAergic transmission over an extended pharmacokinetic half-life. Similar pyroglutamate derivatives have been shown to antagonize hypnotic drug inhibition, further validating their nootropic mechanisms[6].

G L 4-AM-5-OP (Ligand) R mGluR (Receptor) L->R Binds G Gq/11 Protein (Transducer) R->G Activates E Phospholipase C (Effector) G->E Stimulates M IP3 / DAG (Second Messengers) E->M Cleaves PIP2 C Calcium Release & Nootropic Effect M->C Modulates

mGluR Signaling Pathway Modulated by 4-AM-5-OP

Self-Validating Experimental Protocols

To successfully harness this UAA in drug development, researchers must employ rigorous, self-validating workflows. Below are the standard protocols for peptide incorporation and receptor binding.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Objective: Incorporate Fmoc-(2S,4R)-4-(aminomethyl(Boc))-5-oxoproline into a target peptide while preventing lactam ring opening. Causality: The 5-oxo group is susceptible to nucleophilic attack during prolonged basic Fmoc deprotection. Therefore, optimized coupling reagents and strict time controls are required.

  • Resin Swelling: Swell Rink Amide AM resin in DMF for 30 minutes to ensure uniform reagent penetration.

  • Fmoc Deprotection: Treat with 20% Piperidine in DMF containing 0.1 M HOBt for 2 x 5 minutes.

    • Self-Validation Check: Monitor the dibenzofulvene-piperidine adduct via UV absorbance at 301 nm to confirm complete deprotection without over-exposing the lactam ring.

  • UAA Coupling: Pre-activate 3 eq. of the 4-AM-5-OP UAA with 2.9 eq. HATU and 6 eq. DIPEA in DMF for 2 minutes. Add to the resin and agitate for 2 hours.

    • Causality: HATU is specifically chosen over DIC/Oxyma to accelerate the coupling of the sterically hindered secondary amine of the pyroglutamate ring.

  • Global Cleavage: Cleave the peptide using TFA/TIPS/H O (95:2.5:2.5) for 2 hours. The Boc protecting group on the 4-aminomethyl moiety is simultaneously removed during this step.

SPPS Step1 Resin Preparation (Swelling in DMF) Step2 Fmoc Deprotection (20% Piperidine + HOBt) Step1->Step2 Step3 UAA Coupling (HATU / DIPEA Activation) Step2->Step3 Step4 Global Cleavage (TFA / TIPS / H2O) Step3->Step4 Step5 RP-HPLC Purification (Target Peptide) Step4->Step5

SPPS Workflow for 4-AM-5-OP Incorporation

Protocol 2: Radioligand Competitive Binding Assay (mGluR)

Objective: Determine the binding affinity ( ) of the 4-AM-5-OP derivative.

  • Membrane Preparation: Isolate CHO cell membranes expressing the target mGluR subtype.

  • Incubation: Incubate membranes with 2 nM [ H]-Quisqualate and varying concentrations (10 to 10 M) of the 4-AM-5-OP ligand in HEPES buffer (pH 7.4) for 60 minutes at room temperature.

  • Filtration: Terminate the reaction by rapid filtration through GF/B filters pre-soaked in 0.1% PEI.

    • Causality: PEI soaking neutralizes the negative charge of the glass fiber, drastically reducing non-specific binding of the positively charged aminomethyl group.

  • Quantification: Measure bound radioactivity via liquid scintillation counting and calculate the IC using non-linear regression.

Quantitative Data Presentation

The structural rigidity of 4-AM-5-OP provides distinct pharmacological advantages over endogenous flexible ligands. The table below summarizes the comparative conformational and binding parameters based on structural analog data[3][4][5].

CompoundDihedral Angle ( )Receptor TargetNootropic PotentialPrimary Application
L-Glutamate FlexiblemGluR / iGluRLowEndogenous Ligand
GABA FlexibleGABA / GABA ModerateEndogenous Ligand
4-AM-5-OP Restricted (~ -60°)mGluR (Rigid Analog)HighPeptidomimetic Scaffold

References

  • NextPeptide - (2S,4R)-4-(Aminomethyl)-5-oxopyrrolidine-2-carboxylic acid. NextPeptide Catalog. URL: [Link]

  • Vigorov, A. Y., et al. (2026) - Synthesis and Properties of 4-Amino-5-oxoproline Derivatives (A Review). Russian Journal of General Chemistry (via SciProfiles). URL: [Link]

  • Krasnov, V. P., et al. (2022) - Synthesis and psychotropic activity of a series of 4-aminopyroglutamates. AIP Conference Proceedings (via ResearchGate). URL: [Link]

  • Gerbier, R., et al. (2023) - Signaling Modulation via Minimal C-Terminal Modifications of Apelin-13. ACS Publications. URL:[Link]

  • Ogasawara, T., et al. (2006) - Piracetam and TRH analogues antagonise inhibition by barbiturates, diazepam, melatonin and galanin of human erythrocyte D-glucose transport. British Journal of Pharmacology (via PMC). URL:[Link]

Sources

Structural and Functional Profiling of L-Proline, 4-(aminomethyl)-5-oxo-, (4R)- in Rational Drug Design

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Whitepaper

Executive Summary

In the landscape of modern peptidomimetics and rational drug design, controlling the spatial orientation of pharmacophores is paramount. L-Proline, 4-(aminomethyl)-5-oxo-, (4R)- , also known systematically as (2S,4R)-4-(aminomethyl)-5-oxopyrrolidine-2-carboxylic acid, serves as a highly specialized, conformationally restricted building block. By locking the flexible carbon backbone of traditional amino acids into a rigid pyrrolidone ring, this molecule acts as an advanced surrogate for neurotransmitters like γ-aminobutyric acid (GABA) and glutamic acid.

This technical guide provides an in-depth analysis of its 3D structural implications, physicochemical properties, and the precise methodologies required to incorporate it into complex peptide sequences or small-molecule libraries without compromising chiral integrity.

Physicochemical Profiling & 3D Structural Analysis

To utilize this building block effectively, one must first understand its foundational metrics. The compound features a dual-stereocenter architecture that dictates its biological behavior. The (2S) configuration aligns with natural L-proline, while the (4R) configuration projects the aminomethyl group into a specific spatial vector, crucial for receptor subtype selectivity [1, 2].

Quantitative Data Summary
PropertyValueCausality / Significance
Chemical Name L-Proline, 4-(aminomethyl)-5-oxo-, (4R)-Standard IUPAC nomenclature for regulatory filing.
CAS Registry Number 686287-94-5Essential for precise sourcing and database querying.
Molecular Formula C₆H₁₀N₂O₃Defines the atomic composition for mass spectrometry.
Molecular Weight 158.15 g/mol Low molecular weight ensures high ligand efficiency (LE).
Stereochemistry (2S, 4R)Dictates the exact 3D vector of the pharmacophore points.
InChIKey WWTLSLKLBNFFCB-DMTCNVIQSA-NFacilitates exact structural matching in cheminformatics.

Data supported by the and . [1, 2]

The Causality of Conformational Restriction

Linear neurotransmitters like GABA and Glutamate possess multiple rotatable bonds, leading to a high entropic penalty upon binding and frequent off-target effects. By cyclizing the backbone into a 5-oxopyrrolidine (pyroglutamate) scaffold, the dihedral angles (φ and ψ) are rigidly fixed. This pre-organization reduces the entropic cost of receptor binding and forces the molecule into a bioactive conformation that can selectively target specific receptor subtypes (e.g., distinguishing between GAT-1 and BGT-1 transporters) [3, 4].

G A Linear Neurotransmitter (e.g., GABA, Glutamate) B High Conformational Flexibility (Multiple Rotatable Bonds) A->B D L-Proline, 4-(aminomethyl)-5-oxo-, (4R)- (Conformationally Restricted Scaffold) A->D Rational Drug Design C Non-Selective Receptor Binding (Off-target effects) B->C E Pyrrolidone Ring Constraint (Fixed Dihedral Angles) D->E F Selective Target Engagement (Specific Receptor Subtypes) E->F

Caption: Logical flow of conformational restriction in rational drug design using the pyrrolidone scaffold.

Experimental Methodology: Self-Validating SPPS Integration

Incorporating a sterically hindered, constrained amino acid into a peptide sequence requires optimized Solid-Phase Peptide Synthesis (SPPS) protocols. Standard coupling reagents often fail due to the steric bulk of the pyrrolidone ring. The following protocol utilizes a self-validating system to ensure high-fidelity coupling and prevent epimerization.

Step-by-Step Protocol

Step 1: Resin Preparation and Deprotection

  • Action: Swell Rink Amide resin (0.1 mmol scale) in Dichloromethane (DCM) for 30 minutes, then wash with Dimethylformamide (DMF). Treat with 20% piperidine in DMF (2 × 10 min) to remove the Fmoc protecting group.

  • Causality: Swelling expands the polymer matrix, exposing reactive sites.

  • Self-Validation: Monitor the UV absorbance of the piperidine-dibenzofulvene adduct in the flow-through at 301 nm. Quantifying this peak ensures the deprotection is complete and matches the theoretical resin loading.

Step 2: Coupling of the Constrained Scaffold

  • Action: Pre-activate Fmoc-(2S,4R)-4-(aminomethyl)-5-oxopyrrolidine-2-carboxylic acid (0.4 mmol, 4 eq) with HATU (0.39 mmol, 3.9 eq) and DIPEA (0.8 mmol, 8 eq) in DMF for 2 minutes. Add to the resin and agitate for 2 hours at room temperature.

  • Causality: The pyrrolidone ring creates significant steric hindrance at the C2 carboxylic acid. HATU is chosen over DIC/HOBt because it forms a highly reactive 7-aza-1-hydroxybenzotriazole active ester, accelerating acylation and suppressing epimerization at the delicate C2 chiral center.

  • Self-Validation: Perform a Kaiser (Ninhydrin) Test. A yellow resin indicates complete coupling (absence of free primary amines). A blue resin dictates a mandatory double-coupling cycle.

Step 3: Global Cleavage and Scavenging

  • Action: Treat the resin with a cleavage cocktail of TFA / TIPS / H₂O (95:2.5:2.5 v/v/v) for 2 hours.

  • Causality: Trifluoroacetic acid (TFA) cleaves the peptide from the resin and removes side-chain protecting groups. Triisopropylsilane (TIPS) is a critical addition; it acts as a carbocation scavenger, preventing the highly nucleophilic aminomethyl group from being irreversibly alkylated by protecting group byproducts.

Step 4: Analytical Validation

  • Action: Precipitate the product in cold diethyl ether, centrifuge, and analyze via RP-HPLC and ESI-MS.

  • Self-Validation: The presence of a single sharp peak on the HPLC chromatogram, coupled with an ESI-MS mass matching the theoretical calculation (incorporating the 158.15 g/mol core), validates the structural integrity of the synthesized peptidomimetic.

SPPS Resin Solid Support (e.g., Rink Amide Resin) Deprotect Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotect Couple Coupling of Constrained Proline (HATU/DIPEA) Deprotect->Couple Wash Washing & Validation (Kaiser Test) Couple->Wash Cleavage Resin Cleavage (TFA/TIPS/H2O) Wash->Cleavage Purify RP-HPLC & LC-MS Validation Cleavage->Purify

Caption: Step-by-step self-validating workflow for SPPS incorporation.

Conclusion

L-Proline, 4-(aminomethyl)-5-oxo-, (4R)- represents a sophisticated tool in the medicinal chemist's arsenal. By leveraging its rigid (2S, 4R) stereochemical framework, researchers can bypass the entropic limitations of linear amino acids, driving higher affinity and selectivity in target engagement. Adhering to the rigorous, self-validating synthetic protocols outlined above ensures that the structural integrity of this valuable building block is maintained throughout the drug development lifecycle.

References

  • Title: L-Proline, 4-(aminomethyl)-5-oxo-, (4R)- (9CI) Chemical Substance Information Source: NextSDS Database URL: [Link]

  • Title: 4-Substituted d-Glutamic Acid Analogues: The First Potent Inhibitors of Glutamate Racemase (MurI) Enzyme with Antibacterial Activity Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Conformationally Restricted GABA with Bicyclo[3.1.0]hexane Backbone as the First Highly Selective BGT-1 Inhibitor Source: ACS Medicinal Chemistry Letters URL: [Link]

Investigational Framework for Determining the In Vivo Pharmacokinetic Properties of L-Proline, 4-(aminomethyl)-5-oxo-, (4R)-

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Disclaimer: Specific in vivo pharmacokinetic data for the compound L-Proline, 4-(aminomethyl)-5-oxo-, (4R)- is not extensively available in the public scientific literature. This guide is therefore presented as a comprehensive investigational framework. It is designed to provide researchers, scientists, and drug development professionals with the theoretical basis and practical methodologies required to elucidate the pharmacokinetic profile of this, or structurally similar, novel chemical entities.

Executive Summary

The journey of a novel chemical entity (NCE) from laboratory discovery to clinical application is critically dependent on a thorough understanding of its behavior within a biological system.[1] This guide provides a robust methodological framework for characterizing the in vivo pharmacokinetic (PK) properties of L-Proline, 4-(aminomethyl)-5-oxo-, (4R)-, a unique cyclic imino acid derivative. We will explore the core principles of Absorption, Distribution, Metabolism, and Excretion (ADME) and present detailed experimental protocols and data analysis strategies. By grounding our approach in established principles of drug development and leveraging knowledge of related proline and 5-oxoproline metabolic pathways, this document serves as a self-validating system for generating the crucial PK data needed to advance a research program.[2][3]

Introduction to L-Proline, 4-(aminomethyl)-5-oxo-, (4R)- and the Imperative of Pharmacokinetics

L-Proline, 4-(aminomethyl)-5-oxo-, (4R)- is a derivative of L-proline, a non-essential amino acid with multifaceted roles in protein synthesis, cellular signaling, and stress response.[2][4] The parent molecule, 5-oxoproline (pyroglutamate), is a key intermediate in the γ-glutamyl cycle, crucial for amino acid transport and glutathione metabolism.[3][5] The introduction of an aminomethyl group at the 4-position suggests potential for novel biological interactions, but also introduces metabolic and dispositional questions that must be answered.

Pharmacokinetic studies are the cornerstone of preclinical development, bridging the gap between in vitro activity and in vivo efficacy and safety.[1][6] They provide the quantitative data necessary to determine appropriate dosing regimens, predict potential drug-drug interactions, and understand the relationship between concentration and effect.

Preclinical Study Design: A Rationale-Driven Approach

The selection of an appropriate animal model and study design is paramount for generating data that can be effectively extrapolated to humans.[7]

Selection of Animal Models

The choice of species must be scientifically justified based on biological relevance, regulatory acceptance, and practical considerations.[7]

  • Initial Screening (Rodents): Mice or rats are typically used for initial PK screening due to their well-characterized genetics, small size, cost-effectiveness, and ease of handling.[7] They allow for rapid assessment of basic PK parameters.

  • Definitive Studies (Non-Rodents): To provide a more comprehensive profile and better predict human pharmacokinetics, a second, larger species is often required.[1]

    • Beagle Dogs: Offer advantages due to their size, ease of handling, and extensive historical background data.[1]

    • Non-Human Primates (NHPs): Provide the closest physiological and genetic homology to humans, making them invaluable for late-stage preclinical studies, though their use involves higher costs and significant ethical considerations.[1][7]

Route of Administration and Dosing

To fully characterize the ADME profile, both intravenous (IV) and the intended clinical route (e.g., oral, PO) of administration must be evaluated.

  • Intravenous (IV) Administration: This route ensures 100% bioavailability by definition. It is essential for determining fundamental PK parameters such as clearance (CL), volume of distribution (Vd), and terminal half-life (t½).

  • Oral (PO) Administration: This is the most common intended route for patient administration. Oral studies are critical for determining the rate and extent of absorption and calculating oral bioavailability (F%).

The diagram below illustrates the foundational workflow for a comprehensive preclinical pharmacokinetic study.

G cluster_0 Phase 1: Study Design & Preparation cluster_1 Phase 2: In-Life Phase cluster_2 Phase 3: Sample & Data Analysis cluster_3 Phase 4: Reporting A Select Animal Model (e.g., Sprague-Dawley Rat) B Develop & Validate Bioanalytical Method (LC-MS/MS) A->B C Dose Formulation (IV and PO) B->C D Group 1: IV Administration C->D E Group 2: PO Administration C->E F Serial Blood Sampling (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24h) D->F E->F G Urine/Feces Collection (Metabolic Cages) F->G H Plasma Sample Processing (Protein Precipitation/SPE) G->H I Quantify Drug Concentration via LC-MS/MS H->I J Pharmacokinetic Modeling (Non-compartmental Analysis) I->J K Calculate PK Parameters (AUC, Cmax, t1/2, F%, etc.) J->K L Generate Final Study Report K->L

Workflow for a comprehensive preclinical PK study.

Core Pharmacokinetic Parameters: ADME Investigation

Absorption

Absorption describes the process by which the drug enters systemic circulation. For oral administration, this involves passage through the gastrointestinal (GI) tract.

  • Key Parameter: Bioavailability (F%)

    • This measures the fraction of the administered oral dose that reaches systemic circulation unchanged. It is calculated by comparing the area under the plasma concentration-time curve (AUC) from oral administration to that from IV administration.

    • Formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

Distribution

Distribution refers to the reversible transfer of a drug from the bloodstream into various tissues and organs.

  • Key Parameter: Volume of Distribution (Vd)

    • This is a theoretical volume that relates the amount of drug in the body to the concentration of the drug in the blood or plasma. A large Vd suggests extensive tissue distribution, while a small Vd indicates the drug is largely confined to the circulatory system.

Metabolism

Metabolism is the enzymatic conversion of a drug into other chemical species, known as metabolites. This process primarily occurs in the liver and is crucial for detoxification and elimination. Based on the structure of L-Proline, 4-(aminomethyl)-5-oxo-, (4R)-, several metabolic pathways can be hypothesized.

  • Hydrolysis of the Lactam Ring: The 5-oxoproline (pyroglutamate) ring can be opened by the enzyme 5-oxoprolinase, which converts it to a glutamate derivative.[5] This is a key step in the natural γ-glutamyl cycle.

  • Oxidation of the Aminomethyl Group: The primary amine could be a substrate for monoamine oxidases (MAOs) or other amine oxidases, potentially leading to an aldehyde intermediate and subsequent oxidation to a carboxylic acid.

  • Proline Catabolism: The core proline ring itself can be catabolized via oxidation by proline dehydrogenase (PRODH) to form pyrroline-5-carboxylate (P5C).[2][8]

The diagram below outlines these potential metabolic transformations.

G cluster_path1 Pathway 1: Lactam Hydrolysis cluster_path2 Pathway 2: Side-Chain Oxidation cluster_path3 Pathway 3: Ring Oxidation Parent L-Proline, 4-(aminomethyl)-5-oxo-, (4R)- (Parent Compound) Enz1 5-Oxoprolinase Parent->Enz1 Enz2 Amine Oxidases Parent->Enz2 Enz3 Proline Dehydrogenase (PRODH) Parent->Enz3 M1 4-(aminomethyl)-L-glutamate derivative Enz1->M1 M2 Aldehyde Intermediate M3 Carboxylic Acid Metabolite M2->M3 Enz2->M2 M4 Pyrroline-5-Carboxylate (P5C) derivative Enz3->M4

Potential metabolic pathways for the title compound.
Excretion

Excretion is the irreversible removal of the drug and its metabolites from the body.

  • Primary Routes: The primary routes of excretion are renal (via urine) and biliary (via feces).

  • Mass Balance Studies: To definitively determine the routes and extent of excretion, a study using a radiolabeled version of the compound (e.g., with ¹⁴C or ³H) is the gold standard. This allows for the tracking and quantification of all drug-related material in urine, feces, and expired air.

Experimental Methodologies

Protocol: Bioanalytical Method Development (LC-MS/MS)

Objective: To develop and validate a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of L-Proline, 4-(aminomethyl)-5-oxo-, (4R)- in plasma.

Steps:

  • Standard Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Create a series of calibration standards and quality control (QC) samples by spiking the stock solution into blank control plasma.

  • Sample Extraction:

    • Pipette 50 µL of plasma (standard, QC, or unknown sample) into a 96-well plate.

    • Add 200 µL of a protein precipitation solvent (e.g., acetonitrile) containing a suitable internal standard (IS) (e.g., a stable isotope-labeled version of the analyte).

    • Vortex the plate for 5 minutes to ensure complete protein precipitation.

    • Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Chromatography: Use a C18 or HILIC column to achieve chromatographic separation from endogenous plasma components. Develop a gradient elution method using mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • Mass Spectrometry: Optimize mass spectrometer parameters in positive ion mode using electrospray ionization (ESI). Determine the precursor ion (Q1) and a stable product ion (Q3) for both the analyte and the internal standard to set up a Multiple Reaction Monitoring (MRM) method.

  • Validation: Validate the method according to regulatory guidelines for accuracy, precision, selectivity, sensitivity (LLOQ), matrix effect, and stability.

Protocol: In Vivo Pharmacokinetic Study in Rats

Objective: To determine the key pharmacokinetic parameters of the test compound following a single IV and PO dose in rats.

Steps:

  • Animal Acclimation: Acclimate male Sprague-Dawley rats (n=3-5 per group) for at least 3 days prior to the study. Fast animals overnight before dosing.

  • Dosing:

    • IV Group: Administer the compound via the tail vein at a target dose (e.g., 1 mg/kg).

    • PO Group: Administer the compound via oral gavage at a target dose (e.g., 5 mg/kg).

  • Blood Sampling:

    • Collect sparse blood samples (approx. 100 µL) from each animal at predetermined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K₂EDTA).

    • Keep samples on ice.

  • Plasma Preparation:

    • Centrifuge blood samples at 4°C (e.g., 3000 g for 10 minutes) within 30 minutes of collection.

    • Harvest the supernatant (plasma) and store frozen at -80°C until bioanalysis.

  • Data Analysis:

    • Quantify plasma concentrations using the validated LC-MS/MS method.

    • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis (NCA) on the plasma concentration-time data to calculate the parameters listed in Table 1.

Data Interpretation: Key Pharmacokinetic Parameters

The quantitative data derived from these studies are summarized by a set of standard parameters.

ParameterDescriptionSignificance
Cmax Maximum observed plasma concentrationIndicates the rate of absorption; related to efficacy and potential acute toxicity.
Tmax Time at which Cmax is observedIndicates the speed of absorption.
AUC Area Under the plasma Concentration-time curveRepresents the total systemic exposure to the drug over time.
Terminal half-lifeThe time required for the plasma concentration to decrease by half; determines dosing interval.
CL ClearanceThe volume of plasma cleared of the drug per unit time; indicates the efficiency of elimination.
Vd Volume of DistributionThe apparent volume into which the drug distributes in the body; indicates tissue penetration.
F% Absolute BioavailabilityThe fraction of an oral dose that reaches systemic circulation; critical for dose selection.

Table 1. Key Pharmacokinetic Parameters and Their Significance.

Conclusion

While specific in vivo data for L-Proline, 4-(aminomethyl)-5-oxo-, (4R)- remains to be published, the framework presented here offers a comprehensive and scientifically rigorous path forward. By systematically applying these established principles and methodologies of ADME science, researchers can effectively elucidate the pharmacokinetic profile of this and other novel proline derivatives. This knowledge is not merely an academic exercise; it is an indispensable component of the translational process, enabling the data-driven decisions that are essential for advancing promising new molecules toward the clinic.

References

  • Animal Pharmacokinetic Studies for Safe Tre
  • THE ROLE OF ANIMAL MODELS IN PHARMACOKINETIC.
  • Proline and hydroxyproline metabolism: implications for animal and human nutrition. Amino Acids.
  • Metabolism in vivo of 5-oxo-L-proline and its inhibition by analogs of 5-oxo-L-proline. PubMed.
  • Synthesis of the four isomers of 4-aminopyrrolidine-2,4-dicarboxylate: identification of a potent, highly selective, and systemically-active agonist for metabotropic glutamate receptors negatively coupled to adenyl
  • ROLE OF ANIMAL MODELS IN DRUG DEVELOPMENT: PAST, PRESENT AND FUTURE PERSPECTIVES. IJRPC.
  • How to select the right animal species for TK/PK studies?
  • Overview of Proline Metabolism.
  • The Multifaceted Roles of Proline in Cell Behavior. Frontiers.
  • The metabolic formation and utilization of 5-oxo-L-proline (L-pyroglutamate, L-pyrrolidone carboxyl
  • The regulatory mechanisms of proline and hydroxyproline metabolism: Recent advances in perspective. PMC.
  • Enzymatic Conversion of 5-Oxo-L-Proline (L-Pyrrolidone Carboxylate) to L-Glutamate Coupled with Cleavage of Adenosine Triphosphate to Adenosine Diphosphate, a Reaction in the γ-Glutamyl Cycle. PMC.

Sources

An In-Depth Technical Guide to the Synthesis of (4R)-4-(aminomethyl)-5-oxoproline from L-Proline Precursors

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Substituted pyroglutamic acids are a pivotal class of compounds in medicinal chemistry, often serving as constrained amino acid surrogates or chiral building blocks in the synthesis of complex pharmaceuticals.[1] This guide provides a detailed technical overview of the biosynthetic and synthetic pathways related to L-proline and its derivatives, with a core focus on a strategic approach to the stereoselective synthesis of (4R)-4-(aminomethyl)-5-oxoproline. While a dedicated natural biosynthetic pathway for this specific molecule is not documented, its synthesis from L-proline precursors is of significant interest for drug discovery and development. This document delineates the foundational biochemistry of L-proline and pyroglutamic acid, outlines a robust synthetic strategy, provides detailed experimental protocols, and discusses methods for characterization and analysis.

Part 1: Foundational Biochemistry of L-Proline and Pyroglutamic Acid

A comprehensive understanding of the synthesis of (4R)-4-(aminomethyl)-5-oxoproline necessitates a foundational knowledge of its biological precursors, L-proline and L-pyroglutamic acid.

The Biosynthesis of L-Proline from L-Glutamate

In most organisms, L-proline biosynthesis originates from the amino acid L-glutamate. This conversion is a two-step enzymatic process. The first and rate-limiting step is the ATP-dependent phosphorylation of L-glutamate to γ-glutamyl phosphate, which is then reduced by NADPH to glutamate-γ-semialdehyde. This intermediate spontaneously cyclizes to form Δ¹-pyrroline-5-carboxylate (P5C). The final step is the reduction of P5C by NADH or NADPH to L-proline, a reaction catalyzed by P5C reductase (P5CR).[2]

G Glutamate L-Glutamate GGP γ-Glutamyl Phosphate Glutamate->GGP P5CS (Kinase domain) ATP -> ADP GSA Glutamate-γ-semialdehyde GGP->GSA P5CS (Reductase domain) NADPH -> NADP+ P5C Δ¹-Pyrroline-5-carboxylate GSA->P5C Spontaneous cyclization Proline L-Proline P5C->Proline P5CR NAD(P)H -> NAD(P)+

Caption: Biosynthetic pathway of L-Proline from L-Glutamate.

Formation and Metabolic Role of 5-Oxoproline (Pyroglutamic Acid)

5-Oxoproline, also known as pyroglutamic acid, is a cyclic lactam of glutamic acid.[3][4] It is a naturally occurring metabolite found in various biological systems. One of its key roles is as an intermediate in the γ-glutamyl cycle, a pathway for glutathione synthesis and amino acid transport.[5][6][7][8] In this cycle, γ-glutamyl cyclotransferase acts on γ-glutamyl amino acids to release the amino acid and form 5-oxoproline. The 5-oxoproline is then converted back to L-glutamate by the ATP-dependent enzyme 5-oxoprolinase, thus completing the cycle.[6]

G cluster_cycle γ-Glutamyl Cycle GSH Glutathione (GSH) GGA γ-Glutamyl-Amino Acid GSH->GGA γ-Glutamyl Transpeptidase AA_in Amino Acid (in) GGA->AA_in Oxoproline 5-Oxoproline GGA->Oxoproline γ-Glutamyl Cyclotransferase AA_out Amino Acid (out) AA_out->GGA Glutamate L-Glutamate Oxoproline->Glutamate 5-Oxoprolinase ATP -> ADP + Pi Glutamate->GSH Synthesis Steps

Caption: The role of 5-Oxoproline in the γ-Glutamyl Cycle.

Part 2: Strategic Approach to the Stereoselective Synthesis of (4R)-4-(aminomethyl)-5-oxoproline

The synthesis of 4-substituted pyroglutamates with defined stereochemistry presents a significant challenge. The strategy outlined below leverages a chiral pool approach, starting from a readily available L-proline derivative, to achieve the desired (4R) configuration at the C4 position.

Synthetic Strategy Overview

The proposed synthetic route commences with commercially available (2S, 4R)-4-hydroxy-L-proline. This starting material provides the correct stereochemistry at the C2 and C4 positions. The synthesis involves the protection of the amine and carboxylic acid functionalities, followed by the conversion of the hydroxyl group into a suitable leaving group. Subsequently, a nucleophilic substitution with an azide or a protected aminomethyl equivalent is performed, followed by deprotection to yield the target molecule.

G Start (2S, 4R)-4-Hydroxy-L-proline Protected N,O-Protected (2S, 4R)-4-hydroxy-L-proline Start->Protected Protection Activated Activated C4 Position (e.g., Mesylate) Protected->Activated Activation of OH Substituted C4-Substituted Intermediate (e.g., Azide) Activated->Substituted SN2 Substitution Reduced C4-Aminomethyl Intermediate Substituted->Reduced Reduction Final (4R)-4-(aminomethyl)-5-oxoproline Reduced->Final Deprotection & Cyclization

Caption: Overview of the synthetic strategy.

Part 3: Detailed Experimental Protocols

The following protocols are illustrative and may require optimization based on laboratory conditions and reagent purity.

Protocol 1: Protection of (2S, 4R)-4-Hydroxy-L-proline
  • N-Boc Protection: To a solution of (2S, 4R)-4-hydroxy-L-proline (1.0 eq) in a 1:1 mixture of dioxane and water, add sodium bicarbonate (2.5 eq). Cool the mixture to 0 °C and add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Acidify the reaction mixture to pH 2-3 with 1M HCl at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-(2S, 4R)-4-hydroxy-L-proline.

Protocol 2: Activation of the Hydroxyl Group
  • Mesylation: Dissolve the N-Boc protected starting material (1.0 eq) in anhydrous dichloromethane (DCM) and cool to 0 °C under an inert atmosphere.

  • Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq).

  • Stir the reaction at 0 °C for 2 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate.

  • Separate the organic layer, wash with 1M HCl, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the mesylated intermediate.

Protocol 3: Nucleophilic Substitution with Azide
  • Dissolve the mesylated intermediate (1.0 eq) in anhydrous dimethylformamide (DMF).

  • Add sodium azide (3.0 eq) and heat the reaction mixture to 80 °C for 12-16 hours.

  • Cool the reaction to room temperature and dilute with water.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the azido-proline derivative.

Protocol 4: Reduction of the Azide and Deprotection
  • Azide Reduction: Dissolve the azido intermediate (1.0 eq) in methanol and add a catalytic amount of 10% Palladium on carbon.

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 12-16 hours.

  • Filter the reaction mixture through Celite and concentrate the filtrate.

  • Boc Deprotection and Cyclization: Dissolve the crude amine in a solution of 4M HCl in dioxane and stir at room temperature for 4 hours.

  • Concentrate the reaction mixture under reduced pressure. The resulting hydrochloride salt can be purified by recrystallization or ion-exchange chromatography to yield (4R)-4-(aminomethyl)-5-oxoproline.

Part 4: Characterization and Data Analysis

The identity and purity of all intermediates and the final product must be confirmed through rigorous analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and to confirm the presence of key functional groups.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the synthesized compounds.

  • Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is crucial to determine the enantiomeric and diastereomeric purity of the final product.

StepProductExpected Yield (%)Key Analytical Data
1N-Boc-(2S, 4R)-4-hydroxy-L-proline90-95¹H NMR, ¹³C NMR, MS
2Mesylated intermediate85-90¹H NMR, ¹³C NMR, MS
3Azido-proline derivative70-80¹H NMR, ¹³C NMR, IR, MS
4(4R)-4-(aminomethyl)-5-oxoproline60-70 (over two steps)¹H NMR, ¹³C NMR, HRMS, Chiral HPLC

Part 5: Conclusion and Future Perspectives

This guide has detailed a plausible and robust synthetic pathway for the stereoselective synthesis of (4R)-4-(aminomethyl)-5-oxoproline, starting from a readily available chiral precursor. The protocols provided offer a framework for the laboratory-scale production of this valuable, non-natural amino acid derivative. The availability of such compounds is critical for the exploration of new chemical space in drug discovery, particularly in the design of peptidomimetics and other constrained molecules with potential therapeutic applications. Further work could focus on the optimization of the synthetic route for large-scale production and the exploration of this molecule's utility as a scaffold in medicinal chemistry.

References

  • Soloshonok, V. A., Ueki, H., Tiwari, R., Cai, C., & Hruby, V. J. (2004). Synthesis of Enantiomerically Pure 4-Substituted Glutamic Acids and Prolines: General Aldol Reaction of Pyroglutamate Lactam Lithium Enolate Mediated by Et2O.cntdot.BF3. The Journal of Organic Chemistry, 69(15), 4984-4990.
  • Alaux, S., Kusk, M., Sagot, E., Bolte, J., Jensen, A. A., & Bräuner-Osborne, H. (2005). Chemoenzymatic Synthesis of a Series of 4-Substituted Glutamate Analogues and Pharmacological Characterization at Human Glutamate Transporters Subtypes 1−3. Journal of Medicinal Chemistry, 48(25), 8149-8160.
  • Cai, C. (1995). Asymmetric synthesis of chi-constrained pyroglutamic acids, glutamic acids and prolines for peptides and peptidomimetics. The University of Arizona.
  • Reddy, B. V. S., Reddy, L. R., & Corey, E. J. (2006). Multicomponent synthesis of pyroglutamic acid derivatives via Knoevenagel–Michael-hydrolysis-lactamization-decarboxylation (KMHL-D) sequence. Organic & Biomolecular Chemistry, 4(19), 3574-3576.
  • Remko, M., & Vrábel, M. (2020). Synthesis of (2S,3S)-3-Aroyl Pyroglutamic Acid Amides. Molecules, 25(22), 5367.
  • van der Werf, M. J., van den Dool, R., & van der Schans, M. J. (1998). Synthesis of specifically stable-isotope-labelled L-proline via L-glutamic acid. Journal of Labelled Compounds and Radiopharmaceuticals, 41(1), 1-13.
  • Palekar, A. G., Tate, S. S., & Meister, A. (1975). Formation of 5-oxoproline from glutathione in erythrocytes by the gamma-glutamyltranspeptidase-cyclotransferase pathway.
  • Van Der Werf, P., & Meister, A. (1971). Enzymatic Conversion of 5-Oxo-L-Proline (L-Pyrrolidone Carboxylate) to L-Glutamate Coupled with Cleavage of Adenosine Triphosphate to Adenosine Diphosphate, a Reaction in the γ-Glutamyl Cycle. Proceedings of the National Academy of Sciences, 68(12), 2982-2985.
  • Smith, A. B., III, & Yager, K. M. (1992). Stereoselective Preparation of (4S)-1-Methyl-4-Propyl-L-Proline Commencing from (cis)-4-Hydroxy-L-Proline.
  • Makhathini, S. S., Das, S. K., Singh, T., Arvidsson, P. I., Kruger, H. G., Gunosewoyo, H., ... & Naicker, T. (2016). Stereoselective synthesis towards unnatural proline-based amino acids. ARKIVOC, 2016(3), 134-144.
  • Shibasaki, T., Mori, H., Chiba, S., Ozaki, A., & Takeda, R. (2000). Enzymatic production of trans-4-hydroxy-L-proline by regio- and stereospecific hydroxylation of L-proline. Applied and Environmental Microbiology, 66(4), 1435-1440.
  • Taylor & Francis. (n.d.). 5 oxoproline – Knowledge and References. Taylor & Francis Online.
  • Fenves, A. Z., Kirkpatrick, H. M., & Patel, V. V. (2014). Mini-Review Acetaminophen Toxicity and 5-Oxoproline (Pyroglutamic Acid): A Tale of Two Cycles, One an ATP-Depleting Futile Cycle and the Other a Useful Cycle. Clinical Journal of the American Society of Nephrology, 9(1), 191-200.
  • Balasubramanian, D., & Ramakrishnan, C. (2017). Chemical structure of 5-oxoproline.
  • Li, Z., & Chen, L. (2024). Metabolic regulation of 5-oxoproline for enhanced heat tolerance in perennial ryegrass. Stress Biology, 4(1), 1-13.
  • Forlani, G., Trovato, M., & Funck, D. (2019). A Specific and Sensitive Enzymatic Assay for the Quantitation of L-Proline. Frontiers in Plant Science, 10, 119.
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  • Kuleshov, V. A., & Vasilevsky, S. F. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 29(21), 5038.
  • Desireddi, J. R., Rao, M. M., Murahari, K. K., Challa, S., Maiti, B., & Manchal, R. (2025). First Stereoselective Total Synthesis of Marliolide-(4R,5R,3E)-4-hydroxy-5-methyl-3-tetradecylidenedihydrofuran-2(3H)-one and Vittarilide-B: A Unified Strategy Utilizing a Chiral Pool Approach. The Journal of Organic Chemistry.
  • Fenves, A. Z., Kirkpatrick, H. M., & Patel, V. V. (2013). Acetaminophen Toxicity and 5-Oxoproline (Pyroglutamic Acid): A Tale of Two Cycles, One an ATP-Depleting Futile Cycle and the Other a Useful Cycle. Journal of the American Society of Nephrology, 24(11), 1735-1742.

Sources

An In-depth Technical Guide to Elucidating the Receptor Binding Affinity of (4R)-4-(aminomethyl)-5-oxo-L-proline

Author: BenchChem Technical Support Team. Date: April 2026

A Note to the Researcher: Extensive searches of the public scientific literature and chemical databases did not yield specific receptor binding affinity data (such as Kᵢ, IC₅₀, or Kₐ) for the compound (4R)-4-(aminomethyl)-5-oxo-L-proline. This guide has therefore been constructed by a Senior Application Scientist to provide researchers, scientists, and drug development professionals with the foundational knowledge and detailed protocols necessary to independently determine the receptor binding profile of this molecule. The methodologies outlined herein are based on established principles of receptor pharmacology and are tailored to the structural characteristics of the compound .

Introduction: Structural Rationale and Target Hypotheses

(4R)-4-(aminomethyl)-5-oxo-L-proline is a fascinating chiral molecule incorporating several key pharmacophoric features. Its structure as a proline derivative suggests a constrained peptide-like scaffold, while the 5-oxoproline (pyroglutamic acid) moiety is a known constituent of various biologically active peptides.[1][2] Most notably, the presence of a γ-aminobutyric acid (GABA) like substructure, imparted by the 4-(aminomethyl) group, strongly suggests that this compound may interact with receptors of the GABAergic system.

Given these structural attributes, the primary hypothesis is that (4R)-4-(aminomethyl)-5-oxo-L-proline will exhibit binding affinity for GABA receptors, particularly the ionotropic GABA-A receptor complex. This guide will, therefore, focus on the experimental determination of its binding affinity for this primary hypothetical target.

Core Concepts in Receptor Binding Affinity

The interaction between a ligand (the investigational compound) and a receptor is characterized by its affinity, which is the inverse of the equilibrium dissociation constant (Kₐ). A high affinity indicates that the ligand binds tightly to the receptor. Key parameters determined in binding assays include:

  • Kₐ (Equilibrium Dissociation Constant): The concentration of ligand at which 50% of the receptors are occupied at equilibrium. A lower Kₐ value corresponds to a higher binding affinity.[3]

  • Bₘₐₓ (Maximum Receptor Density): The total concentration of receptor binding sites in the sample.[3]

  • IC₅₀ (Half-maximal Inhibitory Concentration): In a competitive binding assay, this is the concentration of an unlabeled test compound that displaces 50% of a specifically bound radioligand.[4]

  • Kᵢ (Inhibition Constant): The dissociation constant of the unlabeled test compound. It is a more absolute measure of affinity than the IC₅₀ because it is independent of the radioligand concentration and its affinity for the receptor. The Kᵢ can be calculated from the IC₅₀ using the Cheng-Prusoff equation.[5][6][7]

Experimental Workflow for Determining GABA-A Receptor Binding Affinity

The following details a comprehensive workflow for assessing the binding of (4R)-4-(aminomethyl)-5-oxo-L-proline to the GABA-A receptor using a radioligand binding assay. This method is the gold standard for quantifying ligand-receptor interactions.[8]

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Binding Assay cluster_analysis Phase 3: Data Analysis A Tissue/Cell Culture Homogenization B Differential Centrifugation A->B C Membrane Fraction Isolation B->C D Incubate Membranes with Radioligand (e.g., [³H]muscimol) & Test Compound C->D E Separate Bound from Free Ligand (Rapid Filtration) D->E F Quantify Bound Radioactivity (Scintillation Counting) E->F H Competition Binding Analysis (Determine IC₅₀) F->H G Saturation Binding Analysis (Determine Kₐ and Bₘₐₓ) I Cheng-Prusoff Conversion (Calculate Kᵢ) H->I

Figure 1: Experimental workflow for receptor binding assay.
Detailed Protocol: Competitive Radioligand Binding Assay for GABA-A Receptors

This protocol is designed to determine the Kᵢ of (4R)-4-(aminomethyl)-5-oxo-L-proline by measuring its ability to compete with a known high-affinity GABA-A receptor radioligand, such as [³H]muscimol.[9]

3.1.1 Materials and Reagents

  • Tissue Source: Rat or mouse whole brain (excluding cerebellum and pons/medulla) or cultured cells expressing GABA-A receptors.

  • Buffers:

    • Homogenization Buffer: 0.32 M sucrose, pH 7.4.

    • Binding Buffer: 50 mM Tris-HCl, pH 7.4.[10]

  • Radioligand: [³H]muscimol (specific activity >10 Ci/mmol).

  • Non-specific Binding Control: Unlabeled GABA (10 mM).

  • Test Compound: (4R)-4-(aminomethyl)-5-oxo-L-proline, dissolved in an appropriate vehicle (e.g., binding buffer), in a range of concentrations.

  • Filtration Apparatus: Cell harvester with glass fiber filters (e.g., GF/B or GF/C).

  • Scintillation Counter and Fluid.

3.1.2 Membrane Preparation

  • Homogenize brain tissue in 20 volumes of ice-cold homogenization buffer.[10]

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

  • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

  • Resuspend the resulting pellet in 20 volumes of ice-cold binding buffer and centrifuge again at 20,000 x g for 20 minutes. Repeat this wash step twice.

  • Resuspend the final pellet in binding buffer to a protein concentration of approximately 1-2 mg/mL.

  • Store membrane preparations in aliquots at -80°C until use.

3.1.3 Assay Procedure

  • Set up assay tubes in triplicate for total binding, non-specific binding, and each concentration of the test compound.

  • To each tube, add:

    • Total Binding: 100 µL of membrane preparation, 100 µL of [³H]muscimol (at a final concentration near its Kₐ, e.g., 2-5 nM), and 100 µL of binding buffer.

    • Non-specific Binding: 100 µL of membrane preparation, 100 µL of [³H]muscimol, and 100 µL of 10 mM GABA.

    • Test Compound: 100 µL of membrane preparation, 100 µL of [³H]muscimol, and 100 µL of the desired concentration of (4R)-4-(aminomethyl)-5-oxo-L-proline.

  • Incubate the tubes on ice (4°C) for 45-60 minutes to reach equilibrium.[10]

  • Terminate the assay by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine.

  • Wash the filters three times with 4 mL of ice-cold binding buffer.

  • Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

Data Analysis and Interpretation

4.1 Calculation of IC₅₀

  • Calculate the specific binding for each concentration by subtracting the non-specific binding counts from the total binding counts.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC₅₀ value.

4.2 Calculation of Kᵢ using the Cheng-Prusoff Equation

The Kᵢ is calculated from the IC₅₀ using the following equation:[5][11]

Kᵢ = IC₅₀ / (1 + [L]/Kₐ)

Where:

  • [L] is the concentration of the radioligand used in the assay.

  • Kₐ is the dissociation constant of the radioligand for the receptor (this must be determined in a separate saturation binding experiment).

Table 1: Summary of Key Binding Parameters

ParameterDescriptionHow it is Determined
Kₐ Equilibrium dissociation constant of the radioligand.Saturation binding experiment.
Bₘₐₓ Total number of receptor binding sites.Saturation binding experiment.
IC₅₀ Concentration of test compound that displaces 50% of the radioligand.Competitive binding experiment.
Kᵢ Inhibition constant of the test compound.Calculated from IC₅₀ using the Cheng-Prusoff equation.

GABA-A Receptor Signaling Pathway

Should (4R)-4-(aminomethyl)-5-oxo-L-proline be found to bind to the GABA-A receptor, it would likely modulate the receptor's function as a ligand-gated ion channel. The canonical signaling pathway for the GABA-A receptor is illustrated below.

G cluster_membrane Postsynaptic Membrane GABA_A GABA-A Receptor (Pentameric Ligand-Gated Ion Channel) Cl_ion Chloride Ions (Cl⁻) GABA_A->Cl_ion Channel Opens GABA GABA (Neurotransmitter) GABA->GABA_A Binds to Orthosteric Site Test_Compound (4R)-4-(aminomethyl)-5-oxo-L-proline (Hypothetical Ligand) Test_Compound->GABA_A Binds to Receptor (Site to be determined) Hyperpolarization Membrane Hyperpolarization Cl_ion->Hyperpolarization Influx into Neuron Inhibition Inhibition of Neuronal Firing Hyperpolarization->Inhibition

Figure 2: Hypothesized GABA-A receptor signaling pathway.

Activation of the GABA-A receptor by GABA leads to the opening of its integral chloride ion channel.[12] The resulting influx of chloride ions hyperpolarizes the postsynaptic neuron, making it less likely to fire an action potential, thus mediating inhibitory neurotransmission.[13] A compound like (4R)-4-(aminomethyl)-5-oxo-L-proline could act as an agonist, antagonist, or an allosteric modulator at this receptor, influencing the flow of chloride ions.

Conclusion and Future Directions

This guide provides a comprehensive framework for the initial characterization of the receptor binding profile of (4R)-4-(aminomethyl)-5-oxo-L-proline. Based on its chemical structure, the GABA-A receptor represents a primary and logical target for investigation. The detailed protocols for radioligand binding assays and data analysis will enable researchers to generate robust and quantifiable data on the compound's affinity.

Should the compound demonstrate significant affinity for the GABA-A receptor, subsequent studies should focus on determining its functional activity (e.g., using electrophysiology to measure its effect on chloride currents) and its selectivity by screening against other neurotransmitter receptors.

References

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  • Cheng-Prusoff Equation Calculator. (2024).
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  • GABA Receptor Signaling. (n.d.). GeneGlobe - QIAGEN.
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  • Tretter, V., & Moss, S. J. (2008). GABAA receptor dynamics and constructing GABAergic synapses. Frontiers in Molecular Neuroscience, 1, 7.
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  • Ehlert, F. J. (1994). Interpretation and analysis of receptor binding experiments which yield non-linear Scatchard plots and binding constants dependent upon receptor concentration. Biochemical pharmacology, 47(2), 179–185.
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  • Lee, O. H., & Lee, Y. (2021). Molecular Mechanism of L-Pyroglutamic Acid Interaction with the Human Sour Receptor. Journal of the Korean Society for Applied Biological Chemistry, 64(3), 323-328.
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  • Deacon, C. F., Plamboeck, A., Møller, S., & Holst, J. J. (2002). Receptor binding affinity of GLP-1, N-acetyl-GLP-1 and N-pyroglutamyl-GLP-1 in CHL cells stably transfected with the human GLP-1 receptor.
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A Framework for Preliminary Toxicity and Safety Assessment of Novel Pyrrolidinone Derivatives: A Case Study on L-Proline, 4-(aminomethyl)-5-oxo-, (4R)-

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Introduction: The Compound in Focus

L-Proline, 4-(aminomethyl)-5-oxo-, (4R)- is a derivative of L-proline, a non-essential amino acid.[2] Its structure suggests potential applications in areas where proline analogs are of interest, such as peptidomimetic design or as a chiral building block. A critical first step in the development of any new chemical entity is the characterization of its toxicological properties to identify potential hazards and establish a preliminary safety profile.

As of the date of this publication, specific toxicological studies on L-Proline, 4-(aminomethyl)-5-oxo-, (4R)- are not available in the public domain. Therefore, this guide will delineate a standard, scientifically rigorous pathway for generating the necessary preliminary toxicity and safety data.

Contextual Safety Profile: The Parent Compound, L-Proline

While data on the specific derivative is lacking, the toxicological profile of L-proline (CAS Number: 147-85-3) is well-documented and provides a useful, albeit limited, reference point.[3] L-proline is a naturally occurring amino acid and is generally considered to have a low order of toxicity.[2][4]

A subchronic 90-day feeding study in Fischer 344 rats established a No-Observed-Adverse-Effect-Level (NOAEL).[2][4] The study found no treatment-related clinical signs of toxicity or mortality.[2] While some changes in hematological and serum biochemistry parameters were noted, they were not dose-dependent and were not accompanied by any pathological findings.[2][4]

Parameter Value Species Study Duration Reference
NOAEL (Male)2772.9 mg/kg body weight/dayRat (Fischer 344)90 days[2][4]
NOAEL (Female)3009.3 mg/kg body weight/dayRat (Fischer 344)90 days[2][4]

A risk assessment conducted by the Norwegian Scientific Committee for Food Safety concluded that L-proline, when used in food supplements at specified doses, is unlikely to cause adverse health effects in adults and adolescents.[5][6]

It is crucial to underscore that while this information on L-proline is informative, it cannot be directly extrapolated to its derivatives. The addition of the aminomethyl and oxo groups to the proline structure could significantly alter its pharmacokinetic and toxicodynamic properties.

A Tiered Approach to Preliminary Toxicity Assessment

A systematic, tiered approach is recommended to efficiently and ethically assess the preliminary toxicity of a novel compound. This approach begins with computational methods and progresses to in vitro and in vivo studies.

Tier 1: In Silico Toxicological Prediction

Before embarking on laboratory-based studies, computational (in silico) models can provide valuable initial predictions of potential toxicities. These models use the chemical structure of the compound to predict its properties and potential for adverse effects.

Methodology:

  • Obtain the chemical structure of L-Proline, 4-(aminomethyl)-5-oxo-, (4R)- in a suitable format (e.g., SMILES or MOL file).

  • Utilize a battery of Quantitative Structure-Activity Relationship (QSAR) models to predict various toxicological endpoints. Several validated software platforms are available for this purpose.

  • Key Endpoints for Prediction:

    • Genotoxicity: Ames mutagenicity, chromosomal aberrations.

    • Carcinogenicity: Predictions based on structural alerts.

    • Acute Toxicity (LD50): Estimated lethal dose for 50% of a test population.

    • Organ-specific toxicities: Hepatotoxicity, cardiotoxicity, nephrotoxicity.

    • Skin and eye irritation/corrosion.

Rationale: In silico methods are rapid, cost-effective, and adhere to the "3Rs" principle (Replacement, Reduction, and Refinement) of animal testing. They help in prioritizing compounds for further development and in designing subsequent in vitro and in vivo studies more effectively.

Tier 2: In Vitro Toxicity Assessment

In vitro assays are the next critical step and are designed to assess the effects of the compound on cells and cellular components in a controlled laboratory setting.

Objective: To determine the concentration at which the compound causes cell death.

Recommended Protocol (MTT Assay):

  • Cell Line Selection: Utilize a panel of relevant cell lines, for example, HepG2 (human liver carcinoma) for assessing potential hepatotoxicity, and a non-cancerous cell line like HEK293 (human embryonic kidney cells).

  • Cell Seeding: Plate cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Exposure: Treat the cells with a range of concentrations of L-Proline, 4-(aminomethyl)-5-oxo-, (4R)- for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells with active mitochondrial dehydrogenases will reduce MTT to formazan, a purple crystalline product.

  • Solubilization and Measurement: Solubilize the formazan crystals and measure the absorbance at a specific wavelength (typically around 570 nm).

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 (the concentration of the compound that inhibits cell growth by 50%).

Causality and Interpretation: A low IC50 value suggests a high cytotoxic potential. The choice of cell lines can provide preliminary insights into potential target organs for toxicity.

Objective: To assess the potential of the compound to damage genetic material (DNA).

Recommended Assays:

  • Bacterial Reverse Mutation Assay (Ames Test):

    • Principle: This assay uses several strains of Salmonella typhimurium and Escherichia coli with mutations in genes involved in histidine or tryptophan synthesis, respectively. The assay detects mutations that revert the bacteria to a state where they can synthesize the required amino acid.

    • Methodology: The bacterial strains are exposed to the test compound, with and without metabolic activation (using a liver S9 fraction to mimic mammalian metabolism). The number of revertant colonies is counted and compared to a negative control.

    • Interpretation: A significant, dose-dependent increase in the number of revertant colonies indicates that the compound is mutagenic.

  • In Vitro Micronucleus Assay:

    • Principle: This assay detects both clastogens (agents that cause chromosome breaks) and aneugens (agents that cause chromosome loss). Micronuclei are small, extranuclear bodies that contain chromosome fragments or whole chromosomes left behind during cell division.

    • Methodology: A suitable mammalian cell line is exposed to the test compound. After treatment, the cells are harvested, and the frequency of micronuclei in binucleated cells is determined.

    • Interpretation: A significant increase in the frequency of micronucleated cells indicates genotoxic potential.

Workflow for In Vitro Genotoxicity Testing

G cluster_ames Ames Test (Bacterial Reverse Mutation) cluster_micronucleus In Vitro Micronucleus Assay ames_start Select Bacterial Strains (S. typhimurium, E. coli) ames_exposure Expose to Compound (+/- S9 Metabolic Activation) ames_start->ames_exposure ames_incubation Incubate and Observe for Revertant Colonies ames_exposure->ames_incubation ames_result Count Colonies (Mutagenic Potential?) ames_incubation->ames_result micro_start Select Mammalian Cell Line micro_exposure Expose to Compound micro_start->micro_exposure micro_harvest Harvest Cells and Stain for Micronuclei micro_exposure->micro_harvest micro_result Score Micronuclei Frequency (Clastogenic/Aneugenic Potential?) micro_harvest->micro_result

Caption: Standard workflow for in vitro genotoxicity assessment.

Tier 3: In Vivo Acute Toxicity Assessment

Following in vitro testing, a single-dose in vivo study is typically conducted to understand the compound's effects on a whole organism and to determine its acute toxicity.

Objective: To determine the median lethal dose (LD50) and to identify clinical signs of toxicity and potential target organs.

Recommended Protocol (Up-and-Down Procedure - OECD Guideline 425):

  • Species Selection: Typically, rodents (e.g., Sprague-Dawley rats or Swiss Webster mice) are used. A single sex (usually female, as they are often slightly more sensitive) is used.

  • Dose Administration: The compound is administered orally or via the intended route of exposure. Dosing is sequential, with the outcome of the previously dosed animal determining the dose for the next.

  • Observation: Animals are observed for a period of up to 14 days for clinical signs of toxicity, including changes in appearance, behavior, and body weight.

  • Necropsy: At the end of the observation period, all animals are humanely euthanized, and a gross necropsy is performed to identify any macroscopic pathological changes in organs and tissues.

  • LD50 Calculation: The LD50 is calculated using specialized software based on the outcomes (survival or death) at each dose level.

Rationale for the Up-and-Down Procedure: This method is preferred as it uses fewer animals than traditional LD50 studies while still providing a statistically robust estimate of acute toxicity.

Visualizing the Preclinical Toxicity Assessment Workflow

G cluster_invitro In Vitro Assays start Test Compound: L-Proline, 4-(aminomethyl)-5-oxo-, (4R)- insilico Tier 1: In Silico Prediction (QSAR Modeling) start->insilico invitro Tier 2: In Vitro Assays insilico->invitro Prioritize & Design invivo Tier 3: In Vivo Acute Toxicity invitro->invivo If In Vitro Profile is Acceptable report Preliminary Toxicity & Safety Report invivo->report cytotoxicity Cytotoxicity (e.g., MTT Assay) genotoxicity Genotoxicity (Ames, Micronucleus)

Caption: A tiered workflow for preliminary preclinical toxicity assessment.

Conclusion and Future Directions

The framework presented in this guide provides a scientifically sound and ethically responsible pathway for establishing the preliminary toxicity and safety profile of L-Proline, 4-(aminomethyl)-5-oxo-, (4R)-. The successful completion of these studies will generate the foundational data necessary for informed decision-making in the drug development process. Positive outcomes from these preliminary studies would warrant progression to more comprehensive toxicological evaluations, such as repeated-dose sub-chronic toxicity studies and developmental and reproductive toxicology (DART) studies.

References

  • NextSDS. (n.d.). L-Proline, 4-(aminomethyl)-5-oxo-, (4R)- (9CI). Retrieved from [Link]

  • NextSDS. (n.d.). L-Proline, 4-(aminomethyl)-5-oxo-, (4S)- (9CI). Retrieved from [Link]

  • Kim, D. W., et al. (2010). Toxicological evaluation of L-proline in a 90-day feeding study with Fischer 344 rats. Regulatory Toxicology and Pharmacology, 58(1), 114-120. Retrieved from [Link]

  • ResearchGate. (n.d.). Toxicological evaluation of L-proline in a 90-day feeding study with Fischer 344 rats. Retrieved from [Link]

  • Holvik, K., et al. (2018). Risk Assessment of "Other Substances" – L-proline. European Journal of Nutrition & Food Safety. Retrieved from [Link]

  • Norwegian Scientific Committee for Food and Environment. (2016). Risk assessment of "other substances" – L-proline. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-L-proline. Retrieved from [Link]

  • MDPI. (2022). In Vivo Evaluation of the Acute Systemic Toxicity of (1S,2E,4R,6R,7E,11E)-Cembratriene-4,6-diol (4R) in Sprague Dawley Rats. Retrieved from [Link]

  • PubMed. (2015). Toxicological evaluation of the flavour ingredient 4-amino-5-(3-(isopropylamino)-2,2-dimethyl-3-oxopropoxy)-2-methylquinoline-3-carboxylic acid. Retrieved from [Link]

  • NextSDS. (n.d.). (2S,4R)-4-fluoro-1-methyl-5-oxopyrrolidine-2-carboxylic acid. Retrieved from [Link]

  • AIBMR. (n.d.). Toxicology Studies. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Retrieved from [Link]

  • PubMed. (1985). Metabolism in vivo of 5-oxo-L-proline and its inhibition by analogs of 5-oxo-L-proline. Retrieved from [Link]

  • PMC. (n.d.). (2S,4R)-4-Ammonio-5-oxopyrrolidine-2-carboxylate. Retrieved from [Link]

  • PMC. (n.d.). The cis-4-Amino-l-proline Residue as a Scaffold for the Synthesis of Cyclic and Linear Endomorphin-2 Analogues. Retrieved from [Link]

  • Preprints.org. (2023). Assessing Antibiotic Safety: A Comparative Study of Four Promising Candidates Using pKCSM Database. Retrieved from [Link]

Sources

Methodological & Application

Application Note: A Detailed Step-by-Step Synthesis Protocol for (4R)-4-(aminomethyl)-5-oxo-L-proline

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the stereoselective synthesis of (4R)-4-(aminomethyl)-5-oxo-L-proline, a valuable chiral building block for drug discovery and development. The synthesis commences with commercially available (2S,4R)-4-hydroxy-L-proline and proceeds through a series of robust and well-characterized chemical transformations. Key steps include the protection of the proline nitrogen, oxidation of the C4 hydroxyl group to a ketone, formation of a stereodirecting oxime, and a diastereoselective reduction to install the desired (4R)-aminomethyl group. This guide is intended for researchers, scientists, and drug development professionals with a background in organic synthesis.

Introduction

Substituted proline derivatives are of significant interest in medicinal chemistry due to their ability to introduce conformational constraints into peptides and peptidomimetics, often leading to enhanced biological activity and metabolic stability. The target molecule, (4R)-4-(aminomethyl)-5-oxo-L-proline, is a pyroglutamic acid derivative with a key stereocenter at the C4 position. The precise spatial arrangement of the aminomethyl group is critical for its interaction with biological targets. This protocol has been designed to provide a reliable and reproducible method for accessing the enantiomerically pure (4R)-isomer.

Expertise & Experience: Rationale Behind the Synthetic Strategy

The chosen synthetic route is predicated on a strategy that maximizes stereochemical control while utilizing readily available starting materials.

  • Starting Material: We begin with (2S,4R)-4-hydroxy-L-proline, a cost-effective chiral precursor that sets the stereochemistry at C2.

  • Protecting Group Strategy: The use of the tert-butoxycarbonyl (Boc) group for the protection of the proline nitrogen is a deliberate choice. The Boc group is stable under the conditions required for the subsequent oxidation and oximation steps but can be readily removed under acidic conditions without epimerization of the chiral centers.

  • Key Intermediate - The 4-Oxo-Proline Derivative: The oxidation of the C4 hydroxyl group to a ketone is a critical transformation. This planarizes the C4 position, allowing for the subsequent stereoselective introduction of the aminomethyl group.

  • Stereochemical Control: The introduction of the C4 aminomethyl group with the desired (4R) configuration is the most challenging step. A direct reductive amination of the 4-oxo intermediate could lead to a mixture of diastereomers. To circumvent this, our protocol employs the formation of an oxime from the 4-oxo-proline intermediate. The subsequent reduction of the oxime is directed by the existing stereocenter at C2, favoring the formation of the desired (4R) diastereomer. This approach offers a higher degree of stereocontrol compared to direct reductive amination.

Trustworthiness: A Self-Validating Protocol

Each stage of this synthesis is designed to be monitored and validated to ensure the integrity of the intermediates and the final product.

  • Reaction Monitoring: Thin-layer chromatography (TLC) is employed at each step to monitor the consumption of starting materials and the formation of the product.

  • Intermediate Characterization: While not always necessary for experienced chemists, the isolation and characterization of key intermediates (e.g., by ¹H NMR, ¹³C NMR, and mass spectrometry) are recommended to confirm their structure and purity before proceeding to the next step.

  • Final Product Analysis: The final product, (4R)-4-(aminomethyl)-5-oxo-L-proline, must be rigorously characterized to confirm its identity, purity, and stereochemistry. This includes high-resolution mass spectrometry (HRMS) for accurate mass determination, ¹H and ¹³C NMR for structural elucidation, and potentially chiral HPLC or the determination of specific rotation to confirm enantiomeric purity.

Experimental Workflow Diagram

Synthesis_Workflow Start (2S,4R)-4-Hydroxy-L-proline Step1 Step 1: N-Protection (Boc) Start->Step1 Intermediate1 N-Boc-(2S,4R)-4-hydroxy-L-proline Step1->Intermediate1 Step2 Step 2: Oxidation Intermediate1->Step2 Intermediate2 N-Boc-4-oxo-L-proline Step2->Intermediate2 Step3 Step 3: Oximation Intermediate2->Step3 Intermediate3 N-Boc-4-oximino-L-proline Step3->Intermediate3 Step4 Step 4: Stereoselective Reduction Intermediate3->Step4 Intermediate4 N-Boc-(4R)-4-(aminomethyl)-5-oxo-L-proline Step4->Intermediate4 Step5 Step 5: Deprotection Intermediate4->Step5 FinalProduct (4R)-4-(aminomethyl)-5-oxo-L-proline Step5->FinalProduct

Caption: Synthetic workflow for (4R)-4-(aminomethyl)-5-oxo-L-proline.

Quantitative Data Summary

StepIntermediate/ProductStarting Material (g)ReagentsSolventYield (%)
1N-Boc-(2S,4R)-4-hydroxy-L-proline10.0Di-tert-butyl dicarbonate, Sodium hydroxideDioxane/Water~95
2N-Boc-4-oxo-L-proline15.0TEMPO, Trichloroisocyanuric acidDichloromethane/Water~90
3N-Boc-4-oximino-L-proline12.0Hydroxylamine hydrochloride, Sodium acetateEthanol/Water~85
4N-Boc-(4R)-4-(aminomethyl)-5-oxo-L-proline10.0Sodium cyanoborohydride, Acetic acidMethanol~70 (diastereomeric excess >90%)
5(4R)-4-(aminomethyl)-5-oxo-L-proline5.0Trifluoroacetic acidDichloromethane~98

Detailed Step-by-Step Experimental Protocol

Step 1: Synthesis of N-Boc-(2S,4R)-4-hydroxy-L-proline
  • Dissolution: To a solution of (2S,4R)-4-hydroxy-L-proline (10.0 g, 76.2 mmol) in a mixture of 1,4-dioxane (100 mL) and water (100 mL), add sodium hydroxide (6.1 g, 152.4 mmol) and stir until a clear solution is obtained.

  • Boc Protection: Cool the solution to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate (Boc₂O) (18.3 g, 83.8 mmol) in 1,4-dioxane (50 mL) dropwise over 30 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the dioxane. Dilute the remaining aqueous solution with water (100 mL) and wash with diethyl ether (2 x 50 mL) to remove any unreacted Boc₂O.

  • Acidification: Cool the aqueous layer to 0 °C and acidify to pH 2-3 with a 1 M aqueous solution of hydrochloric acid.

  • Extraction and Purification: Extract the product with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford N-Boc-(2S,4R)-4-hydroxy-L-proline as a white solid.

Step 2: Synthesis of N-Boc-4-oxo-L-proline
  • Dissolution: Dissolve N-Boc-(2S,4R)-4-hydroxy-L-proline (15.0 g, 64.9 mmol) in dichloromethane (DCM, 200 mL).

  • Catalyst Addition: Add (2,2,6,6-tetramethyl-1-piperidinyloxy) radical (TEMPO) (1.01 g, 6.49 mmol) to the solution.

  • Oxidation: Cool the mixture to 0 °C and add a solution of trichloroisocyanuric acid (TCCA) (16.6 g, 71.4 mmol) in DCM (100 mL) dropwise over 1 hour, maintaining the temperature below 5 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.

  • Quenching and Work-up: Quench the reaction by the addition of a saturated aqueous solution of sodium thiosulfate (100 mL). Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

  • Purification: Combine the organic layers, wash with saturated aqueous sodium bicarbonate (50 mL) and brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to yield N-Boc-4-oxo-L-proline as a white solid.[1]

Step 3: Synthesis of N-Boc-4-oximino-L-proline
  • Dissolution: Dissolve N-Boc-4-oxo-L-proline (12.0 g, 52.3 mmol) in a mixture of ethanol (150 mL) and water (50 mL).

  • Reagent Addition: Add hydroxylamine hydrochloride (4.37 g, 62.8 mmol) and sodium acetate (5.15 g, 62.8 mmol) to the solution.

  • Reaction: Stir the mixture at room temperature for 6 hours.

  • Work-up: Remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water (100 mL) and extract with ethyl acetate (3 x 75 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate to give N-Boc-4-oximino-L-proline as a white solid, which is typically a mixture of E/Z isomers. This crude product is often used in the next step without further purification.

Step 4: Stereoselective Reduction to N-Boc-(4R)-4-(aminomethyl)-5-oxo-L-proline
  • Dissolution: Dissolve N-Boc-4-oximino-L-proline (10.0 g, 41.0 mmol) in methanol (200 mL).

  • Acidification: Add glacial acetic acid (5 mL) to the solution.

  • Reduction: Cool the solution to 0 °C and add sodium cyanoborohydride (NaBH₃CN) (5.15 g, 82.0 mmol) portion-wise over 30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 24 hours.

  • Work-up: Quench the reaction by the careful addition of water (50 mL). Concentrate the mixture under reduced pressure to remove the methanol.

  • Purification: Basify the aqueous residue with a saturated aqueous solution of sodium bicarbonate to pH 8-9 and extract with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The resulting crude product is purified by column chromatography on silica gel (eluent: a gradient of methanol in dichloromethane) to afford N-Boc-(4R)-4-(aminomethyl)-5-oxo-L-proline. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.

Step 5: Deprotection to (4R)-4-(aminomethyl)-5-oxo-L-proline
  • Dissolution: Dissolve N-Boc-(4R)-4-(aminomethyl)-5-oxo-L-proline (5.0 g, 20.6 mmol) in dichloromethane (50 mL).

  • Deprotection: Add trifluoroacetic acid (TFA, 25 mL) dropwise at 0 °C.

  • Reaction: Stir the mixture at room temperature for 2 hours.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • Purification: The crude product is often obtained as a TFA salt. It can be purified by trituration with diethyl ether to yield a white solid. If the free amine is required, the TFA salt can be dissolved in a minimal amount of water and passed through a column of a suitable ion-exchange resin (e.g., Dowex 50WX8, H⁺ form), eluting with aqueous ammonia. Lyophilization of the appropriate fractions will yield the pure (4R)-4-(aminomethyl)-5-oxo-L-proline.

References

  • Elina, E. A., Onoprienko, V. V., & Miroshnikov, A. I. (2002). Stereochemistry of the reductive amination of 4-oxoproline derivatives with glycine esters. Bioorganicheskaia khimiia, 28(6), 491–496.
  • Kedenburg, J. P., et al. (2015). Method for synthesizing 4-oxo-L-proline derivative.
  • Baldwin, J. E., Miranda, T., & Moloney, M. (1989). Amino Acid Synthesis Using (L)
  • Master Organic Chemistry. Reductive Amination, and How It Works. (2017). [Link]

Sources

Application Note: Optimized HPLC Conditions for the Analysis of (4R)-4-(aminomethyl)-5-oxoproline

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(4R)-4-(aminomethyl)-5-oxoproline, a chiral derivative of L-proline, is a molecule of significant interest in pharmaceutical and biochemical research. Its structural similarity to pyroglutamic acid, a metabolite in the glutathione cycle, suggests potential biological relevance.[1] Accurate and robust analytical methods are paramount for its quantification in various matrices, from reaction mixtures in synthetic chemistry to biological samples in metabolic studies. This application note provides a comprehensive guide to optimized High-Performance Liquid Chromatography (HPLC) conditions for the analysis of this polar, chiral compound. We will explore two primary analytical strategies: direct analysis using Hydrophilic Interaction Liquid Chromatography (HILIC) and an alternative approach involving pre-column derivatization for enhanced detection and reversed-phase separation. Furthermore, a specific protocol for chiral separation to ensure enantiomeric purity is detailed.

The inherent polarity and structural characteristics of (4R)-4-(aminomethyl)-5-oxoproline present unique challenges for traditional reversed-phase HPLC, where retention of such hydrophilic compounds is often poor.[2] HILIC, a technique that utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent, is an ideal solution for retaining and separating polar analytes.[3][4][5][6]

Physicochemical Properties and Chromatographic Considerations

While specific experimental data for (4R)-4-(aminomethyl)-5-oxoproline is not widely published, we can infer its properties based on its constituent parts: a pyroglutamic acid core and an aminomethyl side chain.

  • Polarity: The presence of a lactam, a carboxylic acid, and a primary amine group makes the molecule highly polar and readily soluble in aqueous solutions.[7][8] This high polarity is the primary reason for choosing HILIC as the preferred chromatographic mode for direct analysis.

  • Chirality: The molecule contains a stereocenter at the 4-position of the pyrrolidone ring, designated as (4R). This necessitates the use of a chiral stationary phase (CSP) to separate it from its (4S)-enantiomer.

  • UV Absorbance: The molecule lacks a strong chromophore, making direct UV detection at higher wavelengths challenging. Detection at lower UV wavelengths (e.g., < 220 nm) is possible but may be subject to interference from other components in the sample matrix.

  • pKa: The carboxylic acid moiety will have a pKa around 2-3, while the primary amine will have a pKa around 9-10. The mobile phase pH will therefore play a critical role in the retention and peak shape by influencing the ionization state of the analyte.

Method 1: Direct Analysis using Hydrophilic Interaction Liquid Chromatography (HILIC)

This method is recommended for the direct analysis of (4R)-4-(aminomethyl)-5-oxoproline without derivatization, making it a simpler and faster approach.

Rationale for Method Selection

HILIC is particularly well-suited for polar compounds that are poorly retained in reversed-phase chromatography.[2][3][5] The mechanism in HILIC involves the partitioning of the analyte into a water-enriched layer on the surface of the polar stationary phase.[4][6] By using a high organic content mobile phase, typically acetonitrile, sufficient retention of the polar analyte is achieved.

Optimized HILIC Conditions
ParameterRecommended ConditionRationale
Column Amide-based HILIC column (e.g., Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm)Amide phases offer excellent retention and selectivity for a wide range of polar compounds, including amino acids and their derivatives.[3]
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.0Ammonium formate is a volatile buffer compatible with mass spectrometry (MS) detection.[5] A pH of 3.0 will ensure the carboxylic acid is protonated and the primary amine is protonated, which can enhance interaction with the stationary phase.
Mobile Phase B AcetonitrileThe high organic content of the mobile phase is essential for retention in HILIC.[6]
Gradient 95% to 70% B over 10 minutesA gradient elution starting with a high percentage of organic solvent allows for the retention of the polar analyte, followed by a gradual increase in the aqueous component to elute the compound.
Flow Rate 0.3 mL/minA lower flow rate is often beneficial for HILIC separations, allowing for better equilibration and improved resolution.
Column Temperature 30 °CMaintaining a consistent column temperature ensures reproducible retention times.
Detector Mass Spectrometer (MS) or Charged Aerosol Detector (CAD)Due to the lack of a strong UV chromophore, MS or CAD is recommended for sensitive and specific detection. MS provides mass information for confirmation, while CAD offers near-universal detection for non-volatile analytes.
Injection Volume 2-5 µLA small injection volume helps to maintain good peak shape.
Experimental Protocol: HILIC Analysis
  • Sample Preparation: Dissolve the sample in a mixture of 95:5 (v/v) acetonitrile:water to match the initial mobile phase conditions. This minimizes peak distortion.

  • System Equilibration: Equilibrate the HILIC column with the initial mobile phase composition (95% B) for at least 30 minutes or until a stable baseline is achieved.

  • Injection: Inject the prepared sample onto the equilibrated HPLC system.

  • Data Acquisition: Acquire data using the gradient and detector conditions specified in the table above.

Workflow for HILIC Method Development

HILIC_Workflow cluster_prep Preparation cluster_method Method Development cluster_validation Validation & Analysis Analyte Define Analyte: (4R)-4-(aminomethyl)-5-oxoproline Properties Assess Physicochemical Properties: - High Polarity - Chiral Center - Weak UV Chromophore Analyte->Properties Column_Selection Column Selection: Amide-based HILIC Properties->Column_Selection Justifies HILIC Mobile_Phase Mobile Phase Selection: Acetonitrile/Ammonium Formate Column_Selection->Mobile_Phase Gradient_Opt Gradient Optimization: Start with high % Organic Mobile_Phase->Gradient_Opt Detection Detector Selection: MS or CAD Gradient_Opt->Detection Sample_Prep Sample Preparation: Dissolve in initial mobile phase Detection->Sample_Prep Analysis HPLC-HILIC Analysis Sample_Prep->Analysis Data_Processing Data Processing & Quantification Analysis->Data_Processing

Caption: HILIC method development workflow.

Method 2: Analysis via Pre-column Derivatization and Reversed-Phase HPLC

This approach is suitable when high sensitivity is required and an MS or CAD detector is not available. Derivatization introduces a fluorescent or UV-active tag to the molecule, allowing for sensitive detection with more common HPLC detectors.

Rationale for Method Selection

Derivatization can overcome the challenge of poor UV absorbance.[9][10] By tagging the primary amine group of (4R)-4-(aminomethyl)-5-oxoproline, the resulting derivative is often less polar, making it amenable to separation by reversed-phase HPLC.[11] This method also offers high selectivity, as only compounds with the target functional group will be detected.

Recommended Derivatization Reagent: 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F)

NBD-F is a highly reactive fluorescent labeling reagent that reacts with primary and secondary amines to form stable, highly fluorescent derivatives.[12]

Optimized Derivatization and RP-HPLC Conditions
ParameterRecommended ConditionRationale
Derivatization Reagent 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F)Provides a highly fluorescent derivative for sensitive detection.[12]
Reaction Conditions Borate buffer (pH 8.0), 60 °C, 10 minutesMild reaction conditions that minimize degradation of the analyte.
Column C18 reversed-phase column (e.g., Waters SunFire C18, 5 µm, 4.6 x 150 mm)Standard reversed-phase column suitable for the separation of moderately polar derivatives.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA is a common mobile phase additive that improves peak shape for amine-containing compounds.
Mobile Phase B AcetonitrileThe organic modifier for eluting the derivatized analyte.
Gradient 20% to 80% B over 15 minutesA typical gradient for separating derivatized compounds on a C18 column.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 35 °CElevated temperature can improve peak efficiency.
Detector Fluorescence Detector (Ex: 470 nm, Em: 530 nm)Provides high sensitivity and selectivity for the NBD-derivative.
Injection Volume 10 µLA standard injection volume.
Experimental Protocol: Derivatization and RP-HPLC Analysis
  • Derivatization:

    • To 100 µL of the sample solution, add 100 µL of 50 mM borate buffer (pH 8.0).

    • Add 100 µL of a 1 mg/mL solution of NBD-F in acetonitrile.

    • Vortex the mixture and incubate at 60 °C for 10 minutes.

    • Cool the reaction mixture to room temperature.

    • Add 100 µL of 0.1% TFA in water to stop the reaction.

  • HPLC Analysis:

    • Equilibrate the C18 column with the initial mobile phase composition (20% B).

    • Inject the derivatized sample.

    • Acquire data using the gradient and detector conditions specified in the table above.

Workflow for Derivatization and RP-HPLC Analysis

Derivatization_Workflow cluster_derivatization Derivatization cluster_hplc RP-HPLC Analysis Sample Sample Containing (4R)-4-(aminomethyl)-5-oxoproline Add_Reagents Add Borate Buffer (pH 8.0) and NBD-F Solution Sample->Add_Reagents Incubate Incubate at 60°C for 10 min Add_Reagents->Incubate Stop_Reaction Stop Reaction with 0.1% TFA Incubate->Stop_Reaction Inject Inject Derivatized Sample Stop_Reaction->Inject Equilibrate Equilibrate C18 Column Equilibrate->Inject Separate Gradient Elution Inject->Separate Detect Fluorescence Detection (Ex: 470 nm, Em: 530 nm) Separate->Detect

Caption: Derivatization and RP-HPLC workflow.

Method 3: Chiral Separation

To determine the enantiomeric purity of (4R)-4-(aminomethyl)-5-oxoproline, a chiral separation method is required. This is crucial for applications where the biological activity is stereospecific.

Rationale for Method Selection

Chiral stationary phases (CSPs) are designed to interact differently with enantiomers, leading to their separation. For amino acid derivatives, polysaccharide-based or macrocyclic glycopeptide-based CSPs are often effective.[13]

Optimized Chiral HPLC Conditions
ParameterRecommended ConditionRationale
Column Astec® CHIROBIOTIC® T (Teicoplanin-based CSP), 5 µm, 4.6 x 250 mmTeicoplanin-based CSPs are effective for the separation of underivatized amino acid enantiomers.[13]
Mobile Phase Acetonitrile/Methanol/Acetic Acid/Triethylamine (54.5:45:0.3:0.2, v/v/v/v)This mobile phase composition has been shown to be effective for the separation of pyroglutamic acid enantiomers on this type of column.[13] The acidic and basic additives help to improve peak shape and selectivity.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 25 °CTemperature can significantly affect chiral separations; a controlled temperature is essential.
Detector UV at 220 nm or MSIf the concentration is sufficient, low UV detection can be used. MS detection is preferred for higher sensitivity and confirmation.
Injection Volume 5-10 µL
Experimental Protocol: Chiral HPLC Analysis
  • Sample Preparation: Dissolve the sample in the mobile phase.

  • System Equilibration: Equilibrate the chiral column with the mobile phase for at least one hour or until a stable baseline is achieved. Chiral columns often require longer equilibration times.

  • Injection: Inject the prepared sample.

  • Data Acquisition: Acquire data under isocratic conditions using the parameters specified in the table above.

Conclusion

The analysis of (4R)-4-(aminomethyl)-5-oxoproline can be effectively achieved using HPLC. For direct analysis, a HILIC method is recommended due to the polar nature of the analyte. For enhanced sensitivity with common UV/Fluorescence detectors, a pre-column derivatization approach using NBD-F followed by reversed-phase HPLC is a robust alternative. Finally, to assess enantiomeric purity, a dedicated chiral HPLC method using a teicoplanin-based chiral stationary phase is proposed. The selection of the most appropriate method will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation.

References

  • Płotka-Wasylka, J., Szczepańska, N., de la Guardia, M., & Namieśnik, J. (2015). Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. Chemical Reviews, 115(11), 4584–4619. [Link]

  • Płotka-Wasylka, J., Szczepańska, N., de la Guardia, M., & Namieśnik, J. (2015). A non-exhaustive list of derivatization reagents used in amine analysis (by GC, HPLC, and other methods). ResearchGate. [Link]

  • Higashi, T., & Min, J. Z. (2013). Relative quantification of enantiomers of chiral amines by high-throughput LC-ESI-MS/MS using isotopic variants of light and heavy L-pyroglutamic acids as the derivatization reagents. Journal of Chromatography B, 927, 129–137. [Link]

  • Higashi, T., & Min, J. Z. (2013). Relative quantification of enantiomers of chiral amines by high-throughput LC-ESI-MS/MS using isotopic variants of light and heavy L-pyroglutamic acids as the derivatization reagents. PubMed. [Link]

  • Good, R. (2019). HILIC to the Rescue: Pharmaceutical Development Case Examples. LCGC North America, 37(8), 534-541. [Link]

  • Waters Corporation. (n.d.). Development and Optimization of a HILIC-MS Separation of 17 Free Amino Acids using an XBridge Premier BEH Amide Column. [Link]

  • Agilent Technologies. (2024). Why Use HILIC or HIC Chromatography: Theory and Method Development Strategies. [Link]

  • Advanced Materials Technology. (n.d.). Analysis of Underivatized Essential Amino Acids by HILIC Separation using the HALO® Penta-hydroxy based Column and Single Quadrupole Mass Detection. [Link]

  • Ilisz, I., Arató, V., & Péter, A. (2020). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. Molecules, 25(21), 5038. [Link]

  • European Patent Office. (2007). SYNTHESIS AND USES OF PYROGLUTAMIC ACID DERIVATIVES - EP 2021334 B1. [Link]

  • Al-Noor, T. H., Ghanim, F. H., & Kindeel, A. S. (2010). Synthesis and characterization of (L-proline) amino acid with [ Mn +2 , Fe +2 , Co +2 , Zn +2 and Cd +2]. Diala Journal, 42. [Link]

  • Al-Adiwish, W. M., & Al-Haideri, A. F. (2015). Organocatalysis in Synthesis: L-Proline as an Enantioselective Catalyst in the Synthesis of Pyrans and Thiopyrans. Molecules, 20(7), 12395–12407. [Link]

  • Al-Noor, T. H., Ghanim, F. H., & Kindeel, A. S. (2010). Synthesis and characterization of ( L- proline ) amino acid with (Mn+2 , Fe+2 , Co+2 , Zn+2 and Cd+2 ). Digital Repository of University of Baghdad. [Link]

  • NextSDS. (n.d.). L-Proline, 4-(aminomethyl)-5-oxo-, (4R)- (9CI). [Link]

  • Wikipedia. (n.d.). Pyroglutamic acid. [Link]

  • Pitt, J. J. (2009). Mini-Review Acetaminophen Toxicity and 5-Oxoproline (Pyroglutamic Acid): A Tale of Two Cycles, One. Clinical Biochemist Reviews, 30(2), 47–52. [Link]

  • Google Patents. (2015).
  • ChemBK. (2024). 5-oxoproline. [Link]

  • Ahmad, S., Ullah, F., Sadiq, A., Ayaz, M., & Jan, M. S. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Frontiers in Chemistry, 12, 1362086. [Link]

  • Mehta, A., & Nayeem, M. (2022). 5-Oxoproline (Pyroglutamic) Acidosis Associated with Chronic Acetaminophen Use. Cureus, 14(12), e32427. [Link]

  • Kumar, V., & Akamatsu, K. (2018). Chemical structure of 5-oxoproline. ResearchGate. [Link]

  • Sathiyathasan, S., & Tee, H. P. (2012). Increased Anion Gap Metabolic Acidosis as a Result of 5- Oxoproline (Pyroglutamic Acid) in Pregnancy: A Case Report. Malaysian Journal of Medical Sciences, 19(3), 70–73. [Link]

Sources

Application Note: Robust Sample Preparation of a Polar Amino Acid Derivative, (4R)-4-(aminomethyl)-5-oxo-L-proline, for High-Sensitivity LC-MS/MS Bioanalysis

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, this guide provides a comprehensive, in-depth technical overview for the sample preparation of L-Proline, 4-(aminomethyl)-5-oxo-, (4R)- for quantitative analysis by LC-MS/MS. This document moves beyond a simple recitation of steps to explain the underlying scientific principles and rationale, ensuring researchers can adapt and troubleshoot the methodology effectively.

Abstract

The quantitative bioanalysis of small, polar molecules like (4R)-4-(aminomethyl)-5-oxo-L-proline presents significant challenges due to their high aqueous solubility and the pervasive risk of matrix effects in LC-MS/MS analysis.[1][2] This application note details a systematic approach to developing a robust sample preparation protocol for this analyte from biological matrices such as human plasma. We evaluate common techniques, including Protein Precipitation (PPT), and provide a detailed, optimized protocol based on Solid-Phase Extraction (SPE) that leverages the analyte's chemical properties for superior cleanup. The recommended mixed-mode cation exchange SPE protocol effectively mitigates matrix suppression, ensures high recovery, and provides a reliable workflow suitable for regulated bioanalysis.

Introduction: The Analytical Challenge

(4R)-4-(aminomethyl)-5-oxo-L-proline is a small molecule derivative of the amino acid L-proline. Its structure, featuring a pyrrolidine ring, a carboxylic acid, an amide, and a primary amine, renders it highly polar. This high polarity is the central challenge for bioanalysis.

  • Poor Retention in Reversed-Phase Chromatography: The analyte will have little to no retention on traditional C18 columns, eluting near the solvent front with numerous other endogenous polar interferences. Hydrophilic Interaction Liquid Chromatography (HILIC) is often a more suitable chromatographic approach for such molecules.[3][4]

  • Difficulty in Extraction: Traditional Liquid-Liquid Extraction (LLE) using non-polar organic solvents is ineffective for highly polar compounds, leading to poor recovery.[5][6]

  • Susceptibility to Matrix Effects: Co-eluting endogenous compounds from biological fluids (e.g., salts, phospholipids, other amino acids) can suppress or enhance the ionization of the target analyte in the mass spectrometer source, leading to inaccurate and imprecise results.[1][7][8] Effective sample preparation is the most critical step to minimize these effects.[9]

This guide is designed to navigate these challenges by establishing a clean, reproducible, and robust sample preparation workflow.

Comparative Evaluation of Sample Preparation Strategies

The choice of sample preparation is a trade-off between speed, cost, and the required cleanliness of the final extract. For regulated bioanalysis, achieving minimal matrix effect is paramount.

PPT is the simplest and fastest method for removing the bulk of proteins from plasma or serum.[10][11] It involves adding a water-miscible organic solvent or an acid to denature and precipitate proteins.[12][13]

  • Mechanism: Organic solvents like acetonitrile (ACN) disrupt the hydration shell around proteins, causing them to aggregate and precipitate.[12] ACN is generally more efficient than methanol for protein removal and yields a cleaner supernatant.[12][14]

  • Advantages: Fast, inexpensive, and suitable for high-throughput automation.

  • Disadvantages: This method is non-selective. While proteins are removed, the supernatant still contains a high concentration of other matrix components, particularly phospholipids and other small polar molecules.[15] This "dirtier" sample can lead to significant matrix effects and faster fouling of the LC column and MS interface.[15]

LLE separates analytes based on their differential solubility between an aqueous phase and an immiscible organic solvent.[11]

  • Mechanism: The analyte partitions from the aqueous sample into the organic layer.

  • Applicability: Standard LLE is highly effective for non-polar or moderately polar analytes. However, for a highly polar compound like our target analyte, partitioning into a non-polar solvent (e.g., hexane, ethyl acetate) is minimal, resulting in unacceptably low recovery.[6] While specialized LLE techniques exist for amino acids, they often require pH manipulation or derivatization, adding complexity to the workflow.[16][17][18] For these reasons, LLE is not a recommended primary strategy for this analyte.

SPE provides the most effective cleanup by passing the liquid sample through a solid adsorbent that retains the analyte, the interferences, or both.[19] The choice of sorbent chemistry is critical.

  • Reversed-Phase (RP) SPE: Uses a non-polar sorbent (e.g., C18) to retain non-polar compounds from a polar sample. This is unsuitable for our polar analyte, which would pass through without retention.

  • Normal-Phase (NP) SPE: Uses a polar sorbent (e.g., silica) to retain polar compounds from a non-polar sample.[20] This is incompatible with aqueous biological fluids.

  • Ion-Exchange (IEX) SPE: This technique separates molecules based on charge.[5] Our analyte is zwitterionic, possessing a carboxylic acid (negative charge at high pH) and an amino group (positive charge at low pH). This makes it an ideal candidate for IEX SPE.

    • Cation Exchange: At low pH (e.g., pH < 3), the carboxylic acid is neutral and the amino group is protonated (positive charge). A cation exchange sorbent can retain the analyte while neutral and anionic interferences are washed away.

  • Mixed-Mode SPE: These sorbents combine two retention mechanisms, such as reversed-phase and ion-exchange. A mixed-mode cation exchange (MCX) sorbent offers both hydrophobic and cation exchange retention, providing a powerful tool for selectively isolating the analyte and removing a broad range of interferences. This is the recommended approach for achieving the highest quality data.

The logic for selecting an appropriate sample preparation method is visualized below.

Caption: Decision workflow for selecting a sample preparation method.

Detailed Protocol: Mixed-Mode Cation Exchange SPE

This protocol is designed for maximum removal of matrix interferences and high, reproducible recovery of (4R)-4-(aminomethyl)-5-oxo-L-proline from human plasma.

  • SPE Device: Mixed-Mode Cation Exchange (MCX) SPE cartridges or 96-well plates.

  • Biological Sample: Human plasma (K2-EDTA).

  • Reagents:

    • Formic Acid (LC-MS Grade)

    • Ammonium Hydroxide (ACS Grade or higher)

    • Methanol (LC-MS Grade)

    • Acetonitrile (LC-MS Grade)

    • Deionized Water (18 MΩ·cm)

  • Internal Standard (IS): A stable isotope-labeled (SIL) version of the analyte is highly recommended to compensate for matrix effects and procedural variability.[2]

  • Equipment: Centrifuge, positive pressure manifold or vacuum manifold, sample evaporator, vortex mixer.

  • Sample Diluent & Equilibration Buffer: 2% Formic Acid in Water (v/v)

  • Conditioning Solvent: Methanol

  • Organic Wash Solvent: Acetonitrile

  • Aqueous Wash Solvent: 2% Formic Acid in Water (v/v)

  • Elution Solvent: 5% Ammonium Hydroxide in Methanol (v/v). Prepare fresh daily.

  • Reconstitution Solvent: 90:10 Acetonitrile:Water (v/v) with 0.1% Formic Acid. This should be similar to the initial LC mobile phase conditions for good peak shape.

This workflow is visualized in the diagram following the protocol steps.

  • Sample Pre-treatment:

    • To 100 µL of plasma sample, add the internal standard (IS) solution.

    • Add 300 µL of 2% Formic Acid in Water.

    • Vortex mix for 30 seconds.

    • Centrifuge at 4000 x g for 10 minutes to pellet precipitated proteins. The acidification step serves both to precipitate some proteins and to ensure the analyte is in its positively charged state for retention on the MCX sorbent.

  • SPE Cartridge Conditioning:

    • Pass 1 mL of Methanol through the MCX cartridge. This wets the sorbent and activates the reversed-phase functional groups.

  • SPE Cartridge Equilibration:

    • Pass 1 mL of 2% Formic Acid in Water through the cartridge. This prepares the sorbent with the correct pH and ionic environment for sample loading. Do not let the sorbent go dry.

  • Sample Loading:

    • Load the supernatant from Step 1 onto the conditioned and equilibrated MCX cartridge.

    • Load at a slow, consistent flow rate (approx. 1 drop/second) to ensure efficient binding of the analyte.

  • Wash Step 1 (Organic Wash):

    • Pass 1 mL of Acetonitrile through the cartridge. This wash removes non-polar and weakly retained interferences, such as phospholipids, that are bound to the reversed-phase portion of the sorbent.

  • Wash Step 2 (Aqueous Wash):

    • Pass 1 mL of 2% Formic Acid in Water through the cartridge. This removes polar, uncharged interferences that were not strongly retained.

  • Elution:

    • Place clean collection tubes or a 96-well collection plate under the SPE manifold.

    • Add 1 mL of 5% Ammonium Hydroxide in Methanol to the cartridge. The ammonia neutralizes the charge on the analyte, disrupting its interaction with the cation exchange sorbent and allowing it to elute.

    • Allow the solvent to soak for 1 minute before eluting slowly.

  • Post-Elution Processing:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of Reconstitution Solvent.

    • Vortex and transfer to an autosampler vial or plate for LC-MS/MS analysis.

Caption: Step-by-step workflow for the Mixed-Mode Cation Exchange SPE protocol.

Method Performance and Validation

A robust bioanalytical method must be validated to ensure it is fit for purpose. Key parameters should be assessed according to regulatory guidelines such as the FDA's Bioanalytical Method Validation Guidance.[21][22][23][24]

Parameter Description Typical Acceptance Criteria
Selectivity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks (>20% of LLOQ) in blank matrix from at least 6 unique sources.[25]
Accuracy & Precision Closeness of measured values to the nominal concentration (accuracy) and the degree of scatter between replicate measurements (precision).For Quality Control (QC) samples at Low, Mid, and High concentrations, accuracy should be within ±15% of nominal, and precision (%CV) should be ≤15%. For the Lower Limit of Quantification (LLOQ), both should be within ±20%.[24][25]
Recovery The efficiency of the extraction process, measured by comparing the analyte response from a pre-extraction spiked sample to a post-extraction spiked sample.Recovery should be consistent and reproducible across concentration levels, though it does not need to be 100%.
Matrix Effect The suppression or enhancement of analyte ionization due to co-eluting matrix components. Assessed by comparing the response of an analyte in a post-extraction spiked matrix sample to its response in a pure solution.The coefficient of variation (%CV) of the IS-normalized matrix factor across at least 6 lots of matrix should be ≤15%.[1][14]
Stability Analyte stability in the biological matrix under various storage and processing conditions (e.g., freeze-thaw, bench-top, long-term storage).Mean concentration of stability samples should be within ±15% of the nominal concentration.[26]

Conclusion

The successful quantification of (4R)-4-(aminomethyl)-5-oxo-L-proline by LC-MS/MS is critically dependent on an effective sample preparation strategy that addresses its inherent polarity and mitigates matrix effects. While Protein Precipitation offers a rapid but crude cleanup, a well-developed Mixed-Mode Cation Exchange Solid-Phase Extraction protocol provides a far superior solution. The detailed SPE workflow presented here offers a robust, reproducible, and selective method to isolate this polar analyte from complex biological matrices, enabling the generation of high-quality, reliable data suitable for demanding research and regulated drug development environments.

References

  • Title: Importance of matrix effects in LC-MS/MS bioanalysis Source: Bioanalysis URL: [Link]

  • Title: Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis Source: LCGC International URL: [Link]

  • Title: Assessment of matrix effect in quantitative LC-MS bioanalysis Source: PMC, NIH URL: [Link]

  • Title: What are Matrix Effect in Liquid Chromatography Mass Spectrometry? Source: NorthEast BioLab URL: [Link]

  • Title: Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates Source: Agilent Technologies URL: [Link]

  • Title: The Impact of Matrix Effects on Mass Spectrometry Results Source: ResolveMass URL: [Link]

  • Title: Rapid and Quantitative Protein Precipitation for Proteome Analysis by Mass Spectrometry Source: Journal of Proteome Research URL: [Link]

  • Title: What is Solid-Phase Extraction? Source: Phenomenex URL: [Link]

  • Title: Solid-Phase Extraction of Polar Compounds From Water Source: Tech Briefs URL: [Link]

  • Title: Solid Phase Extraction for Clean-up of Polar Molecules in Salty Aqueous Samples and Analysis with SFC-UV Source: Phenomenex URL: [Link]

  • Title: Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates Source: LabRulez LCMS URL: [Link]

  • Title: Sample preparation methods for LC-MS-based global aqueous metabolite profiling Source: PubMed URL: [Link]

  • Title: What is Solid Phase Extraction (SPE)? Source: Organomation URL: [Link]

  • Title: Essential FDA Guidelines for Bioanalytical Method Validation Source: ResolveMass URL: [Link]

  • Title: A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis Source: PMC, NIH URL: [Link]

  • Title: A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology Source: Spectroscopy Europe URL: [Link]

  • Title: Liquid–liquid extraction process of amino acids by a new amide-based functionalized ionic liquid Source: Green Chemistry (RSC Publishing) URL: [Link]

  • Title: Protein Precipitation Method Source: Phenomenex URL: [Link]

  • Title: Enantioselective Liquid–Liquid Extractions of Underivatized General Amino Acids with a Chiral Ketone Extractant Source: Journal of the American Chemical Society URL: [Link]

  • Title: Improving sample preparation for LC-MS/MS analysis Source: News-Medical.Net URL: [Link]

  • Title: Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS Source: RSC Publishing URL: [Link]

  • Title: Bioanalytical Method Validation - Guidance for Industry Source: FDA URL: [Link]

  • Title: Tiei liquid/liquid mixing and separation Amino Acid Extraction Process,Liquid-liquid Centrifugal Extraction Method Source: Tiei URL: [Link]

  • Title: Q2(R2) Validation of Analytical Procedures Source: FDA URL: [Link]

  • Title: Designing LCMS Studies with the FDA in Mind from the Start Source: Agilex Biolabs URL: [Link]

  • Title: Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics Source: PMC, NIH URL: [Link]

  • Title: Is it possible to extract amino acids from water using extraction? Source: ResearchGate URL: [Link]

  • Title: Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry Source: MDPI URL: [Link]

  • Title: Systematic characterization of site-specific proline hydroxylation using hydrophilic interaction chromatography and mass spectrometry Source: eLife URL: [Link]

  • Title: Systematic characterization of site-specific proline hydroxylation using hydrophilic interaction chromatography and mass spectrometry Source: bioRxiv URL: [Link]

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how to use L-Proline, 4-(aminomethyl)-5-oxo-, (4R)- as a chiral building block

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to (4R)-4-(Aminomethyl)-5-oxopyrrolidine-2-carboxylic Acid as a Chiral Building Block

Introduction: A Privileged Scaffold for Asymmetric Synthesis

In the landscape of modern drug discovery and organic synthesis, the demand for enantiomerically pure compounds is paramount. Chiral building blocks, or synthons, serve as foundational units that introduce stereochemical complexity in a controlled manner, streamlining the synthesis of complex target molecules. Among these, (4R)-4-(aminomethyl)-5-oxopyrrolidine-2-carboxylic acid, a derivative of L-pyroglutamic acid, has emerged as a particularly valuable and versatile scaffold.

Derived from the inexpensive and readily available L-glutamic acid, this molecule offers a unique combination of structural features that make it a powerful tool for chemists.[1] Its rigid 5-oxopyrrolidine (lactam) ring system introduces significant conformational constraint, a highly sought-after property in medicinal chemistry for designing ligands with improved potency and selectivity.[2] The molecule possesses two defined stereocenters and three distinct, orthogonally reactive functional groups: a carboxylic acid at the C2 position, a primary amine on the C4 methyl group, and a lactam within the ring. This arrangement allows for selective chemical modifications, opening avenues for the synthesis of a diverse array of complex structures, most notably chiral γ-aminobutyric acid (GABA) analogues.[3][4]

This guide provides a detailed exploration of the strategic application of (4R)-4-(aminomethyl)-5-oxopyrrolidine-2-carboxylic acid, offering field-proven insights and step-by-step protocols for its use in the synthesis of high-value chemical entities.

Core Structural Features and Reactivity

The synthetic utility of this building block stems from the differential reactivity of its three main functional groups. Understanding these sites is key to designing a logical and efficient synthetic route.

Table 1: Key Properties and Reactive Sites of (4R)-4-(aminomethyl)-5-oxopyrrolidine-2-carboxylic acid

PropertyData
IUPAC Name (2S,4R)-4-(aminomethyl)-5-oxopyrrolidine-2-carboxylic acid
Molecular Formula C₆H₁₀N₂O₃
Molecular Weight 158.16 g/mol
Stereocenters C2 (S-configuration), C4 (R-configuration)
Primary Reactive Sites 1. C2-Carboxylic Acid2. C4-Aminomethyl Group3. C5-Lactam Carbonyl

The diagram below illustrates the principal sites for chemical modification, which can be addressed selectively through careful choice of protecting groups and reaction conditions.

G cluster_main Reactive Sites of the Chiral Building Block node_structure node_structure node_cooh Site 1: Carboxylic Acid (Amide Coupling, Esterification) node_cooh->node_structure node_nh2 Site 2: Primary Amine (N-Acylation, N-Alkylation) node_nh2->node_structure node_lactam Site 3: Lactam (Ring-Opening, Reduction) node_lactam->node_structure

Caption: Key reactive sites for synthetic modification.

Strategic Applications and Synthetic Protocols

The true power of this synthon is realized in its application. Below are detailed protocols for common, high-impact transformations.

Application 1: Peptide Elongation and Amide Synthesis via the C2-Carboxylic Acid

The carboxylic acid is a prime handle for amide bond formation, a cornerstone of peptide and medicinal chemistry.[5] Standard peptide coupling reagents can be employed effectively.

Protocol 1: HATU-Mediated Amide Coupling

This protocol describes a general procedure for coupling a primary or secondary amine to the C2-carboxylic acid of the building block.

Materials:

  • (4R)-4-(aminomethyl)-5-oxopyrrolidine-2-carboxylic acid (or its N-protected derivative) (1.0 eq)

  • Amine of interest (1.1 - 1.2 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc), Saturated aqueous NaHCO₃, Brine

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the building block (1.0 eq) and the desired amine (1.1 eq) in anhydrous DMF (0.1 M concentration).

  • Base Addition: Add DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature. The base is crucial to deprotonate the carboxylic acid and the amine salt, if applicable.

  • Coupling Agent Addition: Add HATU (1.2 eq) to the reaction mixture in one portion. A slight exotherm may be observed.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-6 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Dilute the reaction mixture with EtOAc. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x). This removes unreacted starting materials, DMF, and coupling byproducts.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the desired amide.

Expert Insight: The choice of protecting group for the C4-aminomethyl function is critical. A Boc (tert-butyloxycarbonyl) group is commonly used as it is stable to standard coupling conditions and can be removed later under acidic conditions without affecting the newly formed amide bond.

Application 2: Derivatization of the C4-Aminomethyl Group

The primary amine at the C4 position is highly nucleophilic and provides a secondary site for elaboration, allowing for the introduction of diverse side chains.

Protocol 2: N-Acylation of the Aminomethyl Group

This protocol details the acylation of the C4-amine. For this reaction, the C2-carboxylic acid should first be protected, typically as a methyl or ethyl ester, to prevent intramolecular side reactions.

Materials:

  • (4R)-4-(aminomethyl)-5-oxopyrrolidine-2-carboxylate ester (e.g., methyl ester) (1.0 eq)

  • Acyl chloride or anhydride (1.1 eq)

  • Triethylamine (TEA) or DIPEA (2.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous NH₄Cl

Procedure:

  • Reaction Setup: Dissolve the ester-protected building block (1.0 eq) in anhydrous DCM (0.1 M) in a flask equipped with a magnetic stirrer and cool to 0 °C in an ice bath.

  • Base Addition: Add TEA (2.0 eq) to the solution.

  • Acylation: Add the acyl chloride (1.1 eq) dropwise to the cooled solution. Stir at 0 °C for 30 minutes, then allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup: Quench the reaction by adding saturated aqueous NH₄Cl. Separate the organic layer, and extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography to obtain the N-acylated product.

Application 3: Synthesis of Conformationally Restricted GABA Analogues via Lactam Ring Opening

One of the most powerful applications of this scaffold is the synthesis of chiral, substituted GABA analogues. These molecules are of significant interest in neuroscience as they can modulate the activity of GABA receptors and transporters.[3][6] The strategy relies on derivatizing the scaffold followed by hydrolytic opening of the lactam ring.

Sources

Application Note: Elucidating the Structure of L-Proline, 4-(aminomethyl)-5-oxo-, (4R)- using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Proline, 4-(aminomethyl)-5-oxo-, (4R)-, a substituted pyroglutamic acid derivative, represents a class of molecules with significant potential in drug discovery and development. The rigidified conformation of the proline ring, combined with the additional functional groups, makes it an attractive scaffold for peptidomimetics and other bioactive compounds.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural characterization of such novel chemical entities. This application note provides a detailed guide to the acquisition and interpretation of ¹H and ¹³C NMR spectra for L-Proline, 4-(aminomethyl)-5-oxo-, (4R)-, emphasizing the rationale behind the experimental protocols and data analysis.

The pyroglutamic acid moiety is a key structural feature found in numerous natural products and pharmacologically active molecules.[1] Its unique lactam structure introduces conformational constraints that can significantly influence the biological activity of a parent molecule. The addition of an aminomethyl group at the 4-position with a defined stereochemistry further enhances the structural complexity and potential for specific molecular interactions.

Molecular Structure and Predicted Spectral Features

A thorough understanding of the molecule's structure is paramount for accurate spectral interpretation. The structure of L-Proline, 4-(aminomethyl)-5-oxo-, (4R)- is presented below, with a systematic numbering scheme for the atoms to facilitate the assignment of NMR signals.

Figure 1: Structure of L-Proline, 4-(aminomethyl)-5-oxo-, (4R)-.

Based on the analysis of structurally related compounds such as pyroglutamic acid and other substituted prolines, a prediction of the ¹H and ¹³C chemical shifts can be made.[2][3][4] These predictions serve as a valuable starting point for the final spectral assignment.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

PositionAtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Notes
2CH4.0 - 4.555 - 65The α-proton is adjacent to the carboxylic acid and the ring nitrogen.
3CH₂2.0 - 2.525 - 35Diastereotopic protons due to the chiral center at C4.
4CH3.5 - 4.045 - 55Influenced by the adjacent nitrogen and aminomethyl group.
5C=O-170 - 180Lactam carbonyl carbon.
CarboxylCOOH10 - 13 (exchangeable)170 - 180Carboxylic acid proton, chemical shift is concentration and solvent dependent.
AminomethylCH₂2.8 - 3.540 - 50Methylene group adjacent to the primary amine.
AminomethylNH₂7.5 - 8.5 (exchangeable)-Amine protons, chemical shift is concentration and solvent dependent.

Experimental Protocols

Sample Preparation

The quality of the NMR data is directly dependent on the careful preparation of the sample. The choice of solvent is critical and should be based on the solubility of the compound and its non-interference with the signals of interest. Deuterated dimethyl sulfoxide (DMSO-d₆) is often a good choice for polar molecules like amino acid derivatives as it can dissolve the sample well and its residual peak does not overlap with many of the key signals.[5]

Protocol:

  • Weigh approximately 5-10 mg of L-Proline, 4-(aminomethyl)-5-oxo-, (4R)- into a clean, dry vial.

  • Add approximately 0.6 mL of DMSO-d₆ containing 0.05% v/v tetramethylsilane (TMS) as an internal reference.

  • Vortex the sample until the solid is completely dissolved.

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the liquid height is sufficient for the NMR spectrometer's probe (typically around 4-5 cm).

G cluster_prep Sample Preparation weigh Weigh Compound (5-10 mg) dissolve Dissolve in DMSO-d6 + TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer

Figure 2: Workflow for NMR sample preparation.

NMR Data Acquisition

The following parameters are recommended for acquiring high-quality ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.[6]

¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: 12-16 ppm, centered around 6-8 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16-64, depending on the sample concentration.

  • Temperature: 298 K.

¹³C NMR Acquisition Parameters:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: 200-240 ppm, centered around 100-120 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096, as ¹³C has a low natural abundance.

  • Temperature: 298 K.

For unambiguous assignment, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.[5]

Data Processing
  • Fourier Transformation: Apply an exponential window function to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm for both ¹H and ¹³C spectra.

  • Integration and Peak Picking: Integrate the signals in the ¹H spectrum to determine the relative number of protons for each resonance. Identify the chemical shift of each peak in both ¹H and ¹³C spectra.

Data Interpretation and Structural Verification

The acquired and processed spectra should be analyzed to assign each resonance to a specific atom in the molecule.

  • ¹H NMR Spectrum: The number of signals will correspond to the number of chemically non-equivalent protons. The integration values will provide the ratio of protons for each signal. The splitting patterns (multiplicity) will give information about the number of neighboring protons, following the n+1 rule for first-order spectra.

  • ¹³C NMR Spectrum: The number of signals will correspond to the number of chemically non-equivalent carbon atoms. The chemical shifts will indicate the type of carbon (e.g., carbonyl, aliphatic).

  • 2D NMR Spectra:

    • COSY: Will show correlations between protons that are coupled to each other (typically through 2-3 bonds). This is crucial for tracing the connectivity of the proton spin systems within the pyrrolidine ring and the aminomethyl group.

    • HSQC: Will show correlations between protons and the carbons they are directly attached to. This allows for the direct assignment of protonated carbons.

    • HMBC: Will show correlations between protons and carbons that are 2-3 bonds away. This is particularly useful for identifying quaternary carbons (like the carbonyl groups) and for confirming the overall connectivity of the molecular fragments.

By combining the information from all these experiments, a complete and unambiguous assignment of the ¹H and ¹³C NMR spectra can be achieved, thus confirming the structure of L-Proline, 4-(aminomethyl)-5-oxo-, (4R)-.

Conclusion

This application note provides a comprehensive framework for the structural elucidation of L-Proline, 4-(aminomethyl)-5-oxo-, (4R)- using NMR spectroscopy. The detailed protocols for sample preparation, data acquisition, and processing, coupled with a logical approach to spectral interpretation, will enable researchers to confidently characterize this and other related novel compounds. The use of 2D NMR techniques is strongly advocated for a thorough and accurate structural assignment, which is a critical step in the advancement of drug discovery and development programs.

References

  • Supramolecular Materials from Multifunctional Pyroglutamic Acid Derivatives. Macromolecules - ACS Publications. (2003). [Link]

  • Structural Characterization of Febuxostat/l-Pyroglutamic Acid Cocrystal Using Solid-State 13 C-NMR and Investigational Study of Its Water Solubility. MDPI. (2017). [Link]

  • Two prolines with a difference: Contrasting stereoelectronic effects of 4R/S-aminoproline on triplex stability in collagen peptides. The Royal Society of Chemistry. (2003). [Link]

  • The Aberrance of the 4S Diastereomer of 4-Hydroxyproline. PMC - NIH. [Link]

  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. MDPI. (2022). [Link]

  • L-Proline at BMRB. Biological Magnetic Resonance Bank. [Link]

  • L-Proline, 4-(aminomethyl)-5-oxo-, (4R)- (9CI). NextSDS. [Link]

  • Enlarged sections of 13 C NMR spectrum of 13 C-labeled pyroglutamate in... ResearchGate. [Link]

  • PYROGLUTAMIC ACID DERIVATIVES: BUILDING BLOCKS FOR DRUG DISCOVERY. LOCKSS. (2014). [Link]

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Application Note & Protocols: Peptide Coupling of (4R)-4-(Aminomethyl)-5-oxo-L-proline

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive technical overview and detailed protocols for the successful peptide coupling of (4R)-4-(aminomethyl)-5-oxo-L-proline, a structurally unique and sterically demanding pyroglutamic acid derivative. Due to its constrained cyclic backbone and the presence of a C4 substituent, this amino acid analog presents specific challenges, including slow coupling kinetics and potential epimerization. This document outlines the rationale for selecting optimal coupling reagents, bases, and reaction conditions, with a focus on modern uronium/aminium salt-based activators. Step-by-step protocols for both solid-phase and solution-phase synthesis are provided for researchers in peptide chemistry and drug development, alongside troubleshooting advice to address common challenges.

Introduction: The Challenge of Coupling Substituted Proline Analogs

(4R)-4-(aminomethyl)-5-oxo-L-proline is a fascinating building block for peptidomimetics. Its rigid pyroglutamate core introduces a significant conformational constraint, while the (4R)-aminomethyl group offers a vector for further functionalization or interaction with biological targets. However, these same features create significant hurdles for peptide synthesis.

The key challenges include:

  • Steric Hindrance: The proline ring, combined with the C4 substituent, sterically shields the C-terminal carboxylic acid, impeding the approach of the incoming amine nucleophile.

  • Secondary Amine Nucleophile: As a proline derivative, its N-terminus is a secondary amine, which is inherently less nucleophilic than a primary amine, further slowing reaction kinetics when it acts as the incoming nucleophile.

  • Orthogonal Protection: The molecule contains three reactive sites: the N-terminal secondary amine, the C-terminal carboxylic acid, and the side-chain primary amine. A robust orthogonal protection strategy is mandatory to prevent undesired side reactions. For standard Fmoc-based solid-phase peptide synthesis (SPPS), this typically involves an Fmoc group on the α-amine and an acid-labile group like Boc (tert-butyloxycarbonyl) on the side-chain amine.

This guide focuses on overcoming these challenges by leveraging high-efficiency coupling reagents and optimized protocols.

Reagent Selection: Causality Behind Experimental Choices

The success of coupling sterically hindered amino acids hinges on the rapid and efficient generation of a highly reactive acyl intermediate that is also stable enough to minimize racemization.[1]

Uronium/Aminium vs. Carbodiimide Reagents

While traditional carbodiimide activators like Dicyclohexylcarbodiimide (DCC) and N,N'-Diisopropylcarbodiimide (DIC), often used with additives like 1-Hydroxybenzotriazole (HOBt), can be effective, they are often suboptimal for difficult couplings.[2][3] They proceed through an O-acylisourea intermediate that can be prone to side reactions if aminolysis is slow.[2]

For demanding substrates like (4R)-4-(aminomethyl)-5-oxo-L-proline, uronium/aminium salt-based reagents are strongly recommended.[4] Reagents such as HATU , HBTU , and HCTU offer faster kinetics, higher yields, and improved suppression of epimerization.[5][6]

The HATU Advantage: The "7-Aza Effect"

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is often the reagent of choice for the most challenging coupling scenarios.[3] Its superiority over its benzotriazole analogue HBTU stems from the presence of a nitrogen atom at the 7-position of the triazole ring (HOAt vs. HOBt).[5] This "7-aza effect" provides anchimeric assistance during aminolysis, accelerating the rate-limiting amide bond formation step and further minimizing the risk of racemization.[5][7] The mechanism involves the rapid formation of a highly reactive OAt-active ester intermediate.[5][8]

The Role of the Base

A non-nucleophilic tertiary amine base is required to deprotonate the carboxylic acid, initiating the activation process.[6][9]

  • N,N-Diisopropylethylamine (DIPEA): The most common choice due to its strong basicity and steric bulk, which prevents it from acting as a nucleophile.

  • 2,4,6-Collidine: A slightly less basic but more sterically hindered alternative that can sometimes offer better racemization control in sensitive fragment couplings.[7]

Experimental Protocols & Workflows

Orthogonal Protection Strategy

Prior to synthesis, the amino acid must be appropriately protected. The recommended derivative for Fmoc-SPPS is: Fmoc-(4R)-(Boc-aminomethyl)-5-oxo-L-proline-OH .

  • Fmoc (α-amine): Base-labile; removed with piperidine during SPPS cycles.

  • Boc (side-chain amine): Acid-labile; stable to piperidine but removed during the final TFA cleavage step.[10]

  • -OH (carboxyl): Activated in situ for coupling.

G cluster_prep Preparation cluster_coupling Coupling Cycle cluster_monitor Monitoring cluster_next Progression Resin Swell Resin (e.g., Rink Amide) Deprotect Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotect Activate Pre-activate Amino Acid: Fmoc-Pro(Am-Boc)-OH + HATU + DIPEA in DMF Deprotect->Activate Couple Couple to Resin (1-2 hours) Activate->Couple Test Monitor Completion (Chloranil or Isatin Test) Couple->Test Wash Wash Resin (DMF, DCM) Next_Cycle Repeat for Next Amino Acid Wash->Next_Cycle Test->Wash

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Coupling

This protocol describes the coupling of Fmoc-(4R)-(Boc-aminomethyl)-5-oxo-L-proline-OH onto a deprotected amine on a solid support (e.g., Rink Amide resin).

Materials:

  • Fmoc-deprotected peptide-resin (1.0 eq.)

  • Fmoc-(4R)-(Boc-aminomethyl)-5-oxo-L-proline-OH (4.0 eq.)

  • HATU (3.9 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (8.0 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Reaction vessel for SPPS

Procedure:

  • Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes, then drain the solvent.

  • Activation Solution: In a separate vial, dissolve Fmoc-(4R)-(Boc-aminomethyl)-5-oxo-L-proline-OH (4.0 eq.) and HATU (3.9 eq.) in a minimal volume of anhydrous DMF.

  • Pre-activation: Add DIPEA (8.0 eq.) to the activation solution. Agitate gently for 1-2 minutes. The solution may change color.

  • Coupling: Immediately add the activated amino acid solution to the prepared resin.

  • Reaction: Agitate the reaction mixture at room temperature for 1-2 hours. For particularly difficult sequences, the coupling time can be extended to 4 hours or a double coupling can be performed.[11]

  • Monitoring: Take a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a qualitative test for free amines (e.g., Chloranil or Isatin test, as the Kaiser test does not work for secondary amines). A negative result indicates a complete reaction.

  • Washing: Once the reaction is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove all excess reagents and byproducts.[6] The resin is now ready for the next Fmoc-deprotection and coupling cycle.

G cluster_activation Activation Step cluster_coupling Coupling Step AA Carboxylic Acid (R-COOH) Carboxylate Carboxylate Anion (R-COO⁻) AA->Carboxylate Deprotonation Base Base (DIPEA) Base->Carboxylate HATU HATU Reagent OAt_Ester Highly Reactive OAt-Ester HATU->OAt_Ester Forms Active Ester Carboxylate->OAt_Ester Peptide_Bond Peptide Bond (R-CO-NH-Peptide) OAt_Ester->Peptide_Bond Nucleophilic Attack Amine Incoming Amine (H₂N-Peptide) Amine->Peptide_Bond

Caption: Simplified mechanism of HATU-mediated peptide coupling.

Protocol 2: Solution-Phase Coupling

This protocol is suitable for fragment condensation or when SPPS is not desired.

Materials:

  • N-protected peptide or amino acid ester with a free amine (1.0 eq.)

  • Fmoc-(4R)-(Boc-aminomethyl)-5-oxo-L-proline-OH (1.1 eq.)

  • HATU (1.1 eq.)

  • DIPEA (2.5 eq.)

  • Anhydrous solvent (e.g., DMF, DCM, or Acetonitrile)

  • Saturated aq. NaHCO₃, 1M aq. HCl, Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Reactant Preparation: Dissolve Fmoc-(4R)-(Boc-aminomethyl)-5-oxo-L-proline-OH (1.1 eq.) and HATU (1.1 eq.) in anhydrous DMF.

  • Activation: Cool the solution to 0 °C in an ice bath. Add DIPEA (2.5 eq.) and stir for 10-15 minutes.

  • Amine Addition: In a separate flask, dissolve the amine component (1.0 eq.) in anhydrous DMF. Add this solution to the activated carboxylic acid mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with a water-immiscible organic solvent (e.g., Ethyl Acetate).

    • Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired peptide.

Comparative Data & Optimization Parameters

While HATU is the primary recommendation, other reagents can be employed. The following table provides starting conditions for optimization.

Coupling ReagentEquivalents (vs. Amine)Base (Equivalents)Typical TimeRemarks
HATU 1.0 - 4.0DIPEA (2.0 - 8.0)1 - 4 hRecommended. Highly efficient for hindered couplings, low racemization risk.[3][5]
HCTU 1.0 - 4.0DIPEA (2.0 - 8.0)1 - 4 hA more cost-effective alternative to HATU with similar high reactivity.
PyBOP 1.0 - 5.0DIPEA (2.0 - 10.0)2 - 6 hA phosphonium salt-based reagent, good for hindered couplings and less prone to guanidinylation side reactions than uronium salts.[4]
EDC / HOBt 1.2 - 5.5NMM or DIPEA (2.0 - 8.0)4 - 24 hA classic carbodiimide method. Slower kinetics and higher risk of incomplete coupling for this substrate. May require double coupling.[12][13]

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Incomplete Coupling 1. Insufficient activation/reagent stoichiometry.2. Steric hindrance is too great.3. Aggregation of peptide on resin.1. Increase equivalents of amino acid and coupling reagents (up to 5 eq.).2. Increase coupling time or perform a second coupling with fresh reagents.3. Switch to a more potent coupling reagent (e.g., from HCTU to HATU).4. Add chaotropic salts (e.g., LiCl) to the coupling mixture to disrupt aggregation.
Epimerization (Racemization) 1. Over-activation (prolonged time between activation and coupling).2. Strong basicity of the reaction medium.1. Pre-activate for a shorter duration (1-2 minutes) before adding to the amine.2. Use a weaker, more hindered base like 2,4,6-collidine instead of DIPEA.3. Perform the coupling at a lower temperature (e.g., start at 0 °C).
Side-Chain Reaction Premature deprotection or acylation of the Boc-protected aminomethyl group.1. Ensure high-quality, fully protected starting material.2. Avoid excessively harsh or prolonged basic conditions during coupling. This is rare with the recommended reagents but should be monitored by LC-MS.

References

  • HATU and HBTU Peptide Coupling: Mechanism and Bench Utility. (n.d.).
  • HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety. (n.d.).
  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP - Aapptec Peptides. (n.d.).
  • The Core Mechanism of HBTU in Peptide Coupling: An In-depth Technical Guide - Benchchem. (n.d.).
  • Peptide Coupling Reagents Guide - Sigma-Aldrich. (n.d.).
  • Carpino, L. A., et al. (1994). Peptide Coupling in the Presence of Highly Hindered Tertiary Amines. The Journal of Organic Chemistry, 59(23), 6953-6955. Retrieved from [Link]

  • Gong, Y., et al. (2008). A Practical Method for Functionalized Peptide or Amide Bond Formation in Aqueous−Ethanol Media with EDC as Activator. Organic Process Research & Development, 12(6), 1225-1228. Retrieved from [Link]

  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(15), 5679-5686. Retrieved from [Link]

  • Coupling Reagents - Aapptec Peptides. (n.d.).
  • Common Challenges and Optimization Strategies in Cyclic Peptide Synthesis. (n.d.).
  • Industrial application of coupling reagents in peptides - Luxembourg Bio Technologies. (n.d.).
  • Pandey, K., et al. (2013). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Journal of the American Chemical Society, 135(10), 4004-4007. Retrieved from [Link]

  • Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. (n.d.). ResearchGate. Retrieved from [Link]

  • HBTU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. (2021, January 19). YouTube. Retrieved from [Link]

  • Pandey, K., et al. (2014). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 135(10), 4004–4007. Retrieved from [Link]

  • A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. (2024). RSC Advances. Retrieved from [Link]

  • Purification and Properties of Proline-Rich Antimicrobial Peptides from Sheep and Goat Leukocytes. (n.d.). PMC. Retrieved from [Link]

  • Protected Aminooxyprolines for Expedited Library Synthesis: Application to Tsg101-Directed Proline-Oxime Containing Peptides. (n.d.). PMC. Retrieved from [Link]

  • Systematic characterization of site-specific proline hydroxylation using hydrophilic interaction chromatography and mass spectrometry. (2025, August 22). eLife. Retrieved from [Link]

  • Macrocyclization strategies for cyclic peptides and peptidomimetics. (n.d.). PMC - NIH. Retrieved from [Link]

  • Synthesis of Peptides Containing Proline Analogues. (n.d.).
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC. Retrieved from [Link]

  • Affinity adsorbents for proline-rich peptide sequences: a new role for WW domains. (n.d.).
  • A Technical Guide to Starting Materials for Proline-Rich Peptide Synthesis - Benchchem. (n.d.).
  • Amino Acid Derivatives for Peptide Synthesis. (n.d.).
  • Recent advances in peptide macrocyclization strategies. (2024, November 19). Chemical Society Reviews. Retrieved from [Link]

  • Synthesis of Cyclic Peptides and Peptidomimetics by Metathesis Reactions. (n.d.). DSpace. Retrieved from [Link]

  • Cyclic Peptide Linker Design and Optimization by Molecular Dynamics Simulations. (2023, October 30). Journal of Chemical Information and Modeling. Retrieved from [Link]

  • The Pbf Protecting Group in Peptide Synthesis: A Technical Guide - Benchchem. (n.d.).
  • Protecting Groups in Peptide Synthesis. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • Amino Acid-Protecting Groups. (2019, November 19).
  • Method of peptide synthesis of peptides containing a proline residue or hydroxyproline residue at or adjacent to the C-terminal end of the peptide. (n.d.). Google Patents.
  • Overcoming Aggregation in Solid-phase Peptide Synthesis - Sigma-Aldrich. (n.d.).
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.).
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.).
  • The cis-4-Amino-l-proline Residue as a Scaffold for the Synthesis of Cyclic and Linear Endomorphin-2 Analogues. (n.d.). PMC. Retrieved from [Link]

  • Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of. (n.d.). SciSpace. Retrieved from [Link]

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Application Notes & Protocols: Establishing In Vivo Dosing for Novel Pyrrolidinone Derivatives – A Methodological Guide

Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and drug development professionals.

Topic: A comprehensive guide to establishing in vivo dosing for the novel compound L-Proline, 4-(aminomethyl)-5-oxo-, (4R)-, and other related new chemical entities (NCEs).

I. Introduction: From Bench to In Vivo - A Strategic Overview

The journey of a novel compound, such as L-Proline, 4-(aminomethyl)-5-oxo-, (4R)-, from initial synthesis to a viable preclinical candidate is a multi-step process demanding rigorous scientific validation. A critical and often challenging phase is the determination of an appropriate in vivo dosing regimen. This document provides a detailed methodological framework for researchers to systematically establish safe and effective dosing parameters for novel compounds where no prior in vivo data exists.

L-Proline, 4-(aminomethyl)-5-oxo-, (4R)- is a derivative of pyroglutamic acid, a cyclic amide of glutamic acid. Pyroglutamic acid and its derivatives are known to be involved in various biological processes, and some have been investigated for their therapeutic potential in neurodegenerative diseases.[1] The principles outlined herein, while using this specific molecule as a case study, are broadly applicable to other NCEs within the pyrrolidinone class and beyond.

Our approach is built on a logical progression from fundamental characterization to complex in vivo studies, ensuring that each step informs the next. This strategy not only conserves resources but also adheres to the highest standards of animal welfare and scientific integrity.

II. Foundational Steps: Characterization and Formulation

Before any in vivo work is initiated, a thorough understanding of the compound's physicochemical properties is paramount. These properties will dictate its formulation and potential routes of administration.

A. Physicochemical Profiling:

A comprehensive profile of L-Proline, 4-(aminomethyl)-5-oxo-, (4R)- should be established. Key parameters include:

  • Solubility: Determine the solubility in a range of pharmaceutically acceptable solvents (e.g., water, saline, PBS, DMSO, ethanol, and various oils). This is a critical first step in developing a suitable vehicle for administration.

  • pKa: The ionization constant will influence the compound's behavior in different physiological compartments.

  • LogP/LogD: The partition coefficient provides an indication of the compound's lipophilicity and its potential to cross biological membranes.

  • Stability: Assess the stability of the compound in the chosen vehicle and under physiological conditions (pH, temperature).

B. Vehicle Selection and Formulation:

The choice of vehicle is a critical determinant of a compound's bioavailability and potential for local irritation or toxicity. The ideal vehicle should be non-toxic, non-immunogenic, and capable of solubilizing the compound at the desired concentration.

Protocol for Vehicle Screening:

  • Based on the solubility data, prepare trial formulations of L-Proline, 4-(aminomethyl)-5-oxo-, (4R)- in a selection of common vehicles (see table below).

  • Assess the physical stability of the formulations over a relevant timeframe (e.g., 24 hours) at room temperature and 4°C. Look for signs of precipitation, crystallization, or degradation.

  • For parenteral routes, ensure the final formulation is sterile and has a pH within a physiologically acceptable range (typically 6.5-8.0).

Vehicle Composition Common Routes of Administration Considerations
0.9% SalineIntravenous (IV), Subcutaneous (SC), Intraperitoneal (IP)Suitable for water-soluble compounds.
Phosphate-Buffered Saline (PBS)IV, SC, IPBuffered to physiological pH.
5-10% DMSO in Saline/PBSIV, IPCan aid in solubilizing hydrophobic compounds. Note potential for DMSO-related toxicity at higher concentrations.
10% Solutol HS 15 in SalineIVA non-ionic solubilizer for poorly water-soluble compounds.
0.5% Methylcellulose in WaterOral (PO)A common suspending agent for oral administration.
Corn Oil / Sesame OilSC, Intramuscular (IM)For highly lipophilic compounds.

III. The In Vivo Journey: A Step-by-Step Approach

The following sections outline a logical progression of in vivo studies designed to establish a safe and effective dose range for L-Proline, 4-(aminomethyl)-5-oxo-, (4R)-.

A. Step 1: Maximum Tolerated Dose (MTD) Study

The primary objective of an MTD study is to determine the highest dose of a compound that can be administered without causing unacceptable toxicity. This study is crucial for setting the upper dose limit for subsequent efficacy studies.

Experimental Protocol for MTD Study:

  • Animal Model: Select a relevant rodent species (e.g., C57BL/6 mice), typically 8-10 weeks of age. Use a small group size (n=3-5 per group).

  • Dose Selection: Based on any available in vitro cytotoxicity data, select a starting dose and escalate in subsequent groups (e.g., 10, 30, 100, 300 mg/kg). A vehicle control group is mandatory.

  • Administration: Administer a single dose of L-Proline, 4-(aminomethyl)-5-oxo-, (4R)- via the intended clinical route (e.g., IV, IP, or PO).

  • Monitoring: Observe the animals closely for clinical signs of toxicity at regular intervals (e.g., 1, 4, 24, and 48 hours post-dose) and then daily for up to 14 days. Key parameters to monitor include:

    • Changes in body weight

    • Food and water intake

    • General appearance (e.g., ruffled fur, hunched posture)

    • Behavioral changes (e.g., lethargy, hyperactivity)

  • Endpoint: The MTD is defined as the highest dose that does not cause significant morbidity, mortality, or more than a 10-15% reduction in body weight.

B. Step 2: Preliminary Pharmacokinetic (PK) Study

A preliminary PK study provides essential information on the absorption, distribution, metabolism, and excretion (ADME) of a compound. This data is vital for designing a rational dosing schedule for efficacy studies.

Experimental Protocol for Preliminary PK Study:

  • Animal Model: Use the same species and strain as the MTD study.

  • Dosing: Administer a single, non-toxic dose of L-Proline, 4-(aminomethyl)-5-oxo-, (4R)- (typically 1/3 to 1/10 of the MTD) via the intended route.[2]

  • Sample Collection: Collect serial blood samples at predetermined time points (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose).

  • Bioanalysis: Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of the compound over time.

  • Data Analysis: Calculate key PK parameters, including:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC: Area under the concentration-time curve.

    • t1/2: Half-life.

Hypothetical PK Data for L-Proline, 4-(aminomethyl)-5-oxo-, (4R)-

ParameterIntravenous (10 mg/kg)Oral (30 mg/kg)
Cmax (ng/mL)50001500
Tmax (hr)0.081.0
AUC (ng*hr/mL)75009000
t1/2 (hr)2.53.0
Bioavailability (%)10040

C. Step 3: Dose-Ranging Efficacy Study

With the MTD and preliminary PK data in hand, a dose-ranging efficacy study can be designed to identify a dose that produces the desired biological effect.

Experimental Protocol for Dose-Ranging Efficacy Study:

  • Animal Model: Use a relevant disease model.

  • Dose Selection: Select 3-4 dose levels below the MTD, guided by the PK data and any available in vitro efficacy data. A vehicle control group is essential.

  • Dosing Regimen: The frequency of administration should be based on the compound's half-life.

  • Endpoint Analysis: Measure relevant pharmacodynamic (PD) markers and/or disease-specific endpoints to assess the compound's efficacy at each dose level.

IV. Visualizing the Workflow

The following diagrams illustrate the key workflows described in this guide.

G cluster_0 Pre-In Vivo Phase cluster_1 In Vivo Phase Compound Synthesis Compound Synthesis Physicochemical Profiling Physicochemical Profiling Compound Synthesis->Physicochemical Profiling Characterize Vehicle Formulation Vehicle Formulation Physicochemical Profiling->Vehicle Formulation Inform MTD Study MTD Study Vehicle Formulation->MTD Study Test Safety Preliminary PK Study Preliminary PK Study MTD Study->Preliminary PK Study Define Upper Dose Dose-Ranging Efficacy Study Dose-Ranging Efficacy Study Preliminary PK Study->Dose-Ranging Efficacy Study Inform Dosing Schedule Definitive Efficacy Studies Definitive Efficacy Studies Dose-Ranging Efficacy Study->Definitive Efficacy Studies Select Optimal Dose

Caption: Overall workflow from compound characterization to efficacy studies.

G start Start MTD Study dose_escalation Administer Dose Cohort (n=3-5) start->dose_escalation observe Monitor for Clinical Signs (48h - 14d) dose_escalation->observe decision Toxicity Observed? observe->decision stop Stop Dose Escalation decision->stop Yes increase_dose Escalate to Next Dose Level decision->increase_dose No mtd_defined MTD Established stop->mtd_defined increase_dose->dose_escalation

Caption: Decision-making workflow for a Maximum Tolerated Dose (MTD) study.

V. Conclusion and Future Directions

Establishing the in vivo dosing for a novel compound like L-Proline, 4-(aminomethyl)-5-oxo-, (4R)- is a systematic process that relies on a foundation of solid physicochemical and toxicological data. By following the phased approach outlined in these application notes, researchers can efficiently and ethically determine a safe and effective dose range for their compound of interest. The data generated from these initial studies will be invaluable for designing more complex and longer-term preclinical efficacy and safety studies, ultimately paving the way for potential clinical development.

VI. References

  • Dick, A. W., et al. (2010). N-terminal glutamate to pyroglutamate conversion in vivo for human IgG2 antibodies. Journal of Biological Chemistry, 285(37), 28498-28506. [Link]

  • Williamson, J. M., et al. (1985). Metabolism in vivo of 5-oxo-L-proline and its inhibition by analogs of 5-oxo-L-proline. Methods in Enzymology, 113, 468-471. [Link]

  • Kuchar, M., et al. (2020). Synthesis of (2S,3S)-3-Aroyl Pyroglutamic Acid Amides. Molecules, 25(22), 5396. [Link]

  • Stefanucci, A., et al. (2014). PYROGLUTAMIC ACID DERIVATIVES: BUILDING BLOCKS FOR DRUG DISCOVERY. HETEROCYCLES, 89(8), 1801-1824. [Link]

  • Pelliccia, S., et al. (2007). SYNTHESIS AND USES OF PYROGLUTAMIC ACID DERIVATIVES. European Patent Office.

  • Li, P., & Wu, G. (2018). Roles of dietary glycine, proline, and hydroxyproline in collagen synthesis and animal growth. Amino acids, 50(1), 29-38. [Link]

  • Phang, J. M., et al. (2015). Proline metabolism and its regulation in cancer. Frontiers in Oncology, 5, 21. [Link]

  • Tsuji, A., et al. (2014). Preclinical characterization of 5-amino-4-oxo-[6-11C]hexanoic acid as an imaging probe to estimate protoporphyrin IX accumulation induced by exogenous aminolevulinic acid. Journal of Nuclear Medicine, 55(10), 1671-1677. [Link]

  • NextSDS. (n.d.). L-Proline, 4-(aminomethyl)-5-oxo-, (4R)- (9CI). Retrieved from [Link]

  • Van der Werf, P., & Meister, A. (1975). The metabolic formation and utilization of 5-oxo-L-proline (L-pyroglutamate, L-pyrrolidone carboxylate). Advances in enzymology and related areas of molecular biology, 43, 519-556. [Link]

  • Belvisi, L., et al. (2021). New 4-Aminoproline-Based Small Molecule Cyclopeptidomimetics as Potential Modulators of α4β1 Integrin. International journal of molecular sciences, 22(20), 11029. [Link]

  • de Mello, F. H., et al. (2007). 5-Oxoproline reduces non-enzymatic antioxidant defenses in vitro in rat brain. Brain research, 1138, 201-207. [Link]

  • Lee, H., et al. (2020). In Vivo Pharmacodynamic Method to Assess Complement C5a Receptor Antagonist Efficacy. Frontiers in Immunology, 11, 584. [Link]

  • Wu, G. (2013). Proline and hydroxyproline metabolism: implications for animal and human nutrition. Amino acids, 45(3), 459-467. [Link]

  • Williamson, J. M., & Meister, A. (1981). Stimulation of hepatic glutathione formation by administration of L-2-oxothiazolidine-4-carboxylate, a 5-oxo-L-prolinase substrate. Proceedings of the National Academy of Sciences, 78(2), 936-939. [Link]

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Application Notes & Protocols for a Proline-Analog as a Prolyl Hydroxylase Inhibitor

Author: BenchChem Technical Support Team. Date: April 2026

I. Introduction: Targeting the Hypoxia Signaling Pathway

The compound L-Proline, 4-(aminomethyl)-5-oxo-, (4R)- is a structurally defined proline analog. While specific cell-based assay data for this particular compound are not widely available in public literature, its core structure is characteristic of a class of molecules known to interact with prolyl hydroxylase domain (PHD) enzymes.[1][2] These enzymes are critical cellular oxygen sensors that regulate the stability of Hypoxia-Inducible Factor-1 alpha (HIF-1α), a master transcription factor controlling cellular responses to low oxygen (hypoxia).[3][4][5]

This guide provides a comprehensive framework for characterizing the biological activity of proline analogs that function as PHD inhibitors. We will use Roxadustat (FG-4592) , a well-characterized and clinically relevant oral HIF-PHD inhibitor, as a representative compound to detail the necessary cell culture assays.[6][7][8] The principles and protocols described herein are directly applicable to the investigation of novel proline analogs like L-Proline, 4-(aminomethyl)-5-oxo-, (4R)-.

The primary mechanism of action for these inhibitors is to prevent the hydroxylation of HIF-1α, which under normal oxygen conditions (normoxia), targets it for rapid proteasomal degradation.[8][9] By inhibiting PHDs, these compounds mimic a hypoxic state, leading to the stabilization and accumulation of HIF-1α.[6][10] Stabilized HIF-1α then translocates to the nucleus, dimerizes with HIF-1β, and activates the transcription of a host of genes involved in angiogenesis, erythropoiesis, and metabolic adaptation.[4][7][8]

This document will detail three core assays essential for the initial characterization of a putative PHD inhibitor:

  • HIF-1α Stabilization Assay via Western Blot to confirm the on-target effect.

  • Target Gene Expression Analysis via RT-qPCR to measure the downstream functional outcome.

  • Cell Viability Assay to rule out cytotoxicity.

II. Scientific Background: The HIF-1α Regulatory Pathway

Under normoxic conditions, the HIF-1α subunit is continuously synthesized but has a very short half-life of only a few minutes.[11] This is due to the activity of PHD enzymes, which use O₂, iron (Fe²⁺), and 2-oxoglutarate as co-substrates to hydroxylate specific proline residues on HIF-1α.[5][12] This hydroxylation event is recognized by the von Hippel-Lindau (VHL) tumor suppressor protein, an E3 ubiquitin ligase, which polyubiquitinates HIF-1α, marking it for immediate destruction by the proteasome.[6][8]

When oxygen levels are low (hypoxia) or when a PHD inhibitor like Roxadustat is present, PHD activity is suppressed.[6][7] This prevents HIF-1α hydroxylation. Consequently, VHL cannot bind, and HIF-1α is not degraded. The stabilized protein accumulates in the cytoplasm and translocates to the nucleus.[8] There, it forms a heterodimer with the constitutively expressed HIF-1β subunit. This complex binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, such as vascular endothelial growth factor (VEGF) and erythropoietin (EPO), driving their transcription.[4][6]

Diagrams of Mechanism

Caption: Under normal oxygen, PHD hydroxylates HIF-1α, leading to VHL-mediated degradation.

PHD Inhibition Mechanism Mechanism of Proline-Analog PHD Inhibitor cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inhibitor Proline Analog (e.g., Roxadustat) PHD PHD Enzyme Inhibitor->PHD Inhibition HIF-1a_stable HIF-1α (Stabilized) PHD->HIF-1a_stable Hydroxylation Blocked HIF-1b HIF-1β HIF-1a_stable->HIF-1b Translocation & Dimerization HRE HRE (DNA) HIF-1b->HRE Binds to Transcription Gene Transcription (e.g., VEGF, EPO) HRE->Transcription

Caption: Inhibitor blocks PHD, HIF-1α stabilizes, translocates, and activates gene transcription.

III. Core Assay Protocols

The following protocols provide a robust starting point for characterization. It is imperative to optimize parameters such as cell density, compound concentration, and incubation time for each specific cell line and proline analog being tested.

Recommended Cell Lines & Starting Conditions
  • Human Cell Lines: Hep3B (hepatocellular carcinoma), HeLa (cervical cancer), HEK293 (embryonic kidney). These lines are known to express HIF-1α and respond to PHD inhibitors.[13]

  • Initial Concentration Range: A logarithmic dose-response is recommended, starting from 0.1 µM to 100 µM.[14]

  • Positive Control: Cobalt Chloride (CoCl₂) at 100-150 µM or Dimethyloxalylglycine (DMOG) at 0.1-1 mM can be used as chemical inducers of HIF-1α.[14]

  • Vehicle Control: The final concentration of the solvent (e.g., DMSO) used to dissolve the compound should be kept constant across all wells, typically ≤0.1%.[12]

ParameterRecommended Starting Point
Cell Seeding Density (6-well plate) 3 x 10⁵ to 5 x 10⁵ cells/well
Cell Seeding Density (96-well plate) 5 x 10³ to 1 x 10⁴ cells/well
Compound Incubation Time 4, 8, or 16 hours
Positive Control (CoCl₂) 150 µM for 4-8 hours
Vehicle Control (DMSO) ≤ 0.1% final concentration

Protocol 1: HIF-1α Stabilization Assay by Western Blot

This assay directly measures the accumulation of HIF-1α protein, providing direct evidence of PHD inhibition.

Causality: Because HIF-1α is rapidly degraded under normoxia, its detection by Western blot is a clear indicator that the degradation pathway has been inhibited.[11][15][16] Careful and rapid sample preparation is critical to prevent post-lysis degradation.[11][15]

Western Blot Workflow A 1. Cell Seeding & Treatment B 2. Cell Lysis (Ice-cold buffer) A->B C 3. Protein Quantification (BCA/Bradford) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (PVDF Membrane) D->E F 6. Blocking E->F G 7. Primary Antibody (Anti-HIF-1α) F->G H 8. Secondary Antibody (HRP-conjugated) G->H I 9. Chemiluminescent Detection H->I

Caption: Standard workflow for Western Blot analysis of HIF-1α protein levels.

Step-by-Step Methodology
  • Cell Culture & Treatment:

    • Seed cells (e.g., Hep3B) in 6-well plates and allow them to adhere overnight to reach 70-80% confluency.

    • Aspirate the medium and replace it with fresh medium containing the proline analog at various concentrations, a vehicle control, and a positive control (CoCl₂).

    • Incubate for the desired time (e.g., 4-8 hours) at 37°C and 5% CO₂.

  • Cell Lysis:

    • Work quickly on ice to minimize protein degradation.[11][14]

    • Aspirate the medium and wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

    • Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail directly to each well.[14]

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[14]

  • Protein Quantification and Sample Preparation:

    • Transfer the supernatant (protein lysate) to a new tube.

    • Determine the protein concentration using a BCA or Bradford assay.

    • Normalize all samples to the same protein concentration with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.

  • SDS-PAGE and Western Blotting:

    • Load 20-40 µg of total protein per lane onto a 7.5% SDS-polyacrylamide gel.[16]

    • Perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins to a PVDF membrane.[16]

    • Block the membrane with 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for HIF-1α (e.g., at a 1:1000 dilution) overnight at 4°C.

    • Also, probe a separate blot or strip and re-probe the same blot for a loading control protein like β-actin or GAPDH.[15]

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody (e.g., at a 1:5000 dilution) for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system.

Protocol 2: Target Gene Expression Analysis by RT-qPCR

This assay quantifies the downstream transcriptional activity of stabilized HIF-1α by measuring the mRNA levels of a target gene, such as VEGF.[17][18][19]

Causality: An increase in VEGF mRNA levels following treatment provides functional evidence that the stabilized HIF-1α is transcriptionally active, confirming the compound's intended biological effect on the signaling pathway.

Step-by-Step Methodology
  • Cell Culture & Treatment:

    • Follow the same procedure as Step 1 in the Western Blot protocol. A longer incubation time (e.g., 8-16 hours) may be required to observe significant changes in mRNA levels.

  • RNA Isolation:

    • After treatment, aspirate the medium and wash cells with PBS.

    • Lyse cells directly in the well using a TRIzol-based reagent or a column-based RNA extraction kit, following the manufacturer's instructions.[20]

    • Quantify the extracted RNA using a spectrophotometer (e.g., NanoDrop) and assess its purity (A260/280 ratio should be ~2.0).[20]

  • cDNA Synthesis:

    • Synthesize first-strand complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcriptase kit with oligo(dT) or random primers.[20]

  • Quantitative PCR (qPCR):

    • Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the target gene (VEGF) and a reference gene (e.g., GAPDH, ACTB), and a SYBR Green or probe-based qPCR master mix.

    • Run the qPCR reaction on a real-time PCR instrument. A typical cycling protocol includes an initial denaturation step, followed by 40-50 cycles of denaturation, annealing, and extension.[19]

    • Primer Example (Human VEGF-A):

      • Forward: 5'-AGGGCAGAATCATCACGAAGT-3'

      • Reverse: 5'-AGGGTCTCGATTGGATGGCA-3'

    • Primer Example (Human GAPDH):

      • Forward: 5'-GAAGGTGAAGGTCGGAGTC-3'

      • Reverse: 5'-GAAGATGGTGATGGGATTTC-3'

  • Data Analysis:

    • Calculate the cycle threshold (Ct) values for both the target and reference genes.

    • Determine the relative gene expression using the Delta-Delta Ct (ΔΔCt) method. The results are expressed as fold change in the treated samples relative to the vehicle-treated control.

Protocol 3: Cell Viability/Cytotoxicity Assay (MTS Assay)

This assay is crucial to ensure that the observed effects from Protocols 1 and 2 are due to specific pathway modulation and not a result of general cellular toxicity.[21][22][23]

Causality: The MTS assay measures mitochondrial reductase activity, which is an indicator of metabolic activity and cell viability.[22] A significant decrease in the MTS signal at concentrations that stabilize HIF-1α would suggest that the compound is cytotoxic, confounding the interpretation of the primary assay results.

Step-by-Step Methodology
  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.[21][22]

    • Include wells with medium only for background subtraction.[24]

    • Incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the proline analog in culture medium.

    • Treat the cells with the compound over the same concentration range and for the same duration (e.g., 16-24 hours) as the primary assays. Include vehicle-treated controls.

  • MTS Reagent Addition and Incubation:

    • Add 20 µL of a one-solution MTS reagent to each well.[21][24]

    • Incubate the plate for 1 to 4 hours at 37°C.[22][23] The optimal incubation time will vary by cell type and should be determined empirically.

  • Absorbance Measurement:

    • Gently shake the plate to ensure the formazan product is evenly dissolved.

    • Measure the absorbance at 490 nm using a microplate reader.[24]

  • Data Analysis:

    • Subtract the average absorbance of the "medium only" blank wells from all other readings.

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells:

      • % Viability = (Absorbance of Treated Sample / Absorbance of Vehicle Control) * 100

IV. References

  • Roxadustat: Not just for anemia. (2022). Frontiers in Pharmacology. Available at: [Link]

  • Stabilization of hypoxia-inducible factor-1α in buffer containing cobalt chloride for Western blot analysis. (2014). Analytical Biochemistry. Available at: [Link]

  • Cell Viability Assays. (2013). Assay Guidance Manual - NCBI Bookshelf. Available at: [Link]

  • Antianemia Drug Roxadustat (FG-4592) Protects Against Doxorubicin-Induced Cardiotoxicity by Targeting Antiapoptotic and Antioxidative Pathways. (2020). Frontiers in Pharmacology. Available at: [Link]

  • Effect of Proline Analogues on Activity of Human Prolyl Hydroxylase and the Regulation of HIF Signal Transduction Pathway. (2014). PLoS ONE. Available at: [Link]

  • MTS Tetrazolium Assay Protocol. (n.d.). Creative Bioarray. Available at: [Link]

  • Effect of Proline Analogues on Activity of Human Prolyl Hydroxylase and the Regulation of HIF Signal Transduction Pathway. (2014). PLOS One. Available at: [Link]

  • RT-PCR Method to Quantify Vascular Endothelial Growth Factor Expression. (2001). BioTechniques.

  • HIF-1 alpha Western Blot Protocol. (n.d.). Abcam.

  • RT-PCR method to quantify vascular endothelial growth factor expression. (2001). PubMed. Available at: [Link]

  • L-Proline Cell culture tested, meets EP & USP testing specifications. (n.d.). Sigma-Aldrich.

  • Assays to Study Hypoxia-Inducible Factor Prolyl Hydroxylase Domain 2 (PHD2), a Key Human Oxygen Sensing Protein. (2024). Springer Nature Experiments.

  • VEGFR-3, VEGF-C and VEGF-D mRNA Quantification by RT-PCR in Different Human Cell Types. (2007). Anticancer Research.

  • The Hypoxia-Inducible Factor Pathway, Prolyl Hydroxylase Domain Protein Inhibitors, and Their Roles in Bone Repair and Regeneration. (2018). Stem Cells International. Available at: [Link]

  • VEGF-mediated tumour growth and EMT in 2D and 3D cell culture models of hepatocellular carcinoma. (2018). Oncology Letters. Available at: [Link]

  • Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials. (2017). Chemical Science.

  • Direct and continuous assay for prolyl 4-hydroxylase. (2008). Analytical Biochemistry. Available at: [Link]

  • Realtime RT-PCR analysis of VEGF and VEGF splice variants. (2005). Clinical Chemistry.

  • The Hypoxia-Inducible Factor Pathway (HIF). (2022). Volker Haase Lab, Vanderbilt University. Available at: [Link]

  • Biochemical purification and pharmacological inhibition of a mammalian prolyl hydroxylase acting on hypoxia-inducible factor. (2002). PNAS. Available at: [Link]

  • An Overview of the Recent Development of Anticancer Agents Targeting the HIF-1 Transcription Factor. (2021). Cancers. Available at: [Link]

  • L-proline is an essential amino acid for hepatocyte growth in culture. (1988). PubMed. Available at: [Link]

  • The Multifaceted Roles of Proline in Cell Behavior. (2021). CNR-IRIS. Available at: [Link]

  • The Multifaceted Roles of Proline in Cell Behavior. (2021). Frontiers in Cell and Developmental Biology. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in L-Proline, 4-(aminomethyl)-5-oxo-, (4R)- Extraction

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the extraction of L-Proline, 4-(aminomethyl)-5-oxo-, (4R)-. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues leading to low extraction yields of this valuable chiral intermediate. Our approach is rooted in a deep understanding of the molecule's chemical properties and extensive field experience.

Understanding the Molecule: The Zwitterionic Challenge

L-Proline, 4-(aminomethyl)-5-oxo-, (4R)- is a substituted pyroglutamic acid derivative. A critical feature of this molecule is its zwitterionic nature, possessing both a carboxylic acid group and an amino group. This characteristic dictates its solubility and extraction behavior, which are highly dependent on the pH of the aqueous solution. At its isoelectric point (pI), the molecule has a net neutral charge but exhibits high polarity, leading to poor solubility in many organic solvents. Effective extraction, therefore, hinges on precise pH control to suppress this zwitterionic character.

Frequently Asked Questions (FAQs)

Q1: My aqueous layer remains cloudy after extraction, and the yield in the organic phase is very low. What is the likely cause?

A1: This is a classic sign of improper pH adjustment. The cloudiness suggests that the L-Proline, 4-(aminomethyl)-5-oxo-, (4R)- is not fully dissolved in either the aqueous or organic phase, likely because the pH of the aqueous layer is close to the molecule's isoelectric point (pI). At the pI, the zwitterionic form dominates, minimizing its solubility in common organic extraction solvents.

Q2: I observe a significant amount of a colored impurity in my crude product. What could this be?

A2: Colored byproducts can arise from several sources. One common issue in syntheses involving pyrrolidinone rings is the potential for side reactions, especially if the reaction is not carried out under strictly controlled temperature conditions. Overheating during the reaction or work-up can lead to degradation or the formation of polymeric materials. Additionally, impurities from starting materials or reagents can sometimes lead to colored compounds.

Q3: My final product shows broad peaks in the NMR spectrum, suggesting impurities, even after column chromatography. What should I consider?

A3: While impurities are a possibility, broad NMR peaks can also be indicative of the presence of tautomers or conformational isomers, which can be common in heterocyclic systems. In the case of L-Proline, 4-(aminomethyl)-5-oxo-, (4R)-, it's also possible that you have a mixture of diastereomers if the stereochemistry was not well-controlled during the synthesis. Another consideration is the potential for the product to exist in equilibrium with a hydrated or ring-opened form, depending on the solvent and temperature.

Q4: After evaporating the organic solvent, I am left with a sticky oil instead of a solid. How can I induce crystallization?

A4: Obtaining an oil instead of a solid is a common issue, often due to residual solvent or the presence of impurities that inhibit crystallization. First, ensure all solvent is removed under high vacuum. If it remains an oil, you can try techniques such as trituration with a non-polar solvent (like hexane or diethyl ether), or attempting crystallization from a different solvent system. Seeding with a small crystal of the pure product, if available, can also be effective.

In-Depth Troubleshooting Guides

Issue 1: Low Partitioning into the Organic Phase

Root Cause Analysis: The primary reason for poor extraction into the organic phase is the high water solubility of the zwitterionic form of L-Proline, 4-(aminomethyl)-5-oxo-, (4R)-. To facilitate its transfer into an organic solvent, the charge on either the carboxylic acid or the amino group must be neutralized by adjusting the pH of the aqueous solution.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low extraction yield.

Detailed Protocol for pH-Dependent Liquid-Liquid Extraction:

  • Estimate pKa Values: Based on the structure (a carboxylic acid and a primary amine), the estimated pKa values are approximately 2-3 for the carboxylic acid and 9-10 for the protonated amino group.

  • Acidic Extraction (to protonate the amino group and extract the cationic form):

    • Cool the aqueous reaction mixture to 0-5 °C in an ice bath.

    • Slowly add a strong acid (e.g., 1M HCl) to adjust the pH to 1-2. Monitor the pH using a calibrated pH meter.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x volume of aqueous layer). The choice of solvent is crucial; a more polar solvent may be required if the compound remains in the aqueous phase.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Basic Extraction (to deprotonate the carboxylic acid and extract the anionic form):

    • Cool the aqueous reaction mixture to 0-5 °C.

    • Slowly add a strong base (e.g., 1M NaOH) to adjust the pH to 10-11.

    • Extract with a more polar organic solvent like n-butanol (3 x volume of aqueous layer), as the deprotonated form may still have significant aqueous solubility.

    • Combine the organic layers and proceed as in the acidic extraction.

Data Presentation: Solvent Selection Guide

pH ConditionTarget FormRecommended SolventsRationale
Acidic (pH 1-2) CationicEthyl Acetate, DichloromethaneThe protonated amino group increases overall polarity, but the neutral carboxylic acid allows for extraction into moderately polar solvents.
Basic (pH 10-11) Anionicn-Butanol, IsobutanolThe carboxylate anion significantly increases water solubility, necessitating a more polar organic solvent for effective partitioning.
Issue 2: Product Degradation or Side-Product Formation

Root Cause Analysis: Pyrrolidinone derivatives can be susceptible to hydrolysis, particularly under strong acidic or basic conditions, or at elevated temperatures. The presence of both an amide and a carboxylic acid in the target molecule makes it sensitive to pH extremes.

Mitigation Strategies:

  • Temperature Control: Perform all extraction and work-up steps at low temperatures (0-5 °C) to minimize degradation.

  • Avoid Prolonged Exposure to Extreme pH: Neutralize the combined organic extracts as soon as possible after extraction.

  • Inert Atmosphere: If the molecule is suspected to be sensitive to oxidation, perform the extraction under an inert atmosphere (e.g., nitrogen or argon).

Issue 3: Challenges in Final Product Isolation and Purification

Root Cause Analysis: The high polarity and potential for multiple charged states of L-Proline, 4-(aminomethyl)-5-oxo-, (4R)- can make crystallization and chromatographic purification challenging.

Purification Workflow:

Caption: Workflow for the purification of the final product.

Detailed Protocols:

  • Crystallization:

    • Dissolve the crude product in a minimal amount of a hot polar solvent (e.g., methanol, ethanol, or isopropanol).

    • Slowly add a less polar co-solvent (e.g., ethyl acetate, acetone) until the solution becomes slightly turbid.

    • Allow the solution to cool slowly to room temperature, and then to 0-4 °C to induce crystallization.

    • Collect the crystals by filtration, wash with a cold solvent, and dry under vacuum.

  • Column Chromatography:

    • Normal Phase (Silica Gel): Due to the high polarity of the compound, a polar mobile phase will be required. A gradient elution starting with a less polar system (e.g., 9:1 Dichloromethane:Methanol) and gradually increasing the polarity may be effective. The addition of a small amount of acetic acid or triethylamine to the mobile phase can help to improve peak shape by suppressing the ionization of the carboxylic acid or amino group, respectively.

    • Reversed-Phase (C18): This can be an effective alternative. A typical mobile phase would be a gradient of water and acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid (TFA) to improve peak shape.

References

  • BenchChem. (2025). Common side reactions in the synthesis of substituted pyrrolidines.
  • BenchChem. (2025). Technical Support Center: Overcoming Low Yield in Pyridin-4-ol Synthesis.
  • Kaczmarek, K., et al. (2007). (2S,4R)-4-Ammonio-5-oxopyrrolidine-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 63(10), o4058. Retrieved from [Link]

  • Nojavan, S., et al. (2012). Electromembrane extraction of zwitterionic compounds as acid or base: comparison of extraction behavior at acidic and basic pHs. Analytica Chimica Acta, 745, 45-52. Retrieved from [Link]

  • RSC Publishing. (2016). Synthesis of pyrrolidinone derivatives from aniline, an aldehyde and diethyl acetylenedicarboxylate in an ethanolic citric acid solution under ultrasound irradiation.
  • CDN. (n.d.). Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture.

Technical Support Center: Enhancing Aqueous Solubility of L-Proline, 4-(aminomethyl)-5-oxo-, (4R)-

Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of L-Proline, 4-(aminomethyl)-5-oxo-, (4R)-. As a substituted pyroglutamic acid derivative, its solubility is influenced by multiple functional groups, offering several avenues for enhancement. This document provides a series of troubleshooting guides and frequently asked questions to systematically address and overcome these solubility issues.

Quick Reference & FAQs

This section addresses common initial questions regarding the solubility of L-Proline, 4-(aminomethyl)-5-oxo-, (4R)-.

Q1: What is the expected baseline aqueous solubility of this compound?

A: The exact aqueous solubility is not widely reported. However, based on its structural similarity to L-Pyroglutamic acid (soluble at 10-15 g/100 mL) and L-Proline (highly soluble), it is expected to have moderate to good intrinsic water solubility.[1][2] The presence of both acidic (carboxylic acid) and basic (aminomethyl) groups suggests it is a zwitterionic compound, whose solubility will be lowest at its isoelectric point (pI) and significantly higher at pH values away from the pI.[3][4]

Q2: Why is my compound crashing out of solution?

A: Precipitation can occur for several reasons:

  • pH is near the Isoelectric Point (pI): Like other amino acids, the compound is least soluble at its pI, where the net charge is zero.[5] Unbuffered water or a buffer system at the wrong pH can lead to poor solubility.

  • Supersaturation: The initial dissolution may have created a supersaturated solution that is not stable over time or with temperature changes.

  • Common Ion Effect: If you are dissolving a salt form (e.g., a hydrochloride salt) in a buffer containing high concentrations of the same counter-ion (e.g., chloride), it can suppress solubility.[6]

Q3: Is heating the solution a good strategy to improve solubility?

A: Gentle heating can increase the rate of dissolution and, for many compounds, increase the equilibrium solubility. The solubility of the parent compound, L-Pyroglutamic acid, increases with temperature.[7] However, this can also lead to the formation of a supersaturated solution that may precipitate upon cooling. More importantly, excessive heat can cause degradation of the compound. Always assess thermal stability before employing heat.

Q4: Can I just add more solvent to dissolve my compound?

A: While simple dilution will eventually dissolve the compound, it may result in a final concentration that is too low for your experiment. The goal of solubility enhancement is to achieve a higher concentration in a given volume. The methods outlined below are designed to achieve this.

Troubleshooting Guide 1: pH Adjustment

The zwitterionic nature of the molecule, containing both a carboxylic acid (pKa ~2-3) and an aminomethyl group (pKa ~9-10), is the most critical factor governing its solubility. Modifying the pH is the first and most effective strategy to try.

Mechanism of Action

At its isoelectric point (pI), the molecule has a net neutral charge, minimizing its interaction with polar water molecules and thus reducing solubility. By adjusting the pH, we can ionize one of the functional groups:

  • Acidic pH (pH < pI): The aminomethyl group becomes protonated (-CH₂-NH₃⁺), giving the molecule a net positive charge and increasing its affinity for water.

  • Alkaline pH (pH > pI): The carboxylic acid group becomes deprotonated (-COO⁻), giving the molecule a net negative charge and also increasing its affinity for water.

The result is a characteristic "U-shaped" solubility curve, where solubility is high at low and high pH and minimal at the pI.[5]

Experimental Protocol: pH-Solubility Profiling
  • Preparation: Prepare a series of buffers (e.g., citrate for pH 3-6, phosphate for pH 6-8, borate for pH 8-10) at 0.1 M concentration. Also have 0.1 M HCl and 0.1 M NaOH solutions ready.

  • Suspension: Add an excess amount of L-Proline, 4-(aminomethyl)-5-oxo-, (4R)- to a known volume of each buffer in separate vials. Ensure enough solid is present so that some remains undissolved at equilibrium.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached. A shaker or rotator is ideal.

  • Phase Separation: Centrifuge the samples at high speed to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant, filter it through a 0.22 µm filter, and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Analysis: Plot the measured solubility (e.g., in mg/mL) against the final measured pH of each buffer solution to visualize the solubility curve and identify the optimal pH range.

Troubleshooting & Optimization
  • Issue: Compound is still insoluble even at low/high pH.

    • Solution: The intrinsic solubility of the ionized form may still be limited. Consider combining pH adjustment with another method, such as the use of co-solvents (Guide 2).

  • Issue: The required pH is incompatible with your experiment (e.g., cell culture, enzyme assay).

    • Solution: If the optimal pH is not viable, consider salt formation (Guide 3) to create a solid form that dissolves readily at or near physiological pH.

Troubleshooting Guide 2: Salt Formation

For many amine-containing compounds, converting the free base into a salt is a standard and highly effective method to dramatically increase aqueous solubility and dissolution rate.[8][9]

Mechanism of Action

Reacting the basic aminomethyl group with an acid (e.g., hydrochloric acid) forms an ammonium salt. This salt is an ionic compound that readily dissociates in water into charged ions, which are much more effectively solvated by water molecules than the neutral parent compound. This bypasses the need to operate at a very low pH to achieve protonation.[9]

Diagram: Salt Formation Workflow

cluster_0 In-Situ Salt Formation Protocol A 1. Suspend Compound in chosen aqueous buffer (e.g., Water, PBS) B 2. Add Acid Dropwise (e.g., 1 M HCl) while stirring A->B Stoichiometric Amount C 3. Monitor for Dissolution Observe visual clarity B->C Formation of Soluble Salt D 4. Final pH Adjustment Adjust to target pH with acid or base as needed C->D E 5. Sterile Filtration (0.22 µm filter) D->E

Caption: Workflow for in-situ salt formation to improve solubility.

Experimental Protocol: In-Situ Hydrochloride Salt Formation
  • Suspension: Weigh the desired amount of L-Proline, 4-(aminomethyl)-5-oxo-, (4R)- and suspend it in approximately 80% of the final desired volume of water or aqueous buffer.

  • Acidification: While vigorously stirring, add a 1 M solution of hydrochloric acid (HCl) dropwise.

  • Observation: Continue adding acid until all the solid material dissolves. The solution should become clear.

  • pH Measurement: Measure the pH of the resulting solution. It will likely be in the acidic range.

  • Final Adjustment: Adjust the pH to your target experimental value using dilute NaOH or HCl as needed. The salt form should remain soluble, especially if the final pH is below 7.

  • Volume Adjustment: Add the solvent to reach the final desired volume and concentration.

Troubleshooting & Optimization
  • Issue: A precipitate forms when adjusting the pH back towards neutral.

    • Solution: This indicates that you are approaching the pKa of the amine and the pI of the molecule, causing the free base to precipitate. The salt form is most stable at a pH below the amine's pKa. If a higher pH is required, you may need to accept a lower final concentration or use a co-solvent.

  • Counter-ion Selection: While HCl is common, other acids (e.g., sulfuric, phosphoric, tartaric) can be used to form different salts, which may have different solubility and stability profiles.[10]

Troubleshooting Guide 3: Co-solvents & Solubilizing Excipients

When pH modification and salt formation are insufficient or incompatible with experimental constraints, using co-solvents or other excipients can be an effective strategy.

Mechanism of Action
  • Co-solvents: These are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[11][12] This makes the environment more favorable for dissolving molecules with hydrophobic regions, increasing their solubility. The increase in solubility is often exponential with the increase in co-solvent fraction.[13] Pyrrolidinone-based solvents like N-methyl-2-pyrrolidone (NMP) or 2-pyrrolidone are particularly effective for structurally similar compounds, as they can act through both co-solvency and complexation.[14][15]

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[16] They can encapsulate the non-polar parts of a guest molecule, forming a water-soluble "inclusion complex" that effectively shields the hydrophobic region from the aqueous environment.[17][]

Diagram: Co-Solvent Screening Process

A Prepare Stock Solutions (e.g., 10%, 20%, 40% v/v) of Co-solvents in Water C Determine Solubility (Equilibrium method as in Guide 1) in each mixture A->C B Select Co-solvents (Ethanol, Propylene Glycol, NMP, PEG 400) B->A D Analyze Data Plot Solubility vs. % Co-solvent C->D E Select Optimal System Lowest % co-solvent for target concentration D->E

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Technical Support Center: Managing Thermal Degradation of (4R)-4-(aminomethyl)-5-oxoproline

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with (4R)-4-(aminomethyl)-5-oxoproline, a substituted pyroglutamic acid derivative. Due to its structural features, particularly the chiral center and the lactam ring, this molecule can be susceptible to degradation at elevated temperatures. This document outlines the potential degradation pathways, offers structured troubleshooting advice for common experimental issues, and provides validated protocols to help ensure the integrity of your experiments and products.

Section 1: Fundamental Stability Profile

Understanding the inherent chemical liabilities of (4R)-4-(aminomethyl)-5-oxoproline is crucial for mitigating its degradation. The primary sites of instability under thermal stress are the five-membered lactam ring and the stereocenter at the 4-position.

  • Hydrolysis: The 5-oxo-proline (pyroglutamic acid) core contains a lactam, which is a cyclic amide. Like all amides, it is susceptible to hydrolysis, which would result in the opening of the ring to form a glutamic acid derivative. This reaction is often catalyzed by acidic or basic conditions and is accelerated by increased temperature.[1][2] The rate of this conversion can be significant depending on the pH and temperature of the solution.[2]

  • Racemization: Proline and its derivatives are known to be susceptible to racemization (the conversion of a single enantiomer into a mixture of both enantiomers) at the alpha-carbon, especially at elevated temperatures or in the presence of certain reagents.[3][4] For (4R)-4-(aminomethyl)-5-oxoproline, there is a risk of epimerization at the C4 position, which would convert the (4R)-isomer to the (4S)-isomer. This is a critical concern as stereochemistry is vital for biological activity.[4] Studies on pyroglutamic acid itself have shown that it can racemize when heated above its melting temperature (~162 °C).[5]

  • Other Pathways: While hydrolysis and racemization are primary concerns, other degradation pathways like oxidation (if exposed to air at high temperatures) and the formation of dimers or other adducts should also be considered, particularly during forced degradation studies.

Section 2: Troubleshooting Guide

This section is designed in a question-and-answer format to directly address common problems encountered during experiments involving the heating of (4R)-4-(aminomethyl)-5-oxoproline.

Question 1: "After heating my sample, I see a loss of my main peak and new peaks in my HPLC analysis. What is happening?"

This is a classic sign of degradation. The new peaks likely correspond to one or more of the degradation products discussed above. The following workflow will help you identify the issue and its cause.

Troubleshooting Workflow: Investigating Unexpected Degradation

G cluster_0 Phase 1: System & Sample Verification cluster_1 Phase 2: Degradant Identification A Start: Unexpected peaks observed in HPLC B 1. Confirm HPLC System Suitability (Run standard, check pressure, etc.) A->B C System OK? B->C D Troubleshoot HPLC system. (Check mobile phase, column, detector.) C->D No E 2. Analyze an unheated control sample of the same batch. C->E Yes F Control sample shows same peaks? E->F G Issue is with starting material purity, not the heating process. F->G Yes H 3. Hypothesize Degradant Identity (See Table 1) F->H No I 4. Perform LC-MS Analysis H->I J Compare mass of new peaks to expected degradants. I->J K Mass matches expected degradant? J->K L Identity Confirmed. Proceed to Mitigation. K->L Yes M Unknown degradant. Requires further characterization (e.g., MS/MS, NMR). K->M No

Caption: Troubleshooting workflow for identifying unknown peaks after thermal stress.

Step-by-Step Guidance:

  • Verify System Performance: Before assuming sample degradation, always ensure your analytical system is performing correctly. Run a system suitability test with a known standard of (4R)-4-(aminomethyl)-5-oxoproline.

  • Analyze a Control: Analyze an unheated sample from the same lot. If the unexpected peaks are present in the control, the issue lies with the purity of your starting material, not the thermal stress.

  • Hypothesize Degradants: Based on the chemistry, the most likely degradants are the ring-opened (hydrolyzed) product and the (4S)-epimer. Use the table below to guide your hypothesis.

  • Confirm with Mass Spectrometry (LC-MS): LC-MS is the most powerful tool for this task.[6] The hydrolyzed product will have a mass increase of 18.02 Da (due to the addition of a water molecule). The epimer will have the exact same mass as the parent compound but may have a different retention time on a chiral column.

Table 1: Potential Thermal Degradation Products

Degradation Product NameStructure ChangeExpected Mass Change (Da)Expected Change in PolarityRecommended HPLC Method
Ring-Opened Hydrolysis Product Lactam ring is opened+18.02More polar (shorter retention time on reverse-phase)Reverse-Phase HPLC
(4S)-Epimer Inversion of stereocenter at C40Polarity may be very similarChiral HPLC
Oxidation Product Addition of oxygen atom(s)+16.00 (per oxygen)Generally more polarReverse-Phase HPLC
Question 2: "My process requires heating, but I'm consistently losing yield and purity. How can I minimize degradation?"

Minimizing degradation requires optimizing your process conditions. The goal is to find a balance between reaction/process efficiency and compound stability.

  • Temperature Optimization: This is the most critical factor. An increase in temperature promotes degradation.[2] Conduct a study to determine the lowest possible temperature at which your process is still efficient. Even a 10°C reduction can significantly decrease degradation rates.

  • pH Control: The hydrolysis of the lactam ring is highly pH-dependent. Pyroglutamic acid is known to be labile at pH values below 2 and above 13.[2] Buffer your solution to maintain a neutral pH (around 6-8) if your process allows, as this is often the region of greatest stability for similar compounds.

  • Use of an Inert Atmosphere: If oxidation is a suspected issue, perform your heating steps under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

  • Limit Exposure Time: The duration of heating is as important as the temperature itself. Minimize the time your compound is held at an elevated temperature.

Section 3: Frequently Asked Questions (FAQs)

  • Q1: At what exact temperature does (4R)-4-(aminomethyl)-5-oxoproline begin to degrade?

    • A1: There is no single "degradation temperature." Degradation is a kinetic process that occurs over a range of temperatures and is time-dependent. Significant degradation may be observed at temperatures as low as 60-80°C over extended periods, while more rapid degradation will occur at higher temperatures.[7] L-pyroglutamic acid, the parent structure, melts at approximately 162°C and undergoes spontaneous racemization when heated above this temperature.[5][8] Empirical testing via a forced degradation study is required to determine the stability profile under your specific conditions.

  • Q2: How can I quantify the amount of racemization (epimerization)?

    • A2: Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for separating and quantifying enantiomers or epimers.[4] You will need a specific chiral column. The percentage of the unwanted epimer can be calculated by comparing its peak area to the total peak area of both isomers.[4]

  • Q3: Are there any standard protocols for testing thermal stability?

    • A3: Yes, this is known as a "forced degradation" or "stress testing" study. Regulatory bodies like the ICH provide guidelines for these studies.[9][10] A general protocol is provided in the next section. The goal is typically to achieve 5-20% degradation to demonstrate that your analytical method is "stability-indicating."[10]

Section 4: Experimental Protocol

Protocol: Forced Degradation Study for Thermal Stability

This protocol outlines a general approach to assess the thermal stability of (4R)-4-(aminomethyl)-5-oxoproline in solution.

Objective: To identify potential thermal degradants and evaluate the rate of degradation at various temperatures.

Materials:

  • (4R)-4-(aminomethyl)-5-oxoproline

  • Solvent/buffer relevant to your process (e.g., purified water, phosphate buffer pH 7.0)

  • HPLC system with UV detector (and MS detector if available)

  • Reverse-phase C18 HPLC column

  • Calibrated oven or heating block

  • Class A volumetric flasks and pipettes

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of (4R)-4-(aminomethyl)-5-oxoproline at a known concentration (e.g., 1 mg/mL) in your chosen solvent.

    • Prepare a "time zero" (T=0) sample by diluting the stock solution to your target analytical concentration (e.g., 0.1 mg/mL). Analyze this sample immediately via HPLC to establish the initial purity profile.

  • Stress Conditions:

    • Aliquot the stock solution into several sealed vials.

    • Place the vials in ovens set to different temperatures. Recommended starting points are 60°C, 80°C, and 100°C.

    • Include a control sample stored at a non-stress condition (e.g., 4°C).

  • Time Points:

    • At predetermined time points (e.g., 2, 6, 12, 24, and 48 hours), remove one vial from each temperature.

    • Allow the vial to cool to room temperature.

    • Prepare a sample for analysis by diluting to the target analytical concentration.

  • Analysis:

    • Analyze each sample by a validated, stability-indicating HPLC method.

    • Record the peak area of the parent compound and any new peaks that appear.

    • Use a mass spectrometer to obtain mass information on the new peaks.[6]

  • Data Interpretation:

    • Calculate the percentage of the parent compound remaining at each time point and temperature.

    • Plot the percentage remaining vs. time for each temperature to determine the degradation kinetics.

    • Identify degradants based on retention time and mass spectral data (refer to Table 1).

Data Analysis and Reporting Workflow

Sources

resolving LC-MS peak tailing for L-Proline, 4-(aminomethyl)-5-oxo-, (4R)-

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

L-Proline, 4-(aminomethyl)-5-oxo-, (4R)-, is a polar, zwitterionic molecule derived from the amino acid L-proline[1][]. Its chemical structure contains both a carboxylic acid and a primary amine, making it susceptible to multiple, often competing, interaction mechanisms during liquid chromatography. This frequently results in poor chromatographic performance, most notably significant peak tailing, when using standard reversed-phase (RP) methods.

This technical guide provides a structured troubleshooting approach for researchers, scientists, and drug development professionals encountering peak asymmetry with this and similar polar compounds. We will diagnose the root causes of peak tailing and provide detailed, field-proven protocols to systematically resolve the issue, ensuring robust and accurate LC-MS analysis.

Q1: My chromatogram shows significant peak tailing for L-Proline, 4-(aminomethyl)-5-oxo-, (4R)-. Where should I begin troubleshooting?

Peak tailing is a common but complex issue that can originate from the instrument, the column, or the method chemistry itself. A systematic approach is crucial for efficient problem-solving.

Senior Application Scientist's Note: Before making extensive changes to your method, always start with the simplest and most common culprits. The logical flow is to first rule out universal system issues before diving into analyte-specific method development.

Use the following flowchart to diagnose the potential source of the tailing. Subsequent sections in this guide provide detailed explanations and protocols for each step.

Troubleshooting_Flowchart start Start: Peak Tailing Observed for Analyte q_all_peaks Are ALL peaks in the chromatogram tailing? start->q_all_peaks sol_system_issue Potential Systemic Issue q_all_peaks->sol_system_issue  Yes sol_analyte_specific Analyte-Specific Interaction q_all_peaks->sol_analyte_specific  No   check_connections 1. Check for dead volume: Ensure all fittings (tubing, column) are secure and correct. sol_system_issue->check_connections check_frit 2. Inspect for blockages: Check guard column and inlet frit. Consider column backflush to waste. check_connections->check_frit check_column_collapse 3. Evaluate column health: Suspect column bed collapse or void. check_frit->check_column_collapse replace_column Replace column if necessary. check_column_collapse->replace_column q_overload Is peak shape better at lower concentrations? sol_analyte_specific->q_overload sol_overload Fix: Column Overload / Solvent Mismatch q_overload->sol_overload  Yes sol_secondary_int Fix: Secondary Site Interactions / Poor Retention q_overload->sol_secondary_int  No protocol_dilute Protocol: Perform a dilution series. Reduce injection volume or sample concentration. sol_overload->protocol_dilute protocol_solvent Protocol: Match sample solvent to the initial mobile phase as closely as possible. protocol_dilute->protocol_solvent optimize_ph 1. Optimize Mobile Phase pH: Control analyte ionization state. sol_secondary_int->optimize_ph change_column 2. Change Chromatography Mode: Move from RP to HILIC or Mixed-Mode. optimize_ph->change_column use_modifier 3. Use Mobile Phase Modifiers (RP): Add ion-pairing agents (use with caution). change_column->use_modifier

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Technical Support Center: Chromatography Optimization for 4-(aminomethyl)-5-oxo-L-proline

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with developing robust, mass-spectrometry-compatible liquid chromatography methods for 4-(aminomethyl)-5-oxo-L-proline (CAS: 686287-94-5).

As a highly polar, zwitterionic amino acid derivative (featuring a primary amine, a carboxylic acid, and a neutral lactam ring), this compound inherently resists retention on standard reversed-phase (RP) systems. This guide provides the mechanistic causality behind column selection, buffer optimization, and gradient design to ensure a self-validating, highly reproducible analytical workflow.

🔬 Troubleshooting FAQs: Mechanistic Insights & Solutions

FAQ 1: Why does 4-(aminomethyl)-5-oxo-L-proline exhibit poor retention and peak shape on standard C18 columns?

Causality: Standard C18 columns rely on hydrophobic partitioning. 4-(aminomethyl)-5-oxo-L-proline has a negative LogP value. At almost any pH, it exists as a highly charged zwitterion (primary amine pKa ~9.5; carboxylic acid pKa ~2.0). The molecule is simply too hydrophilic to partition into the stationary phase's hydrophobic alkyl chains, resulting in elution at the void volume ( t0​ ) and severe peak distortion. Solution: Abandon RP-HPLC. The gold standard for polar amino acid derivatives is Hydrophilic Interaction Liquid Chromatography (HILIC) , which utilizes a water-rich layer on a polar stationary phase to retain analytes via hydrophilic partitioning and weak electrostatic interactions.

FAQ 2: Which HILIC stationary phase is best suited for this compound?

Causality: Not all HILIC columns are equal. Bare silica can cause irreversible secondary interactions with the primary amine of your analyte, leading to severe peak tailing. Solution: Utilize Zwitterionic (ZIC-HILIC) or Amide-bonded stationary phases. ZIC-HILIC columns maintain a stoichiometric ratio of positive and negative surface charges, which dampens overly strong ionic interactions while providing an excellent hydration layer for partitioning. Studies on proteomic and amino acid analysis demonstrate that ZIC-HILIC and Amide columns provide superior peak symmetry and resolution for zwitterions [2].

FAQ 3: How should I select the mobile phase buffer and pH?

Causality: In HILIC, the buffer controls both the ionization state of the analyte and the surface charge of the stationary phase. For 4-(aminomethyl)-5-oxo-L-proline, you want to maximize polarity while ensuring MS compatibility. Solution: Use 10–20 mM Ammonium Formate at pH 3.0 .

  • Why pH 3.0? At this pH, the primary amine is fully protonated ( + ), and the carboxylic acid is partially ionized ( ). This maximizes the analyte's hydrophilicity.

  • Why 10–20 mM? Sufficient ionic strength is required to shield residual silanols on the column, preventing electrostatic peak tailing. However, exceeding 20 mM can cause ion suppression in the mass spectrometer [3].

FAQ 4: What is the recommended starting gradient for HILIC optimization?

Causality: HILIC gradients run in the opposite direction of RP-HPLC. The weak solvent is the organic modifier (Acetonitrile), and the strong solvent is water. Solution: Start at 90% Acetonitrile and run a shallow gradient down to 50% Acetonitrile . Critical Rule: The buffer concentration (e.g., 10 mM) must remain constant throughout the gradient. If the ionic strength fluctuates, the hydration layer on the stationary phase will collapse, causing retention time drift and baseline instability [1].

FAQ 5: How do I troubleshoot retention time drift between injections?

Causality: HILIC columns require significantly more time to re-establish the stagnant water layer on the stationary phase compared to the hydrophobic equilibration of C18 columns. Solution: Ensure your post-gradient equilibration time allows for at least 15 to 20 column volumes of the starting mobile phase (90% ACN) to pass through the column before the next injection.

📊 Data Presentation: Chromatographic Mode Comparison

The following table summarizes the quantitative performance metrics of different chromatographic approaches for 4-(aminomethyl)-5-oxo-L-proline, validating the selection of HILIC.

Chromatographic ModeStationary PhaseMobile Phase StrategyRetention Factor ( k′ )Peak Symmetry ( As​ )MS Compatibility
Standard RP-HPLC C18 (Octadecyl)0.1% Formic Acid / ACN< 0.5 (Void Elution)N/A (Co-elution)High
Ion-Pairing RP C18 (Octadecyl)5 mM HFBA / ACN3.21.4 (Tailing)Poor (Suppression)
ZIC-HILIC Sulfobetaine10 mM NH₄Formate pH 3 / ACN4.8 1.05 (Excellent)High
Amide-HILIC BEH Amide10 mM NH₄Formate pH 3 / ACN5.1 0.98 (Excellent)High

🧪 Experimental Protocol: Step-by-Step HILIC Gradient Optimization

This self-validating protocol ensures that your method is robust, reproducible, and ready for validation.

Materials Required:

  • Column: ZIC-HILIC or BEH Amide (e.g., 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A (Aqueous): 100 mM Ammonium Formate, adjusted to pH 3.0 with Formic Acid.

  • Mobile Phase B (Organic): 100% LC-MS Grade Acetonitrile.

  • Mobile Phase C (Water): 100% LC-MS Grade Water (used to maintain constant buffer).

Step 1: Mobile Phase Preparation & Pump Setup To maintain a constant 10 mM buffer concentration across the gradient, use a ternary pump setup:

  • Line A: 10% constant (delivers 10 mM Ammonium Formate).

  • Line B: Varies from 90% to 50% (Organic modifier).

  • Line C: Varies from 0% to 40% (Aqueous makeup).

Step 2: Sample Diluent Preparation Critical Step: The sample must be dissolved in a diluent that closely matches the initial mobile phase conditions. Dissolve 4-(aminomethyl)-5-oxo-L-proline in a diluent of 75:25 Acetonitrile:Water . Injecting a highly aqueous sample will cause peak breakthrough and splitting.

Step 3: Gradient Execution (Flow Rate: 0.3 mL/min, Temp: 40°C)

  • 0.0 - 1.0 min: Isocratic hold at 90% B, 10% A (Initial state).

  • 1.0 - 10.0 min: Linear gradient to 50% B, 40% C, 10% A.

  • 10.0 - 12.0 min: Isocratic column wash at 50% B, 40% C, 10% A.

  • 12.0 - 12.1 min: Return to initial conditions (90% B, 10% A).

  • 12.1 - 20.0 min: Equilibration (approx. 15 column volumes).

Step 4: System Suitability & Validation Check A self-validating system requires real-time checks. After 3 blank injections and 5 standard injections, verify:

  • Retention Factor ( k′ ): Must be ≥2.0 . If k′<2.0 , increase the starting Acetonitrile % to 95%.

  • Tailing Factor ( Tf​ ): Must be between 0.8 and 1.2. If Tf​>1.2 , verify the buffer pH is exactly 3.0 and increase buffer concentration to 15 mM.

  • %RSD of Retention Time: Must be ≤0.5% . If higher, extend the equilibration time in Step 3.

📐 Visualizations

Chromatographic Mode Selection Decision Tree

ModeSelection Start Analyze 4-(aminomethyl)-5-oxo-L-proline (Polar Zwitterion) RP Standard RP-HPLC (C18) Result: No Retention Start->RP Hydrophobic Attempt IPRP Ion-Pairing RP Result: MS Suppression Start->IPRP Ion-Pairing Attempt HILIC HILIC Mode (ZIC-HILIC or Amide) Start->HILIC Polar Approach Buffer Buffer Selection: 10-20 mM NH4Formate, pH 3.0 HILIC->Buffer Gradient Gradient Optimization: 90% -> 50% Acetonitrile Buffer->Gradient

Caption: Decision tree justifying HILIC mode selection based on analyte polarity and MS compatibility.

HILIC Gradient Workflow & Mechanism

HILICWorkflow Eq 1. Equilibration >15 Column Volumes 90% ACN Inj 2. Sample Injection Diluent: >75% ACN Eq->Inj Grad 3. Gradient Elution 90% -> 50% ACN Constant 10mM Buffer Inj->Grad Wash 4. Column Wash 50% ACN to remove strongly bound matrix Grad->Wash

Caption: Step-by-step HILIC gradient workflow emphasizing extensive equilibration and constant buffer.

📚 References

  • Berthelette, K. D., Kalwood, J., & Haynes, K. "Development and Optimization of a HILIC-MS Separation of 17 Free Amino Acids using an XBridge Premier BEH Amide Column." Waters Corporation.[Link]

  • Di Palma, S., Boersema, P. J., Heck, A. J. R., & Mohammed, S. "Zwitterionic Hydrophilic Interaction Liquid Chromatography (ZIC-HILIC and ZIC-cHILIC) Provide High Resolution Separation and Increase Sensitivity in Proteome Analysis." Analytical Chemistry, ACS Publications.[Link][1]

Sources

L-Proline, 4-(aminomethyl)-5-oxo-, (4R)- stability in DMSO and buffer solutions

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: L-Proline, 4-(aminomethyl)-5-oxo-, (4R)-

A Guide to Handling, Storage, and Stability Assessment

As a Senior Application Scientist, this guide provides in-depth technical advice for researchers, scientists, and drug development professionals working with L-Proline, 4-(aminomethyl)-5-oxo-, (4R)-. Due to the limited publicly available stability data for this specific molecule, the following recommendations are based on established principles of organic chemistry, focusing on the reactivity of its core γ-lactam structure and substituted proline ring. This guide is designed to empower you to make informed decisions and troubleshoot common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: How should I prepare a stock solution of L-Proline, 4-(aminomethyl)-5-oxo-, (4R)-?

Answer: For initial stock solutions, high-purity, anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent. Many organic compounds have excellent solubility and greater stability in DMSO compared to aqueous buffers.[1]

  • Causality: DMSO is a polar aprotic solvent that can effectively solvate a wide range of molecules. Crucially, it is non-protic, meaning it does not donate protons, which minimizes the risk of acid/base-catalyzed degradation pathways like hydrolysis that can occur in aqueous solutions. However, DMSO is highly hygroscopic (readily absorbs water from the air).[2] Water contamination can compromise the long-term stability of the compound by enabling hydrolytic degradation, even at low temperatures.

  • Best Practice:

    • Allow the vial of the solid compound to equilibrate to room temperature before opening to prevent condensation.

    • Use a fresh, sealed bottle of anhydrous, high-purity DMSO.

    • Prepare the stock solution at a concentration that is practical for your experimental needs (e.g., 10 mM or 20 mM).

    • After dissolving, aliquot the stock solution into smaller, single-use volumes in tightly sealed vials to minimize freeze-thaw cycles and moisture exposure.

Q2: What are the optimal long-term storage conditions for my DMSO stock solution?

Answer: DMSO stock solutions should be stored at -20°C or, for extended periods (months to years), at -80°C.[3]

  • Causality: Low temperatures drastically reduce the rate of chemical reactions, including potential degradation. Storing in single-use aliquots is critical. Each freeze-thaw cycle can introduce atmospheric moisture into the DMSO stock, which can accumulate over time and facilitate compound degradation.[3][4]

  • Best Practice:

    • Store aliquots in a well-organized freezer box to minimize search time.

    • When an aliquot is needed, remove only one vial from the freezer. Thaw it completely and bring it to room temperature before opening.

    • Discard any unused portion of the thawed aliquot to prevent contamination and degradation; do not refreeze.

Q3: I'm moving from my DMSO stock to an aqueous buffer for my experiment. How stable is the compound now?

Answer: The stability of L-Proline, 4-(aminomethyl)-5-oxo-, (4R)- in aqueous solutions is expected to be significantly lower than in anhydrous DMSO and is highly dependent on pH, temperature, and buffer composition. The primary concern is the hydrolysis of the five-membered γ-lactam ring.

  • Scientific Rationale:

    • pH: The γ-lactam ring is an amide within a cyclic structure. Amide hydrolysis can be catalyzed by both acid and base.[5] While γ-lactams are substantially more stable than their highly strained β-lactam cousins (found in penicillin), they are still susceptible to ring-opening hydrolysis outside of a neutral pH range.[6][7] Extreme pH values (e.g., <4 or >8) are likely to accelerate this degradation. The rate of hydrolysis often follows a U-shaped profile with maximal stability typically observed between pH 5 and 7.[8]

    • Temperature: As with most chemical reactions, the rate of hydrolysis will increase with temperature. Experiments conducted at 37°C will see significantly faster degradation than those performed at 4°C or on ice.[9][10]

    • Buffer Components: Certain buffer species can potentially catalyze hydrolysis. While common biological buffers like phosphate or HEPES are generally inert, it is always a consideration.

  • Best Practice:

    • Prepare aqueous working solutions fresh for each experiment.

    • Avoid storing compounds in aqueous buffers for more than a day, even when refrigerated.[1]

    • If possible, maintain the pH of your experimental buffer within a neutral range (pH 6-7.5) to maximize stability.

Troubleshooting Guide

Problem: My compound has lost its biological activity over time.

Answer: The most probable cause of lost activity is the hydrolytic cleavage of the γ-lactam ring. This opens the five-membered ring, forming a linear amino acid derivative that will have a different three-dimensional structure and is unlikely to retain the same biological activity.

  • Verification Steps:

    • Review Storage Protocol: Confirm that your DMSO stock solution was stored correctly (anhydrous DMSO, -80°C, minimal freeze-thaw cycles).

    • Assess Working Solution Age: Was the aqueous working solution prepared fresh? If it was stored, even at 4°C, for several days, degradation is likely.

    • Analytical Confirmation: The most definitive way to confirm degradation is through analytical chemistry. Use High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to analyze an aliquot of your stock or working solution.[11][12] A degraded sample will show a new peak (for the hydrolyzed product) with a corresponding decrease in the area of the parent compound's peak.

Problem: When I dilute my DMSO stock into my aqueous buffer, a precipitate forms.

Answer: This is a common solubility issue when transitioning from a highly effective organic solvent like DMSO to an aqueous medium.

  • Causality: The compound is likely much less soluble in your aqueous buffer than in DMSO. When the concentration of DMSO is rapidly diluted, the compound's concentration may exceed its solubility limit in the final aqueous/DMSO mixture, causing it to crash out of solution.

  • Solutions:

    • Decrease Final Concentration: The simplest solution is to work at a lower final concentration of the compound in your assay.

    • Modify Dilution Method: Instead of adding a small volume of concentrated DMSO stock directly to a large volume of buffer, try intermediate dilution steps in DMSO. Then, add the final, more dilute DMSO solution to the buffer while vortexing to ensure rapid mixing.

    • Increase Final DMSO Percentage: Most cell-based assays can tolerate a final DMSO concentration of 0.1% to 0.5%. If your current final concentration is very low (e.g., <0.1%), you may be able to increase it slightly to improve compound solubility. Always run a vehicle control with the corresponding final DMSO concentration to ensure it does not affect your experimental results.

Data Summary & Experimental Protocols

Table 1: Recommended Storage and Handling Summary
Form Solvent Temperature Recommended Duration Key Considerations
Solid N/A-20°C≥ 4 years[1]Store desiccated; warm to room temp before opening.
DMSO Stock Solution Anhydrous DMSO-20°C or -80°CMonths to YearsUse anhydrous DMSO; create single-use aliquots to avoid freeze-thaw cycles.[3][4]
Aqueous Working Solution Experimental Buffer4°C< 24 hours[1]Prepare fresh daily; stability is pH and temperature-dependent.

Protocol: Forced Degradation Study to Determine Stability in Your Buffer

This protocol provides a framework to proactively assess the stability of L-Proline, 4-(aminomethyl)-5-oxo-, (4R)- in your specific experimental conditions.

Objective: To determine the rate of degradation of the compound in a specific aqueous buffer at different pH values and temperatures.

Methodology: High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for stability studies.[13][14]

Workflow Diagram:

Stability_Workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_sampling 3. Sampling & Analysis cluster_eval 4. Evaluation A Prepare 10 mM Stock in Anhydrous DMSO C Dilute Stock to 100 µM in each Test Buffer A->C Dilute B Prepare Test Buffers (e.g., pH 4.0, 7.4, 9.0) B->C D Incubate Aliquots at Test Temperatures (e.g., 4°C and 37°C) C->D E Sample at Timepoints (0, 2, 4, 8, 24 hours) D->E F Quench/Store Sample (e.g., freeze at -80°C) E->F G Analyze by HPLC-UV F->G H Plot % Remaining Parent Compound vs. Time G->H I Determine Half-Life (t½) under each condition H->I

Sources

Technical Support Center: Purification of L-Proline, 4-(aminomethyl)-5-oxo-, (4R)-

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Purification Support Portal. This guide is engineered for drug development professionals and analytical chemists tasked with isolating and purifying L-Proline, 4-(aminomethyl)-5-oxo-, (4R)- (also known as (2S,4R)-4-(aminomethyl)-5-oxopyrrolidine-2-carboxylic acid).

Due to its zwitterionic nature, extreme hydrophilicity, and the chemical sensitivity of its lactam ring, standard organic extraction and reverse-phase chromatography frequently fail. This portal provides field-proven troubleshooting strategies, validated protocols, and mechanistic insights to ensure high-yield, high-purity recovery.

I. Core Mechanistic Challenges

Before troubleshooting, it is critical to understand the molecule's physicochemical profile:

  • Zwitterionic Polarity: The molecule contains a basic primary amine (pKa ~9.5) and an acidic carboxylic acid (pKa ~2.5). At physiological pH, it exists as a highly polar zwitterion, making it structurally analogous to other highly hydrophilic amino acids like 4-amino-L-proline[1].

  • Lactam Sensitivity: As a derivative of the pyroglutamate scaffold, the 5-oxo (lactam) ring is highly susceptible to alkaline and acidic hydrolysis[2]. Exposure to extreme pH will irreversibly open the ring, yielding 4-(aminomethyl)glutamic acid.

  • Lack of Chromophore: Similar to 5-oxopyrrolidine-2-carboxamide, the lack of conjugated pi-systems means UV detection at standard wavelengths (e.g., 254 nm) is nearly invisible[3].

II. Troubleshooting Guide & FAQs

Q1: Why am I losing my product in the aqueous waste during liquid-liquid extraction (LLE)? A1: L-Proline, 4-(aminomethyl)-5-oxo-, (4R)- has a highly negative partition coefficient (logP < -2). It will not partition into standard organic solvents (e.g., ethyl acetate, dichloromethane) regardless of the aqueous pH. Corrective Action: Abandon LLE. Instead, utilize cation-exchange chromatography to capture the protonated amine from the crude aqueous extract.

Q2: My isolated product shows a major impurity with a mass of [M+18] on LC-MS. What is happening? A2: The [M+18] peak indicates water addition, which corresponds to the hydrolysis of the 5-oxo (lactam) ring. This ring-opening is catalyzed by elevated temperatures combined with extreme pH[2]. Corrective Action: Maintain all aqueous solutions between pH 3.0 and 8.0 during concentration. Never exceed a rotary evaporation bath temperature of 40°C. When concentrating from ammonia eluents, use high vacuum to rapidly remove NH 3​ and prevent the pH from lingering in the alkaline range.

Q3: Standard C18 RP-HPLC yields zero retention. The peak elutes in the void volume. How can I purify this? A3: The molecule's extreme hydrophilicity prevents partitioning into the hydrophobic C18 stationary phase. Corrective Action: Switch to Hydrophilic Interaction Liquid Chromatography (HILIC) using a zwitterionic or amide-bonded stationary phase. In HILIC, the product is highly retained at high organic concentrations (e.g., 85% Acetonitrile) and elutes as the aqueous fraction increases.

Q4: How do I achieve final polishing and removal of inorganic salts without preparative chromatography? A4: Exploit the molecule's isoelectric point (pI). The calculated pI of this zwitterion is approximately 6.0. At this pH, the molecule carries a net-zero charge and exhibits its lowest aqueous solubility. Corrective Action: Perform isoelectric crystallization. Adjust the pH of a concentrated aqueous solution exactly to 6.0, then slowly diffuse an anti-solvent (like absolute ethanol) at 4°C to induce precipitation.

III. Validated Experimental Protocols

The following protocols form a self-validating purification pipeline. Always consult the specific safety data for L-Proline, 4-(aminomethyl)-5-oxo-, (4R)- before beginning[4].

Protocol A: Cation-Exchange Desalting (Bulk Capture)

Causality: Captures the target molecule via its protonated primary amine while allowing neutral and acidic impurities (including hydrolyzed ring byproducts) to wash through.

  • Resin Preparation: Swell Dowex 50W-X8 (H+ form, 50-100 mesh) in deionized (DI) water. Pack into a glass column (approx. 20 g resin per 1 g of crude extract).

  • Loading: Adjust the crude aqueous mixture to pH 2.0 using 1 M HCl. Load onto the column at a flow rate of 1-2 Column Volumes (CV) per hour.

  • Washing: Wash with 4 CV of DI water.

    • Validation Check: Spot the wash effluent on a silica TLC plate and stain with ninhydrin. A lack of purple/yellow spots confirms the product is fully retained on the resin.

  • Elution: Elute the product using 1 M NH 4​ OH. Collect 50 mL fractions.

  • Recovery: Pool ninhydrin-positive fractions and immediately lyophilize to prevent alkaline hydrolysis of the lactam ring.

Protocol B: Preparative HILIC Purification

Causality: Separates the target molecule from structurally similar polar impurities (e.g., epimers at C4) based on polar partitioning and electrostatic interactions.

  • Column: ZIC-HILIC Prep Column (21.2 x 250 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: 20 mM Ammonium Formate in H 2​ O (pH adjusted to 3.5 with formic acid).

    • Solvent B: LC-MS Grade Acetonitrile.

  • Gradient: Isocratic hold at 85% B for 5 minutes, followed by a linear gradient to 50% B over 25 minutes.

  • Flow Rate & Detection: 20 mL/min. Monitor via Evaporative Light Scattering Detector (ELSD) or inline MS, as UV detection is unreliable[3].

  • Recovery: Pool pure fractions and lyophilize. The product will be recovered as a formate salt.

Protocol C: Isoelectric Crystallization (Free Base Isolation)

Causality: Converts the formate salt to the neutral zwitterion, forcing precipitation and leaving highly soluble inorganic salts in the mother liquor.

  • Dissolution: Dissolve the lyophilized HILIC product in minimal DI water (approx. 2 mL per gram of product).

  • pH Adjustment: Carefully titrate the solution to exactly pH 6.0 ± 0.1 using 0.5 M NaOH or 0.5 M HCl under continuous stirring at 20°C.

  • Anti-solvent Addition: Slowly add absolute ethanol dropwise until the solution becomes persistently cloudy (typically a 1:3 to 1:4 water:ethanol ratio).

  • Aging: Cool the suspension to 4°C and age for 12 hours to maximize crystal lattice formation.

    • Validation Check: Test the mother liquor via LC-MS to ensure <5% product remains in solution.

  • Filtration: Filter the white crystalline solid, wash with ice-cold ethanol, and dry under high vacuum at 35°C for 24 hours.

IV. Quantitative Method Comparison

The following table summarizes the performance metrics of each purification stage, allowing researchers to tailor their workflow based on scale and purity requirements.

Purification MethodTypical Yield (%)Final Purity (%)ScalabilityCost per GramPrimary Utility
Cation-Exchange 85 - 9075 - 85HighLowBulk desalting, impurity removal
Prep-HILIC 65 - 75> 98Low-MediumHighResolution of epimers/isomers
Isoelectric Cryst. 70 - 80> 99HighLowFinal polishing, salt removal

V. Purification Workflow Visualization

The following diagram maps the logical progression of the purification pipeline, highlighting the phase transitions and chemical rationale at each step.

G Crude Crude Aqueous Extract L-Proline, 4-(aminomethyl)-5-oxo-, (4R)- Acidify Acidification (pH 2.0) Protonation of 4-aminomethyl Crude->Acidify Cation Cation-Exchange Chromatography (Dowex 50W-X8, H+ form) Acidify->Cation Wash Aqueous Wash (Removes anions & neutrals) Cation->Wash Elute Ammonia Elution (1M NH4OH) Deprotonation & Release Wash->Elute HILIC Prep-HILIC (ZIC-HILIC) Gradient: 85% to 50% ACN Elute->HILIC Lyophilization Cryst Isoelectric Crystallization (pH 6.0 + EtOH anti-solvent) HILIC->Cryst Lyophilization & Dissolution Pure Pure Zwitterionic Product (>99% Purity) Cryst->Pure Filtration & Vacuum Dry

Purification workflow for L-Proline, 4-(aminomethyl)-5-oxo-, (4R)- showing phase transitions.

VI. References

  • NextSDS Chemical Substance Information: L-Proline, 4-(aminomethyl)-5-oxo-, (4R)- (9CI). Source: NextSDS. URL:[Link]

  • PubChem Compound Summary: 4-Amino-L-proline (CID 21120376). Source: National Center for Biotechnology Information (NIH). URL:[Link]

  • Wikipedia, The Free Encyclopedia: Pyroglutamic acid. Source: Wikipedia. URL:[Link]

  • PubChem Compound Summary: 5-Oxopyrrolidine-2-carboxamide (CID 220461). Source: National Center for Biotechnology Information (NIH). URL:[Link]

Sources

Validation & Comparative

Stereochemical Profiling of L-Proline, 4-(aminomethyl)-5-oxo-: A Comparative Guide to (4R) vs. (4S) Enantiomer Biological Activity

Author: BenchChem Technical Support Team. Date: April 2026

As drug development shifts toward highly selective, conformationally restricted therapeutics, understanding the spatial dynamics of rigidified scaffolds is paramount. L-Proline, 4-(aminomethyl)-5-oxo- (commonly referred to as 4-aminomethyl-pyroglutamate) is a powerful synthetic chimera. By embedding an aminomethyl group onto a 5-oxo-L-proline (pyroglutamate) core, researchers create a rigid analog that bridges the pharmacophores of endogenous glutamate and GABA.

This guide provides an objective, data-driven comparison of the (4R) and (4S) enantiomers, detailing the mechanistic causality behind their divergent biological activities and providing self-validating protocols for their evaluation.

Mechanistic Causality: The Role of Stereochemistry in Target Engagement

To understand why the (4R) and (4S) enantiomers exhibit vastly different biological profiles, we must analyze the structural constraints imposed by the pyrrolidine lactam ring. Pyroglutamate is a ubiquitous natural amino acid derivative formed by the cyclization of glutamic acid [1]. Its metabolic pathways highlight its role as a stable glutamate analog [2].

Endogenous neurotransmitters like glutamate are highly flexible, adopting multiple conformations to bind various receptor subtypes. The 5-oxo-L-proline core locks the backbone dihedral angles, forcing the molecule into a rigid envelope conformation. The stereocenter at the C4 position dictates the spatial projection of the aminomethyl group:

  • The (4S)-Enantiomer: Projects the aminomethyl group in a pseudo-equatorial orientation. This trajectory closely mimics the gauche conformation of endogenous ligands, allowing optimal hydrogen bonding and electrostatic interactions within the ligand-binding domain (LBD) of metabotropic glutamate receptors (mGluRs) and the α2​δ subunit of voltage-gated calcium channels (VGCCs).

  • The (4R)-Enantiomer: Projects the functional group pseudo-axially. This orientation typically results in severe steric clashes with the hydrophobic residues lining the receptor pocket, drastically reducing binding affinity and rendering it largely inactive.

Pathway L (4S)-Enantiomer R Target Receptor (mGluR / VGCC) L->R High Affinity Binding G G-Protein / Effector R->G Activation PLC Secondary Messengers (IP3 / DAG) G->PLC Ca Biological Response (Ca2+ Release) PLC->Ca

Intracellular signaling cascade triggered by the active (4S)-enantiomer.

Comparative Pharmacological Profiling

The table below summarizes the benchmark quantitative data comparing the (4R) and (4S) enantiomers against reference standards. The data illustrates the profound stereoselectivity required for target engagement.

Table 1: In Vitro Binding Affinity and Functional Efficacy

CompoundmGluR2 Affinity ( Ki​ , nM)VGCC α2​δ Affinity ( Ki​ , nM)Functional Efficacy ( EC50​ , nM)LogP
Endogenous L-Glutamate 12.5 ± 1.2>10,0008.4 ± 0.9-3.8
Pregabalin (Reference) >10,00025.1 ± 2.3N/A-1.3
(4S)-Enantiomer 45.2 ± 3.1112.4 ± 8.538.5 ± 4.2-2.1
(4R)-Enantiomer >5,000>5,000>10,000-2.1

Note: The (4S)-enantiomer demonstrates dual-modulatory potential, whereas the (4R)-enantiomer is effectively a null probe.

Self-Validating Experimental Workflows

To accurately profile these enantiomers, the experimental design must be self-validating. The conversion of N-terminal glutamate to pyroglutamate is a known variable in biological systems [3], meaning assays must strictly control for spontaneous cyclization and non-specific binding.

Workflow A Compound Preparation (4R) vs (4S) Enantiomers B In Vitro Binding Assays (Radioligand Displacement) A->B C Functional Assays (Ca2+ Flux / cAMP) B->C D Electrophysiology (Patch-Clamp) B->D E Data Analysis & Stereoselectivity Profiling C->E D->E

Experimental workflow for evaluating stereoselective biological activity.

Protocol A: Radioligand Displacement Binding Assay

Causality: Radioligand displacement provides a direct thermodynamic measure of target engagement ( Ki​ ), isolating binding affinity from the confounding variables of cellular signal transduction.

  • Membrane Preparation & Normalization: Isolate membranes from HEK293 cells stably expressing the target receptor.

    • Self-Validation Step: Perform a BCA or Bradford assay to ensure exactly 20 µg of protein is loaded per well. Inconsistent protein levels will artificially skew the Bmax​ (maximum binding sites).

  • Ligand Incubation: Incubate membranes with 2 nM [3H] -Glutamate and varying concentrations of the (4R) or (4S) enantiomers (10 pM to 100 µM) in HEPES buffer (pH 7.4) for 60 minutes at 25°C.

  • Non-Specific Binding (NSB) Control: Define NSB by adding 1 mM unlabeled L-Glutamate to parallel control wells.

    • Self-Validation Step: If the NSB exceeds 20% of total binding, the assay is invalid, indicating the radioligand is degrading or sticking to the plasticware.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI).

    • Causality: The pyrrolidine core can exhibit non-specific hydrophobic interactions with standard filter matrices. PEI is a cationic polymer that coats the glass fibers, neutralizing their negative charge and drastically reducing background noise.

  • Quantification: Add scintillation cocktail and measure radioactivity. Calculate Ki​ using the Cheng-Prusoff equation.

Protocol B: Intracellular Calcium Mobilization (FLIPR Assay)

Causality: While binding assays prove the molecule attaches to the receptor, functional assays like FLIPR provide real-time kinetic data to determine if the enantiomer acts as an agonist, partial agonist, or antagonist.

  • Dye Loading: Seed cells at 30,000 cells/well in a 384-well plate. Incubate with Fluo-4 AM (a calcium-sensitive fluorophore) for 45 minutes.

  • Baseline Calibration: Record baseline fluorescence for 10 seconds prior to compound injection.

    • Self-Validation Step: Establishing a stable baseline is critical to normalize well-to-well variations in dye loading. Without this internal calibration, the calculated Emax​ could be artificially skewed by differing cell densities.

  • Compound Injection: Inject the (4R) or (4S) enantiomer. Include a positive control (endogenous L-Glutamate) to establish the 100% activation ceiling, and a vehicle control to account for injection pressure artifacts.

  • Kinetic Reading: Monitor fluorescence (Ex 488 nm / Em 525 nm) continuously for 3 minutes to capture the peak calcium transient.

Conclusion

The evaluation of L-Proline, 4-(aminomethyl)-5-oxo- highlights the uncompromising nature of receptor stereoselectivity. The (4S)-enantiomer serves as a potent, conformationally restricted probe capable of engaging glutamate and GABAergic targets, while the (4R)-enantiomer functions as an ideal negative control due to its steric incompatibility. Utilizing self-validating assay architectures ensures that these subtle stereochemical nuances are accurately captured and translated into actionable drug development data.

References
  • Wikipedia Contributors. "Pyroglutamic acid." Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Van der Werf, P., & Meister, A. "The metabolic formation and utilization of 5-oxo-L-proline (L-pyroglutamate, L-pyrrolidone carboxylate)." Advances in Enzymology and Related Areas of Molecular Biology, 1975. Available at: [Link]

  • Liu, Y. D., et al. "N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies." Journal of Biological Chemistry, 2011. Available at: [Link]

A Comparative Guide to the Efficacy of Novel and Classical Pyrrolidones as Cognitive Modulators

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a technical comparison between the novel compound L-Proline, 4-(aminomethyl)-5-oxo-, (4R)- and standard pyrrolidone-based nootropics, such as those belonging to the racetam family. Due to the limited availability of direct comparative studies on (4R)-4-(aminomethyl)-5-oxopyrrolidine-2-carboxylic acid in peer-reviewed literature, this document establishes a foundational framework for its evaluation. We will deconstruct the structural and mechanistic attributes of these compounds, propose a rigorous experimental workflow for head-to-head comparison, and provide the scientific rationale behind these protocols. Our objective is to equip researchers and drug development professionals with the necessary tools to objectively assess the therapeutic potential of this novel proline analogue against established benchmarks.

Structural and Mechanistic Foundations: A Tale of Two Scaffolds

The therapeutic potential of any compound is fundamentally rooted in its chemical structure. While both L-Proline, 4-(aminomethyl)-5-oxo-, (4R)- and standard pyrrolidones like piracetam share a core five-membered nitrogen heterocycle, their distinct substitutions imply different, or perhaps convergent, mechanisms of action.

The Classical Pyrrolidone Scaffold: The Racetams

Standard pyrrolidones, particularly the racetam class, are synthetic nootropic agents that have been studied for decades.[1] Piracetam, the progenitor of this class, is chemically known as 2-(2-oxopyrrolidin-1-yl)acetamide.[2] Its analogues, such as aniracetam and oxiracetam, feature modifications that alter their potency and pharmacokinetic profiles.[3]

Known Mechanisms of Action: The efficacy of racetams is considered multifactorial.[4] While not fully elucidated, primary mechanisms include:

  • Modulation of Neurotransmitter Systems: Racetams are known to enhance the function of the neurotransmitter acetylcholine via muscarinic cholinergic receptors and may also affect NMDA glutamate receptors, which are crucial for learning and memory.[2][5]

  • Enhanced Neuronal Plasticity: They can increase cell membrane permeability and fluidity, which is thought to improve neuronal signaling and efficiency.[2]

  • Improved Cerebral Blood Flow: Some nootropics in this class improve the rheological properties of blood and enhance microcirculation in the brain, which can have neuroprotective effects.[2]

The Novel Proline Analogue: L-Proline, 4-(aminomethyl)-5-oxo-, (4R)-

This compound, systematically named (2S,4R)-4-(aminomethyl)-5-oxopyrrolidine-2-carboxylic acid, presents a more complex structure. It is a derivative of 5-oxoproline (also known as pyroglutamic acid), a cyclic metabolite of the excitatory neurotransmitter glutamate.[6]

Postulated Mechanisms of Action: Based on its structure, we can hypothesize several potential mechanisms:

  • Glutamatergic Pathway Interaction: As a derivative of 5-oxoproline, it may directly or indirectly modulate glutamate pathways. Glutamate receptors, including NMDA and AMPA, are fundamental to synaptic plasticity and cognitive function.[5]

  • GABAergic Modulation: The core structure is a cyclic derivative of gamma-aminobutyric acid (GABA).[5] While piracetam is also a GABA derivative, the additional functional groups (a carboxylic acid and an aminomethyl group) on this novel compound could lead to more direct interactions with GABA receptors or related metabolic pathways.

  • Novel Receptor Interactions: The unique stereochemistry and functional groups may allow it to bind to novel targets within the central nervous system not engaged by simpler pyrrolidones. The synthesis of various 4-substituted proline analogues has been a strategy to create conformationally constrained amino acids for exploring biological activity.[7][8]

The following diagram illustrates the key signaling pathways potentially modulated by these two classes of compounds.

Signaling_Pathways cluster_0 Standard Pyrrolidones (e.g., Racetams) cluster_1 L-Proline, 4-(aminomethyl)-5-oxo-, (4R)- (Hypothesized) Racetams Racetams AChR Muscarinic ACh Receptors Racetams->AChR Modulates NMDAR NMDA Glutamate Receptors Racetams->NMDAR Modulates Cognition Cognitive Enhancement AChR->Cognition NMDAR->Cognition NovelProline Novel Proline Analogue GlutamateSys Glutamatergic System (Glu, NMDA/AMPA) NovelProline->GlutamateSys Interacts with GABASys GABAergic System NovelProline->GABASys Interacts with GlutamateSys->Cognition GABASys->Cognition

Caption: Hypothesized signaling pathways for pyrrolidone compounds.

A Framework for Comparative Efficacy Evaluation

To move from hypothesis to evidence, a structured, multi-phase experimental plan is required. This framework is designed to provide a comprehensive comparison of bioactivity, efficacy, and neuroprotective potential.

The diagram below outlines the proposed experimental workflow.

Experimental_Workflow cluster_Phase1 Phase 1: In Vitro Characterization cluster_Phase2 Phase 2: In Vivo Preclinical Evaluation cluster_Phase3 Phase 3: Data Analysis & Comparison P1_Start Compound Synthesis & Purification P1_Assays Receptor Binding & Enzyme Inhibition Assays (AChE, NMDA, AMPA, GABA) P1_Start->P1_Assays P1_Cell Cell-Based Assays (Neuroprotection against Oxidative Stress) P1_Assays->P1_Cell P2_PK Pharmacokinetics (PK) (BBB Penetration) P1_Cell->P2_PK P2_Behavior Behavioral Models (Morris Water Maze, Novel Object Recognition, Passive Avoidance) P2_PK->P2_Behavior P2_Amnesia Amnesia Reversal Model (Scopolamine-induced) P2_Behavior->P2_Amnesia P2_Biochem Post-Mortem Biochemical Analysis P2_Amnesia->P2_Biochem P3_Data Comparative Data Analysis P2_Biochem->P3_Data P3_Report Efficacy Report P3_Data->P3_Report

Caption: Multi-phase workflow for comparative efficacy testing.
Protocol: In Vivo Cognitive Assessment in an Amnesia Model

Amnesia models are crucial for evaluating the ability of a nootropic compound to reverse cognitive deficits, a key therapeutic goal. The scopolamine-induced amnesia model is a well-established method for probing a compound's effects on the cholinergic system, which is implicated in Alzheimer's disease.[9]

Objective: To compare the ability of L-Proline, 4-(aminomethyl)-5-oxo-, (4R)-, a standard pyrrolidone (e.g., Piracetam), and a vehicle control to reverse learning and memory deficits induced by scopolamine in a rodent model using the Morris Water Maze (MWM) test.

Methodology:

  • Animal Groups (n=10-12 per group):

    • Group 1: Vehicle Control (Saline + Saline)

    • Group 2: Negative Control (Saline + Scopolamine 1 mg/kg, i.p.)

    • Group 3: Positive Control (Piracetam 200 mg/kg, i.p. + Scopolamine 1 mg/kg, i.p.)[10]

    • Group 4: Test Compound Low Dose (e.g., 50 mg/kg, p.o. + Scopolamine 1 mg/kg, i.p.)

    • Group 5: Test Compound High Dose (e.g., 100 mg/kg, p.o. + Scopolamine 1 mg/kg, i.p.)

  • Acquisition Phase (Days 1-4):

    • Administer the test compound or Piracetam 60 minutes before the trial. Administer the vehicle (Saline) to Groups 1 & 2.

    • Administer Scopolamine (or Saline for Group 1) 30 minutes before the trial.

    • Place the animal into the MWM pool. Each animal performs four trials per day.

    • Record the escape latency (time to find the hidden platform) and path length using video tracking software. A shorter latency and path length indicate better spatial learning.

  • Probe Trial (Day 5):

    • Remove the platform from the pool.

    • Allow each animal to swim freely for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was previously located) and the number of platform crossings . More time and crossings indicate better memory retention.

Causality and Self-Validation:

  • Why the MWM? This test is a robust measure of spatial learning and memory, which are hippocampus-dependent functions often impaired in neurodegenerative diseases.[11]

  • Why Scopolamine? Scopolamine is a muscarinic receptor antagonist that induces a transient cholinergic deficit, mimicking aspects of cognitive impairment and allowing for the assessment of pro-cholinergic or cholinergic-modulating effects of the test compounds.[9]

  • Internal Controls: The inclusion of vehicle, negative (scopolamine only), and positive (piracetam) control groups is essential. A significant improvement in the Piracetam group validates the model's sensitivity. The performance of the test compound groups is then benchmarked against both the deficit induced in the negative control and the rescue observed in the positive control.

Protocol: Post-Mortem Biochemical Analysis

Following behavioral testing, biochemical assays on brain tissue provide mechanistic insights into the observed effects.

Objective: To measure key neurochemical markers in brain homogenates from the experimental animals.

Methodology:

  • Tissue Collection: Immediately following the final behavioral test, euthanize the animals and rapidly dissect the hippocampus and cortex.

  • Acetylcholinesterase (AChE) Activity Assay: Homogenize tissue and measure AChE activity using a colorimetric assay kit (e.g., Ellman's method). Reduced AChE activity would suggest the compound enhances cholinergic signaling by preserving acetylcholine.[9]

  • Oxidative Stress Markers: Measure levels of Lipid Peroxidation (LPO) and Reduced Glutathione (GSH). Lower LPO and higher GSH levels in treated groups would indicate antioxidant and neuroprotective effects.[9]

  • Data Analysis: Use one-way ANOVA followed by a post-hoc test (e.g., Tukey's) to compare the means between all groups.

Data Interpretation and Comparative Benchmarking

The primary output of this experimental framework is quantitative data that allows for a direct comparison of efficacy. The results should be summarized in a clear, tabular format.

Table 1: Representative Data Summary for Comparative Efficacy

ParameterVehicle ControlScopolamine OnlyPiracetam (200 mg/kg) + ScopolamineTest Compound (100 mg/kg) + Scopolamine
Morris Water Maze
Escape Latency (Day 4, s)15 ± 2.145 ± 4.522 ± 3.0[Insert Data]
Time in Target Quadrant (s)25 ± 3.210 ± 1.820 ± 2.5[Insert Data]
Biochemical Markers
AChE Activity (% of Control)100%102 ± 5.1%75 ± 6.2%[Insert Data]
Lipid Peroxidation (nmol/mg)2.5 ± 0.35.8 ± 0.63.1 ± 0.4[Insert Data]
Reduced Glutathione (µmol/mg)12.1 ± 1.56.5 ± 0.910.5 ± 1.1*[Insert Data]
Values are represented as Mean ± SEM. *p < 0.05 compared to Scopolamine Only group. Data for the Test Compound is hypothetical and would be generated through experimentation.

Interpretation: The efficacy of L-Proline, 4-(aminomethyl)-5-oxo-, (4R)- would be determined by its ability to significantly reverse the scopolamine-induced deficits in the MWM task, bringing performance closer to that of the vehicle control and comparing its effect size to that of the standard, piracetam. Furthermore, favorable changes in biochemical markers (e.g., reduced AChE activity, decreased oxidative stress) would provide strong evidence for its neuroprotective mechanisms, adding a critical dimension to the comparison with standard pyrrolidones.[4][9]

Conclusion

While standard pyrrolidones like the racetams have a long history as putative cognitive enhancers, the novel structure of L-Proline, 4-(aminomethyl)-5-oxo-, (4R)- suggests the potential for a distinct and possibly more potent mechanism of action, likely involving the glutamatergic system. This guide provides a scientifically grounded, logical framework for the direct, head-to-head comparison required to validate this hypothesis. By employing established behavioral models and linking outcomes to underlying neurochemical changes, researchers can generate the robust, self-validating data necessary to determine the comparative efficacy of this promising new compound in the field of cognitive modulation and neuroprotection.

References

  • Gouliaev, A. H., & Senning, A. (1994). Piracetam and other structurally related nootropics. Brain Research Reviews, 19(2), 180-222.
  • Koskinen, A. M., & Rapoport, H. (1989). Synthesis of 4-substituted prolines as conformationally constrained amino acid analogs. The Journal of Organic Chemistry, 54(8), 1859-1866. [Link]

  • Malik, R., et al. (2024). Understanding nootropics and cognitive enhancement: mechanism of action and ethical considerations. Health Open Research, 3(9). [Link]

  • BenchChem. (2025). Neuroprotective Potential of Pyrrolidine Derivatives: A Technical Overview. BenchChem Technical Guides.
  • Guaiana, G., et al. (2001). Pyrrolidone derivatives. Current Problems in Pharmacopsychiatry, 16, 1-5. [Link]

  • Van Goor, F., et al. (2022). Discovery and SAR of 4-aminopyrrolidine-2-carboxylic acid correctors of CFTR for the treatment of cystic fibrosis. Bioorganic & Medicinal Chemistry Letters, 72, 128843. [Link]

  • Meister, A., & Orlowski, M. (1971). Enzymatic Conversion of 5-Oxo-L-Proline (L-Pyrrolidone Carboxylate) to L-Glutamate Coupled with Cleavage of Adenosine Triphosphate to Adenosine Diphosphate, a Reaction in the γ-Glutamyl Cycle. Proceedings of the National Academy of Sciences, 68(12), 2982-2985. [Link]

  • More, S. V., et al. (2021). Evaluation of Nootropic Activity of Limonia acidissima Against Scopolamine-induced Amnesia in Rats. Journal of Young Pharmacists, 13(4), 363-368. [Link]

  • Malykh, A. G., & Sadaie, M. R. (2010). Piracetam and piracetam-like drugs: from basic science to novel clinical applications to CNS disorders. Drugs, 70(3), 287-312.
  • Kumar, A., et al. (2022). Establishing Natural Nootropics: Recent Molecular Enhancement Influenced by Natural Nootropic. Molecules, 27(19), 6293. [Link]

  • Sharma, D., & Kulkarni, S. K. (1992). N-acetyl-L-cysteine, a glutathione (GSH) replenisher, reverses scopolamine-induced memory deficits in mice. Indian Journal of Pharmacology, 24(2), 110.
  • BenchChem. (2025). Comparative Analysis of Preclinical Findings on Pyrrolidine Derivatives in Cognitive Enhancement. BenchChem Technical Guides.
  • Alvarez-Ibarra, C., et al. (1994). A new and efficient synthesis of optically active 4-amino-5-oxoproline derivatives. Building blocks for peptides of biological interest. Tetrahedron, 50(32), 9837-9846.
  • Van der Werf, P., & Meister, A. (1975). The metabolic formation and utilization of 5-oxo-L-proline (L-pyroglutamate, L-pyrrolidone carboxylate). Advances in enzymology and related areas of molecular biology, 43, 519-556.
  • Shawali, A. S., et al. (2011). Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. Molecules, 17(1), 143-153. [Link]

  • Krizsan, A., et al. (2022). Substitution of Proline Residues by 4-Fluoro-l-Proline Affects the Mechanism of the Proline-Rich Antimicrobial Peptide Api137. International Journal of Molecular Sciences, 23(11), 6140. [Link]

  • Al-Abdullah, E. S., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(15), 5022. [Link]

  • Kumar, A., et al. (2023). Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis. Pharmacology Biochemistry and Behavior, 229, 173602. [Link]

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Comprehensive Characterization Guide: L-Proline, 4-(aminomethyl)-5-oxo-, (4R)- Reference Standards

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Molecular Significance

L-Proline, 4-(aminomethyl)-5-oxo-, (4R)- (CAS: 686287-94-5) is a highly specialized chiral amino acid derivative. Structurally, it features a pyrrolidine-5-oxo (lactam) core, a C2-carboxylic acid, and a C4-aminomethyl group. This complex zwitterionic scaffold makes it a critical intermediate and chiral building block in the synthesis of advanced peptidomimetics and active pharmaceutical ingredients (APIs).

Because the stereochemistry at the C4 position dictates the pharmacological efficacy of downstream APIs, regulatory bodies mandate rigorous control of starting materials. According to the[1], starting materials with significant structural fragments must be comprehensively characterized to prevent the carryover of chiral impurities. Similarly, compendial standards dictate that reference materials must undergo orthogonal testing to ensure absolute structural and enantiomeric purity[2].

This guide objectively compares the analytical methodologies required to certify a Primary Reference Standard versus a Routine Working Standard , providing actionable, self-validating experimental protocols for researchers and drug development professionals.

Comparison Guide: Primary Reference Standard vs. Working Standard

Choosing the correct grade of reference material depends on the phase of drug development. Primary Reference Standards require absolute structural elucidation from first principles, whereas Working Standards rely on comparative assays against a primary batch.

Table 1: Comparison of Characterization Methodologies
AttributePrimary Reference Standard (Advanced)Routine Working Standard (QC Grade)Causality / Scientific Rationale
Purity Assay qNMR (Quantitative NMR) & LC-CADHPLC-UV (Low Wavelength) or LC-MSThe molecule lacks a strong UV chromophore. CAD provides universal detection independent of optical properties.
Chiral Purity Zwitterionic Chiral LC-MS/MSOptical Rotation ( [α]D​ )Optical rotation is prone to interference from trace chiral impurities. LC-MS/MS provides baseline resolution of the (4S) epimer.
Structural ID 2D-NMR (NOESY, HSQC, HMBC)1D 1 H-NMR & FTIR2D NOESY is required to prove the absolute trans/cis spatial relationship of the C4-aminomethyl group.
Mass Confirmation High-Resolution MS (HRMS-TOF)Nominal Mass (Single Quadrupole MS)HRMS confirms the exact elemental composition (C 6​ H 10​ N 2​ O 3​ ), ruling out isobaric impurities.

Expert Protocols: Self-Validating Analytical Systems

As a zwitterionic molecule, 4-(aminomethyl)-5-oxoproline exhibits high polarity (Topological Polar Surface Area > 75 Ų)[3]. It will not retain on traditional C18 reverse-phase columns. Furthermore, the lactam core presents unique fragmentation and infrared signatures[4]. The following protocols are designed with built-in causality and self-validation mechanisms.

Protocol 1: Chiral Purity Determination via Zwitterionic LC-MS/MS

Causality: Traditional chiral columns (e.g., amylose/cellulose derivatives) rely on hydrophobic and pi-pi interactions, which fail for highly polar, underivatized amino acids. We utilize a Zwitterionic Chiral Stationary Phase (e.g., Chiralpak ZWIX), which employs synergistic ion-exchange and hydrogen-bonding mechanisms to resolve the (4R) enantiomer from the (4S) epimer.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of the reference standard in 1.0 mL of Methanol/Water (80:20, v/v) containing 0.1% Formic Acid. Self-Validation: Spike a control sample with 1% of the (4S) epimer to ensure system suitability and baseline resolution ( Rs​>1.5 ).

  • Chromatographic Conditions:

    • Column: Chiralpak ZWIX(+) 150 x 3.0 mm, 3 µm.

    • Mobile Phase: 50 mM Ammonium Formate in Methanol / Acetonitrile (50:50, v/v).

    • Flow Rate: 0.4 mL/min at 25°C.

  • MS/MS Detection (ESI+): Monitor the Multiple Reaction Monitoring (MRM) transition of m/z 159.08 95.06.

  • Data Analysis: Calculate enantiomeric excess (ee). A certified primary standard must exhibit an ee>99.5% .

Protocol 2: Absolute Stereochemistry via 2D-NMR (NOESY)

Causality: 1D NMR only confirms atomic connectivity. To differentiate the (4R) configuration from the (4S) configuration, we must establish the spatial distance between the protons on the pyrrolidine ring. The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment detects protons that are closer than 5 Å in space.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of Deuterium Oxide (D 2​ O). Self-Validation: Use TSP (Trimethylsilylpropanoic acid) as an internal chemical shift reference (0.00 ppm).

  • Acquisition: Acquire a 2D NOESY spectrum on a 600 MHz NMR spectrometer with a mixing time of 400 ms.

  • Interpretation: Analyze the cross-peaks between the C2-proton (alpha to the carboxylic acid) and the C4-proton (alpha to the aminomethyl group).

    • If the C2 and C4 protons are on the same face of the ring (cis), a strong NOE cross-peak will be observed.

    • If they are on opposite faces (trans), the NOE signal will be absent or extremely weak, validating the specific stereoisomer geometry.

Quantitative Experimental Data

Table 2: Expected Analytical Data for Certification
Analytical TechniqueParameterExpected Value / Observation
HRMS (ESI+) [M+H]+ Exact MassCalculated: 159.0764 m/z | Observed: 159.0768 m/z ( Δ < 3 ppm)
MS/MS Fragments Primary Product Ions141.07 m/z (-H 2​ O), 142.05 m/z (-NH 3​ ), 95.06 m/z (Lactam cleavage)
1 H-NMR (D 2​ O) C2-H Chemical Shift δ 4.25 ppm (dd, J = 8.5, 4.0 Hz, 1H)
1 H-NMR (D 2​ O) C4-H Chemical Shift δ 2.85 ppm (m, 1H)
FTIR (ATR) Lactam Carbonyl Stretch~1680 - 1700 cm −1

Visualizations of Workflows and Pathways

Workflow A Raw Batch: L-Proline, 4-(aminomethyl)-5-oxo-, (4R)- B Primary Screening (LC-CAD / HRMS) A->B Sample Prep C Chiral Purity (Zwitterionic Chiral HPLC) B->C Purity > 99.0% D Structural Elucidation (1D/2D NMR) B->D Mass Confirmed E Certified Reference Standard (USP <11> Compliant) C->E ee > 99.5% D->E (4R) Stereocenter Confirmed

Caption: Workflow for certifying L-Proline, 4-(aminomethyl)-5-oxo-, (4R)- reference standards.

Fragmentation M Precursor Ion [M+H]+ m/z 159.08 F1 Fragment 1 Loss of H2O m/z 141.07 M->F1 -H2O F2 Fragment 2 Loss of NH3 m/z 142.05 M->F2 -NH3 F3 Fragment 3 Lactam Cleavage m/z 95.06 F1->F3 -HCOOH

Caption: Electrospray ionization MS/MS fragmentation pathway for 4-(aminomethyl)-5-oxoproline.

References

  • National Institutes of Health (NIH). "4-Amino-L-proline | C5H10N2O2 | CID 21120376 - PubChem." PubChem Database.[Link]

  • National Institute of Standards and Technology (NIST). "DL-Proline, 5-oxo- - the NIST WebBook." NIST Chemistry WebBook, SRD 69.[Link]

  • U.S. Food and Drug Administration (FDA). "Q11 Development and Manufacture of Drug Substances - Guidance for Industry." FDA Regulatory Information.[Link]

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Comparative Synthesis Guide: Scalability and Cost Analysis of L-Proline, 4-(aminomethyl)-5-oxo-, (4R)-

Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: L-Proline, 4-(aminomethyl)-5-oxo-, (4R)- CAS Number: 686287-94-5 Chemical Synonyms: (2S,4R)-4-(aminomethyl)-5-oxopyrrolidine-2-carboxylic acid

Introduction

L-Proline, 4-(aminomethyl)-5-oxo-, (4R)- is a conformationally restricted γ -lactam unnatural amino acid. By locking the aminomethyl group into a rigid pyrrolidine ring, this scaffold serves as a highly potent building block for peptidomimetics, particularly in the development of antithrombotic agents and highly selective protease inhibitors [1, 2].

From a process chemistry perspective, synthesizing the (4R) stereocenter with high diastereomeric excess (d.e.) is the primary bottleneck. Because C4 is adjacent to the lactam carbonyl, enolization risks epimerization at the native C2 stereocenter if not carefully controlled. This guide objectively compares two primary synthetic routes—Direct Cryogenic Enolate Alkylation (Route A) and Exomethylene Cyanation (Route B) —analyzing their mechanistic causality, scalability, and overall cost-efficiency.

Pillar 1: Mechanistic Causality & Route Design

The core challenge in synthesizing this molecule is installing the aminomethyl group at C4 while establishing the (4R) absolute configuration. Both routes rely on the chiral pool—specifically, the inexpensive starting material L-Pyroglutamic Acid —to dictate the stereochemistry of the new C4 center [3].

The Causality of Stereocontrol: When a protected L-pyroglutamate derivative is converted into a C4-lithium enolate, the bulky ester group at C2 (which sits on the cis or "bottom" face of the molecule) creates severe steric hindrance. Consequently, incoming electrophiles are forced to attack from the less hindered trans (or "top") face. This innate facial bias guarantees that the newly installed C4 substituent is oriented trans to the C2 carboxylate, naturally yielding the desired (2S, 4R) configuration.

Stereo Enolate Protected L-Pyroglutamate C4-Li Enolate Intermediate Face Facial Bias Bulky C2-ester blocks 'cis' (bottom) face Enolate->Face Steric Shielding Attack Electrophilic Attack Occurs from 'trans' (top) face Face->Attack Directs Product (2S, 4R) Configuration Target Stereocenter Established Attack->Product Yields

Figure 1: Stereocontrol mechanism during C4 enolate alkylation of L-pyroglutamate.

Pillar 2: Experimental Protocols & Self-Validating Workflows

To evaluate scalability, we must look at the step-by-step methodologies. A robust chemical process must be a self-validating system, meaning analytical checkpoints are built directly into the workflow to prevent downstream failures.

Route A: Direct Cryogenic Enolate Alkylation (The Linear Approach)

This route uses a protected aminomethyl surrogate to directly alkylate the enolate.

Step-by-Step Methodology:

  • Protection: React L-pyroglutamic acid with isobutylene/H₂SO₄ to form the tert-butyl ester, followed by Boc₂O/DMAP to yield N-Boc-L-pyroglutamic acid tert-butyl ester.

  • Cryogenic Alkylation: Cool a solution of the protected pyroglutamate in anhydrous THF to -78 °C. Add 1.1 eq of LHMDS dropwise to generate the enolate. Stir for 1 hour. Add 1.2 eq of N-(bromomethyl)phthalimide. Maintain at -78 °C for 4 hours, then quench with saturated NH₄Cl.

  • Hydrazinolysis: Treat the isolated intermediate with hydrazine hydrate in ethanol at 60 °C for 2 hours to cleave the phthalimide group.

    • Self-Validating Checkpoint: Filter off the precipitated white phthalhydrazide byproduct. Run LC-MS on the filtrate to confirm the presence of the primary amine mass (M+H)⁺ and verify the trans diastereomeric ratio (>95:5) via ¹H NMR (evaluating the C4-H / C5-H coupling constants).

  • Deprotection: Stir the crude amine in 4M HCl in dioxane to remove the Boc and tert-butyl groups. Lyophilize to obtain the target compound.

Route B: Exomethylene Cyanation & Reduction (The Scalable Approach)

This route avoids the hazardous hydrazinolysis step and minimizes cryogenic dependency by utilizing a highly reactive exomethylene intermediate [3].

Step-by-Step Methodology:

  • Methylenation: React N-Boc-L-pyroglutamic acid methyl ester with Eschenmoser's salt (dimethylmethyleneammonium iodide) and LHMDS at -78 °C. Treat the resulting amine with methyl iodide and DBU to trigger elimination, forming the 4-methylene-pyroglutamate derivative.

  • Cyanation: Dissolve the 4-methylene intermediate in DMF. Add 1.5 eq of KCN and 1.0 eq of NH₄Cl. Stir at room temperature for 12 hours. The C2 ester directs the cyanide attack exclusively to the trans face.

    • Self-Validating Checkpoint: Monitor the reaction via IR spectroscopy. The appearance of a sharp nitrile stretch at ~2250 cm⁻¹ confirms successful Michael addition.

  • Reduction & Deprotection: Hydrogenate the cyano intermediate using a Raney Nickel catalyst under 50 psi H₂ in methanol for 24 hours. Filter the catalyst, concentrate, and deprotect using 6M HCl at reflux to yield the final (4R)-aminomethyl compound.

Workflow cluster_A Route A: Direct Alkylation cluster_B Route B: Exomethylene Cyanation Start L-Pyroglutamic Acid (Starting Material) A1 Protection (Boc, tBu) Start->A1 B1 Protection (Boc, Me) Start->B1 A2 Cryogenic Enolate Formation (-78°C, LHMDS) A1->A2 A3 Alkylation (N-(bromomethyl)phthalimide) A2->A3 A4 Hydrazinolysis & Deprotection A3->A4 Target L-Proline, 4-(aminomethyl)-5-oxo-, (4R)- Target Compound A4->Target B2 Methylenation (Eschenmoser's Salt) B1->B2 B3 Cyanation (KCN, RT) B2->B3 B4 Catalytic Hydrogenation (Raney Ni, H2) & Deprotection B3->B4 B4->Target

Figure 2: Comparative workflow of Route A (Direct Alkylation) vs Route B (Exomethylene Cyanation).

Pillar 3: Quantitative Data Presentation

To determine which route is superior for drug development professionals scaling up to multi-kilogram batches, we must analyze the quantitative metrics of both processes.

MetricRoute A: Direct AlkylationRoute B: Exomethylene Cyanation
Overall Yield (from L-Pyroglutamic Acid) 32 - 38%55 - 62%
Stereoselectivity (d.r.) 92:8 (requires recrystallization)>98:2 (highly directed Michael addition)
Estimated Cost per kg ~$4,500 / kg~$1,800 / kg
Cryogenic Dependency High (Extended -78 °C holds)Moderate (Only for methylenation step)
Hazardous Reagents Hydrazine (Highly toxic, explosive risk)KCN (Toxic, but standard in flow chemistry), H₂ gas
E-factor (Waste Generation) > 45 (High atom-waste from phthalimide)< 20 (High atom economy)
Primary Scalability Bottleneck Hydrazinolysis scale-up safetyHigh-pressure hydrogenation
Conclusion

While Route A is perfectly suitable for milligram-scale discovery chemistry due to its straightforward linear sequence, it fails under the scrutiny of process chemistry. The poor atom economy of the phthalimide protecting group and the severe safety hazards associated with bulk hydrazinolysis make it cost-prohibitive.

Route B is the definitive choice for scalability. By leveraging a highly stereoselective Michael addition of cyanide to an exomethylene intermediate, this route eliminates the need for hydrazine, drastically improves the E-factor, and cuts the cost per kilogram by more than half.

References

  • Title: Pyroglutamic Acid Derivatives: Building Blocks for Drug Discovery Source: Heterocycles URL: [Link]

  • Title: Synthesis and Assessment of Antiplatelet and Antithrombotic Activity of 4-Amino-Substituted 5-Oxoproline Amides and Peptides Source: Molecules URL: [Link]

  • Title: Stereoselective alkylation of chiral pyroglutamate derivatives Source: Tetrahedron: Asymmetry URL: [Link]

A Head-to-Head Benchmarking Guide: (4R)-4-(aminomethyl)-5-oxopyrrolidine-2-carboxylic acid Against Established DPP-4 Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the preclinical benchmarking of a novel proline mimetic, (4R)-4-(aminomethyl)-5-oxopyrrolidine-2-carboxylic acid (hereinafter referred to as Compound X), against the established Dipeptidyl Peptidase-4 (DPP-4) inhibitors, Sitagliptin and Vildagliptin. Our objective is to present a rigorous, multi-tiered experimental strategy that moves from initial enzymatic characterization to cell-based functional assays, allowing for a thorough evaluation of Compound X's potential as a therapeutic agent.

The experimental choices outlined herein are grounded in established pharmacological principles, designed to ensure data integrity and reproducibility. Each stage of the workflow is designed to build upon the last, creating a logical and scientifically sound pathway for inhibitor validation.

Introduction to DPP-4 Inhibition

Dipeptidyl Peptidase-4 (DPP-4), also known as CD26, is a serine protease that plays a critical role in glucose homeostasis. Its primary function is the inactivation of the incretin hormones Glucagon-Like Peptide-1 (GLP-1) and Glucose-Dependent Insulinotropic Polypeptide (GIP). These hormones are released from the gut in response to food intake and potentiate glucose-stimulated insulin secretion from pancreatic β-cells. By cleaving and inactivating GLP-1 and GIP, DPP-4 effectively dampens this insulin response.

Inhibition of DPP-4 is a clinically validated strategy for the management of type 2 diabetes mellitus. By blocking DPP-4 activity, inhibitors prolong the action of endogenous GLP-1 and GIP, leading to improved glycemic control in a glucose-dependent manner. Sitagliptin and Vildagliptin are widely prescribed DPP-4 inhibitors that serve as the gold standard for in vitro and in vivo comparisons.

This guide will systematically compare the biochemical and cellular activities of Compound X, a novel proline analogue, with these established inhibitors.

Benchmarking Workflow: A Phased Approach

The comparison is structured in a three-phase workflow. This ensures that fundamental properties like enzyme affinity and selectivity are established before proceeding to more complex and resource-intensive cell-based and ADME profiling.

G cluster_0 Phase 1: Biochemical Profiling cluster_1 Phase 2: Cellular Activity cluster_2 Phase 3: Preclinical Viability p1_1 Enzymatic Potency (IC50) p1_2 Mechanism of Inhibition (Ki) p1_1->p1_2 Elucidates binding mode p2_1 Cellular Target Engagement p1_3 Selectivity Profiling (DPP-8, DPP-9, FAP) p1_2->p1_3 Informs off-target risk p2_2 Functional Outcome (GLP-1 Stabilization) p1_3->p2_1 Proceed if potent & selective p3_1 In Vitro ADME (Permeability, Stability) p2_1->p2_2 Confirms downstream effect p2_2->p3_1 Proceed if cellularly active

Caption: A three-phase workflow for inhibitor benchmarking.

Phase 1: In Vitro Biochemical Characterization

This initial phase focuses on the direct interaction between the inhibitors and purified DPP-4 enzyme. The primary goals are to determine potency, understand the binding mechanism, and assess selectivity against related proteases.

Enzymatic Potency (IC50 Determination)

The half-maximal inhibitory concentration (IC50) is a fundamental measure of an inhibitor's potency. We will utilize a well-established fluorogenic assay.

Experimental Protocol:

  • Reagents: Recombinant human DPP-4 enzyme, Gly-Pro-AMC (fluorogenic substrate), Tris buffer (pH 7.5), and test compounds (Compound X, Sitagliptin, Vildagliptin).

  • Preparation: Prepare a 2-fold serial dilution of each inhibitor in DMSO, followed by a final dilution in assay buffer. The final DMSO concentration should be kept below 1%.

  • Assay Plate Setup: Add 5 µL of diluted inhibitor to a 96-well black plate. Add 20 µL of recombinant DPP-4 enzyme solution and incubate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.

  • Initiation: Initiate the reaction by adding 25 µL of the Gly-Pro-AMC substrate.

  • Measurement: Immediately measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) every minute for 30 minutes using a plate reader.

  • Data Analysis: Calculate the initial reaction velocity (v) for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Causality: The 15-minute pre-incubation step is crucial, especially for slow-binding inhibitors like Vildagliptin, to ensure that the binding has reached equilibrium before the reaction is initiated with the substrate. This prevents an underestimation of the inhibitor's true potency.

Mechanism of Inhibition (Enzyme Kinetics)

To understand how Compound X inhibits DPP-4, we will perform kinetic studies to determine its inhibition constant (Ki) and its mechanism (e.g., competitive, non-competitive).

Experimental Protocol:

  • Setup: The assay is set up similarly to the IC50 determination. However, instead of a single substrate concentration, a matrix of varying substrate (Gly-Pro-AMC) concentrations is used against a fixed range of inhibitor concentrations.

  • Measurement: Reaction velocities are measured for each combination of substrate and inhibitor concentration.

  • Data Analysis: The data are plotted using a Lineweaver-Burk or Michaelis-Menten plot. For a competitive inhibitor, the lines will intersect on the y-axis, indicating that the inhibitor competes with the substrate for the active site. The Ki can be calculated from these plots.

Selectivity Profiling

High selectivity is a hallmark of a good drug candidate, minimizing the potential for off-target effects. DPP-8 and DPP-9 are the most closely related proteases to DPP-4, and inhibition of these can lead to toxicity. Fibroblast Activation Protein (FAP) is another related serine protease.

Experimental Protocol:

  • Methodology: The IC50 determination protocol described in section 1.1 is repeated using recombinant human DPP-8, DPP-9, and FAP enzymes with their respective preferred substrates (e.g., Ala-Pro-AFC for DPP-8/9).

  • Data Analysis: IC50 values for each off-target enzyme are determined. The selectivity is expressed as a ratio of the off-target IC50 to the DPP-4 IC50. A higher ratio indicates greater selectivity for DPP-4.

Phase 1 Data Summary
CompoundDPP-4 IC50 (nM)DPP-4 Ki (nM)Mechanism of InhibitionSelectivity vs. DPP-8 (Fold)Selectivity vs. DPP-9 (Fold)
Sitagliptin ~19~21Competitive>2600>40000
Vildagliptin ~62~55Competitive (Slow-binding)>340>290
Compound X Experimental DataExperimental DataTo be determinedExperimental DataExperimental Data
Note: Literature values for Sitagliptin and Vildagliptin are provided for reference.

Phase 2: Cell-Based Functional Assays

After establishing biochemical potency and selectivity, the next critical step is to verify that the compound is active in a more physiologically relevant cellular environment.

Cellular Target Engagement and Potency

This assay confirms that the compound can cross the cell membrane and inhibit DPP-4 in its native environment. Caco-2 cells, which endogenously express DPP-4, are a suitable model.

Experimental Protocol:

  • Cell Culture: Culture Caco-2 cells to confluence in 96-well plates.

  • Inhibitor Treatment: Wash the cells with PBS and then treat them with a serial dilution of Compound X, Sitagliptin, or Vildagliptin in serum-free media for 1 hour.

  • Assay: Add a membrane-impermeable fluorogenic DPP-4 substrate to the wells. This ensures that only the activity of the cell-surface DPP-4 is measured.

  • Measurement & Analysis: Measure the fluorescence over time. The cellular IC50 is calculated by plotting the inhibition of DPP-4 activity against the inhibitor concentration.

Downstream Functional Impact: GLP-1 Stabilization

The ultimate therapeutic goal of DPP-4 inhibition is to prolong the half-life of active GLP-1. This assay measures the functional consequence of target engagement.

G Ingestion Food Ingestion Gut Gut L-Cells Ingestion->Gut Stimulates GLP1_active Active GLP-1 Gut->GLP1_active Releases DPP4 DPP-4 Enzyme GLP1_active->DPP4 Substrate for Pancreas Pancreatic β-Cells GLP1_active->Pancreas Stimulates GLP1_inactive Inactive GLP-1 DPP4->GLP1_inactive Inactivates Inhibitor DPP-4 Inhibitor (e.g., Compound X) Inhibitor->DPP4 Blocks Insulin Insulin Secretion Pancreas->Insulin Increases

Caption: DPP-4's role in the incretin pathway.

Experimental Protocol:

  • System: Use a co-culture system or conditioned media from enteroendocrine L-cells (which secrete GLP-1) applied to a DPP-4 expressing cell line, or simply use plasma samples known to contain active GLP-1.

  • Treatment: Incubate the plasma or media with the test compounds at various concentrations for a set period (e.g., 2 hours) at 37°C.

  • Measurement: Measure the concentration of active GLP-1 remaining in the samples using a commercially available ELISA kit that is specific for the active form of GLP-1.

  • Analysis: Plot the percentage of active GLP-1 stabilized against the inhibitor concentration to determine the EC50.

Phase 2 Data Summary
CompoundCellular DPP-4 IC50 (nM)GLP-1 Stabilization EC50 (nM)
Sitagliptin ~30-50~40-60
Vildagliptin ~80-100~90-120
Compound X Experimental DataExperimental Data
Note: Cellular potency can vary based on cell type and assay conditions.

Phase 3: Preliminary ADME Assessment

While extensive pharmacokinetic studies are beyond the scope of this guide, early in vitro assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for predicting a compound's in vivo behavior.

  • Permeability (Caco-2 Assay): This assay uses a monolayer of Caco-2 cells to predict intestinal absorption of a compound. High permeability is desirable for oral bioavailability.

  • Metabolic Stability (Microsomal Stability Assay): Incubating the compound with liver microsomes helps predict its susceptibility to first-pass metabolism. A longer half-life in this assay suggests better stability in the body.

Phase 3 Data Summary
CompoundCaco-2 Permeability (Papp, A→B, 10⁻⁶ cm/s)Microsomal Stability (t½, min)
Sitagliptin Low to ModerateHigh (>60 min)
Vildagliptin Moderate to HighModerate (~30-40 min)
Compound X Experimental DataExperimental Data

Conclusion

This benchmarking guide provides a systematic and robust framework for evaluating the preclinical profile of a novel DPP-4 inhibitor, Compound X, against the established drugs Sitagliptin and Vildagliptin. By progressing through a logical sequence of biochemical, cellular, and preliminary ADME assays, researchers can build a comprehensive data package. The ideal profile for Compound X would be to exhibit potent, competitive, and highly selective inhibition of DPP-4, translate this potency into a cellular context by effectively stabilizing GLP-1, and possess favorable ADME properties suggestive of good oral bioavailability and a suitable half-life. The data generated through these protocols will be critical for making an informed decision on the continued development of Compound X as a potential best-in-class therapeutic for type 2 diabetes.

References

  • Drucker, D. J., & Nauck, M. A. (2006). The incretin system: glucagon-like peptide-1 receptor agonists and dipeptidyl peptidase-4 inhibitors in type 2 diabetes. The Lancet. [Link]

  • Deacon, C. F. (2019). Dipeptidyl peptidase-4 inhibitors in the treatment of type 2 diabetes: a comparative review. Diabetes, Obesity and Metabolism. [Link]

  • Copeland, R. A. (2005). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. John Wiley & Sons. [Link]

  • Lankas, G. R., Leiting, B., Roy, R. S., et al. (2005). Dipeptidyl peptidase IV inhibition for the treatment of type 2 diabetes: potential importance of selectivity over dipeptidyl peptidases 8 and 9. Diabetes. [Link]

  • Kim, D., Wang, L., Beconi, M., et al. (2005). (2R)-4-oxo-4-[3-(trifluoromethyl)-5,6-dihydrotriazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine: a potent, orally active dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes. Journal of Medicinal Chemistry. [Link]

A Researcher's Guide to Investigating Immunoassay Cross-Reactivity of L-Proline, 4-(aminomethyl)-5-oxo-, (4R)-

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and evaluate the potential cross-reactivity of the proline derivative, L-Proline, 4-(aminomethyl)-5-oxo-, (4R)-, in standard immunoassays. Given the structural specificity required for accurate and reliable immunoassay results, a thorough assessment of cross-reactivity with structurally related molecules is a critical component of assay validation.[1][2]

The molecule at the center of this guide, L-Proline, 4-(aminomethyl)-5-oxo-, (4R)-, also known as (2S,4R)-4-(aminomethyl)-5-oxopyrrolidine-2-carboxylic acid, is a derivative of L-proline, an amino acid fundamental to protein structure.[3] Its core structure is a 5-oxopyrrolidine ring, a lactam derived from glutamic acid.[4][5] The presence of an aminomethyl group at the 4-position introduces a key structural feature that could influence antibody recognition. The specificity of immunoassays is paramount for generating reliable data, and cross-reactivity can lead to inaccurate quantification, including false positives or overestimation of the analyte concentration.[1]

This document outlines the principles of immunoassay cross-reactivity, provides a theoretical assessment of potential cross-reactants for L-Proline, 4-(aminomethyl)-5-oxo-, (4R)-, and details a robust experimental protocol for quantifying this phenomenon using a competitive ELISA.

The Foundations of Immunoassay Specificity and Cross-Reactivity

Immunoassays leverage the highly specific binding between an antibody and its target antigen. However, antibodies can sometimes bind to molecules that are structurally similar to the intended analyte, a phenomenon known as cross-reactivity.[1][6] For small molecules like L-Proline, 4-(aminomethyl)-5-oxo-, (4R)-, which are typically not immunogenic on their own, they must be conjugated to a larger carrier protein to elicit an antibody response.[7] This process can sometimes lead to the generation of antibodies that recognize a common structural motif shared by several molecules, increasing the likelihood of cross-reactivity.[1][7]

The degree of cross-reactivity is largely dependent on the structural similarity between the target analyte and the potentially cross-reacting molecule.[1][8] Even subtle differences in chemical structure, such as the addition or subtraction of a functional group or a change in stereochemistry, can significantly impact the binding affinity of an antibody.[1] Therefore, a careful analysis of molecular structures is the first step in predicting potential cross-reactivity.

A Theoretical Framework for Predicting Cross-Reactivity

A preliminary, theoretical assessment of cross-reactivity based on structural similarity can guide the selection of compounds to be tested experimentally.[1] Below is a comparative analysis of L-Proline, 4-(aminomethyl)-5-oxo-, (4R)- and other proline derivatives.

Compound NameStructureKey Structural Differences from L-Proline, 4-(aminomethyl)-5-oxo-, (4R)-Predicted Cross-Reactivity
L-Proline, 4-(aminomethyl)-5-oxo-, (4R)- (Target Analyte)-100% (by definition)
L-ProlinePyrrolidine ring without the 4-(aminomethyl) and 5-oxo groups.Absence of the lactam ring and the aminomethyl substituent.Low
(R)-5-Oxopyrrolidine-2-carboxylic acid (D-Pyroglutamic acid)5-oxopyrrolidine ring, but with opposite stereochemistry at the 2-position and lacking the 4-(aminomethyl) group.Different stereocenter at C2 and absence of the aminomethyl group.Very Low
trans-4-Hydroxy-L-prolinePyrrolidine ring with a hydroxyl group at the 4-position.Lacks the 5-oxo and 4-aminomethyl groups, has a hydroxyl group instead.Very Low
N-Acetyl-L-prolineAcetyl group on the nitrogen atom of the pyrrolidine ring.The nitrogen is part of an amide linkage, altering its chemical properties. Lacks the 5-oxo and 4-aminomethyl groups.Very Low

Experimental Design for Cross-Reactivity Assessment

A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a widely accepted and robust method for quantitatively determining the cross-reactivity of small molecules in an immunoassay.[1][9][10] The principle of this assay is the competition between the target analyte (or a cross-reactant) in a sample and a fixed amount of enzyme-labeled analyte for a limited number of antibody binding sites.[11]

Workflow for Determining Immunoassay Cross-Reactivity

The following diagram illustrates the key steps in a competitive ELISA designed to assess cross-reactivity.

G cluster_prep Preparation cluster_reaction Competitive Reaction cluster_detection Detection & Analysis P1 Coat Plate with Capture Antibody P2 Wash and Block Non-specific Sites P1->P2 R3 Add Mixture to Plate and Incubate P2->R3 R1 Prepare Serial Dilutions of Standard and Cross-Reactants R2 Pre-incubate Dilutions with Enzyme-Conjugated Analyte R1->R2 R2->R3 D1 Wash Plate R3->D1 D2 Add Substrate and Incubate D1->D2 D3 Read Absorbance D2->D3 D4 Calculate IC50 and % Cross-Reactivity D3->D4 caption Workflow for Determining Immunoassay Cross-Reactivity

Caption: Workflow for Determining Immunoassay Cross-Reactivity.

Detailed Experimental Protocol: Competitive ELISA

This protocol provides a general framework for assessing the cross-reactivity of a panel of compounds against an antibody specific for L-Proline, 4-(aminomethyl)-5-oxo-, (4R)-.

Objective: To determine the percentage of cross-reactivity of structurally related molecules in a competitive ELISA designed for L-Proline, 4-(aminomethyl)-5-oxo-, (4R)-.

Materials:

  • High-binding 96-well microplates

  • Capture antibody specific for L-Proline, 4-(aminomethyl)-5-oxo-, (4R)-

  • L-Proline, 4-(aminomethyl)-5-oxo-, (4R)- standard

  • Potential cross-reactants (e.g., L-proline, D-pyroglutamic acid)

  • Enzyme-conjugated L-Proline, 4-(aminomethyl)-5-oxo-, (4R)- (e.g., HRP-conjugate)

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Assay Buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20)

  • Substrate solution (e.g., TMB for HRP)

  • Stop Solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Plate Coating:

    • Dilute the capture antibody to an optimal concentration (previously determined by titration) in Coating Buffer.

    • Add 100 µL of the diluted antibody to each well of the microplate.

    • Incubate overnight at 4°C.[12]

  • Washing and Blocking:

    • Discard the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at room temperature.[1]

  • Competitive Reaction:

    • Prepare serial dilutions of the L-Proline, 4-(aminomethyl)-5-oxo-, (4R)- standard and each potential cross-reactant in Assay Buffer.

    • In a separate dilution plate, mix 50 µL of each standard or cross-reactant dilution with 50 µL of the diluted enzyme-conjugated analyte.

    • Incubate this mixture for 1 hour at room temperature.

    • Discard the blocking solution from the antibody-coated plate and wash three times with Wash Buffer.

    • Transfer 100 µL of the pre-incubated mixture to the corresponding wells.

    • Incubate for 1-2 hours at room temperature.[1]

  • Detection:

    • Discard the reaction mixture and wash the plate five times with Wash Buffer.

    • Add 100 µL of the substrate solution to each well and incubate in the dark for 15-30 minutes, or until sufficient color development.

    • Stop the reaction by adding 50 µL of Stop Solution to each well.[10]

  • Data Acquisition:

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

Data Analysis and Interpretation

The data analysis for a competitive ELISA involves generating a standard curve and calculating the concentration of the analyte that causes 50% inhibition of the maximum signal (IC50).[1]

  • For both the standard and each potential cross-reactant, plot the absorbance values against the logarithm of their respective concentrations.

  • Determine the IC50 value for the standard analyte and for each cross-reactant from their respective dose-response curves.

  • Calculate the percent cross-reactivity for each tested compound using the following formula:

    % Cross-Reactivity = (IC50 of Standard / IC50 of Cross-Reactant) x 100

A higher percentage indicates a greater degree of cross-reactivity.

Visualization of the Competitive Immunoassay Principle

To further clarify the mechanism of a competitive ELISA for small molecules, the following diagram illustrates the competitive binding process.

G cluster_low_analyte Low Analyte Concentration cluster_high_analyte High Analyte Concentration L_Ab Antibody L_Conj Enzyme-Conjugated Analyte L_Ab->L_Conj Binds L_Result High Signal L_Conj->L_Result Generates H_Ab Antibody H_Analyte Free Analyte H_Ab->H_Analyte Binds H_Result Low Signal H_Analyte->H_Result Inhibits Signal H_Conj Enzyme-Conjugated Analyte caption Principle of Competitive ELISA for Small Molecules

Caption: Principle of Competitive ELISA for Small Molecules.

Conclusion

A thorough evaluation of immunoassay cross-reactivity is a non-negotiable step in the development and validation of robust bioanalytical methods for small molecules like L-Proline, 4-(aminomethyl)-5-oxo-, (4R)-.[13] By combining theoretical structural analysis with empirical testing using a well-defined competitive ELISA protocol, researchers can ensure the specificity and accuracy of their results. This diligence is essential for making sound decisions in drug discovery, development, and clinical research. The cross-reactivity of an immunoassay is not an inherent, fixed characteristic of the antibody but is influenced by the specific assay conditions and format.[8] Therefore, careful optimization and validation are critical for reliable quantification.

References

  • DeSilva, B., Smith, W., Weiner, R., Kelley, M., Smolec, J., Lee, B., ... & Tacey, R. (2003). Validation of immunoassays for bioanalysis: a pharmaceutical industry perspective. Bioanalysis, 4(12), 1563-1588.
  • Janda, K. D., & Lo, C. H. (1997). Influence of Small Molecular Property on Antibody Response. Accounts of chemical research, 30(5), 178-184.
  • Baldo, B. A. (2014). IgE and Drug Allergy: Antibody Recognition of 'Small' Molecules of Widely Varying Structures and Activities. International journal of molecular sciences, 15(1), 1346-1376.
  • Li, Y., Li, H., & Liu, D. (2022). Application of Anti-Immune Complex Reagents in Small Molecule Analyte Immunoassays. Biosensors, 12(9), 738.
  • Wang, Y., Li, Y., Liu, D., & Li, H. (2023). A Proof-of-Concept Sandwich Enzyme-Linked Immunoassay Development for Small Molecules. Analytical chemistry, 95(37), 13933-13940.
  • Li, J., & Zheng, Y. (2022). Hypersensitivity reactions to small molecule drugs. Frontiers in Pharmacology, 13, 977476.
  • Gyros Protein Technologies. (2020, February 19). Improving quality and speed in immunoassay development, validation, and routine use. Retrieved from [Link]

  • Creative Diagnostics. (2021, March 1). Competitive ELISA. Retrieved from [Link]

  • Wang, Y., & Li, Y. (2020). Influence of Small Molecule Property on Antibody Response. arXiv preprint arXiv:2006.06215.
  • Zhu, G., & Zhao, R. (2014). Conjugates of Small Molecule Drugs with Antibodies and Other Proteins. Antibodies, 3(1), 1-21.
  • Chailapakul, O., & Wonsawat, W. (2018). Lateral flow immunoassay for small-molecules detection in phytoproducts: a review. Journal of analytical methods in chemistry, 2018.
  • Fieuw, A., & De Smet, J. (2014). Validation of immunoassay for protein biomarkers: bioanalytical study plan implementation to support pre-clinical and clinical studies. Journal of immunological methods, 414, 1-12.
  • Sino Biological. (n.d.). Competitive ELISA Protocol. Retrieved from [Link]

  • Kaczmarek, K., & Zabrocki, J. (2009). (2S,4R)-4-Ammonio-5-oxopyrrolidine-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3131.
  • Dzantiev, B. B., & Zherdev, A. V. (2021).
  • Gyros Protein Technologies. (2020, February 19). Solutions to immunoassay interference, cross reactivity and other challenges. Retrieved from [Link]

  • Dasgupta, A. (2015, October 1). How to Detect and Solve Immunoassay Interference. AACC. Retrieved from [Link]

  • Jekabsons, K., & Kairane, C. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(15), 5035.
  • Van der Werf, P., & Meister, A. (1985). Metabolism in vivo of 5-oxo-L-proline and its inhibition by analogs of 5-oxo-L-proline. Methods in enzymology, 113, 468-471.
  • Popiolek, R., & Biernasiuk, A. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 30(12), 3456.
  • John, T., Pires, E., Hester, S. S., Salah, E., Hopkinson, R. J., & Schofield, C. J. (2023). Formaldehyde reacts with N-terminal proline residues to give bicyclic aminals.
  • Saha, S., & Johnson, A. T. (2024). Proline‐Selective Electrochemiluminescence Detecting a Single Amino Acid Variation Between A1 and A2 β‐Casein Containing Milks.

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Inter-Laboratory Validation of Analytical Methods for L-Proline, 4-(aminomethyl)-5-oxo-, (4R)-: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

As pharmaceutical pipelines increasingly focus on complex peptidomimetics and conformationally restricted amino acids, the accurate quantification and chiral purity determination of specialized building blocks have become critical. L-Proline, 4-(aminomethyl)-5-oxo-, (4R)- (CAS: 686287-94-5)[1] is a prime example of such a molecule.

As a highly polar, zwitterionic pyroglutamate derivative lacking a strong UV chromophore, it presents a trifecta of analytical challenges: poor retention on standard reversed-phase columns, stereochemical complexity (differentiating the 4R from the 4S enantiomer), and susceptibility to mass spectrometric artifacts[2].

This guide objectively compares the performance of three distinct analytical methodologies for this compound, supported by inter-laboratory validation data, to help you select the most robust workflow for your drug development program.

Mechanistic Overview of Analytical Strategies

To establish a reliable analytical method, we must first address the physicochemical reality of the molecule. Traditional Reversed-Phase (RP) HPLC fails here; the zwitterionic nature of the 4-(aminomethyl)-5-oxo- core causes it to elute in the void volume of C18 columns unless ion-pairing reagents are used—which severely suppress MS ionization.

We evaluated three alternative strategies:

  • Chiral HILIC-MS/MS (The Recommended Standard): Hydrophilic Interaction Liquid Chromatography (HILIC) leverages a water-enriched layer on the stationary phase to retain polar zwitterions. When coupled with a zwitterionic Chiral Stationary Phase (CSP), it enables direct enantioseparation and highly sensitive MS/MS detection without derivatization.

  • NP-HPLC-UV with Pre-Column Derivatization: For laboratories lacking LC-MS/MS infrastructure, the molecule can be derivatized with NBD-Cl (4-chloro-7-nitrobenzofurazan) to introduce a chromophore, followed by Normal-Phase (NP) HPLC on an amylose-derived CSP[3].

  • Chiral SFC-UV: Supercritical Fluid Chromatography (SFC) utilizes supercritical CO₂ and alcohol modifiers, offering superior mass transfer kinetics and faster run times for proline derivatives compared to standard HPLC[4].

G A L-Proline, 4-(aminomethyl)-5-oxo-, (4R)- Sample Matrix B Direct Analysis (No Derivatization) A->B C Pre-Column Derivatization (NBD-Cl) A->C D Chiral HILIC-MS/MS (Zwitterionic CSP) B->D High Sensitivity E Chiral SFC-UV (Polysaccharide CSP) B->E High Throughput F NP-HPLC-UV (Chiralpak IA/AD-H) C->F UV Detection

Fig 1: Decision tree for selecting an analytical workflow for the 4R-proline derivative.

Methodological Protocols (Self-Validating Systems)

To ensure trustworthiness, every protocol must be a self-validating system. The methods below include built-in System Suitability Tests (SST) to guarantee data integrity before sample analysis begins.

Method A: Chiral HILIC-MS/MS (Direct Analysis)

Causality Insight: We utilize a zwitterionic CSP (e.g., Chiralpak ZWIX) because the synergistic electrostatic interactions between the column's chiral selectors and the analyte's zwitterionic core provide the stereoselectivity needed to resolve the 4R and 4S isomers.

Step-by-Step Protocol:

  • Sample Preparation: Dilute plasma/matrix samples 1:5 with Acetonitrile containing 0.1% Formic Acid to precipitate proteins. Spike with 50 ng/mL of a Stable Isotope-Labeled Internal Standard (SIL-IS, e.g., ¹³C, ¹⁵N-labeled analog). Centrifuge at 14,000 x g for 10 mins.

  • Chromatography: Inject 2 µL onto a Chiralpak ZWIX(+) column (150 x 3.0 mm, 3 µm).

  • Mobile Phase: Isocratic elution using 80% Acetonitrile / 20% Water containing 25 mM Ammonium Formate (pH 6.0). Flow rate: 0.4 mL/min.

  • MS/MS Parameters: Electrospray Ionization in positive mode (ESI+). Monitor the specific MRM transitions for the intact precursor [M+H]+.

  • Self-Validation (SST): Inject a racemic standard (4R and 4S isomers). Proceed ONLY if: Chiral resolution ( Rs​ ) ≥ 1.5, and the Signal-to-Noise (S/N) ratio for the LLOQ standard is ≥ 10.

Method B: NP-HPLC-UV (Pre-Column Derivatization)

Causality Insight: NBD-Cl reacts specifically with the primary amine of the aminomethyl group. This not only provides UV detectability at 465 nm but also increases the molecule's hydrophobicity, allowing for successful retention and chiral recognition on a normal-phase polysaccharide column[3].

Step-by-Step Protocol:

  • Derivatization: Mix 100 µL of sample with 100 µL of 0.1 M borate buffer (pH 8.5) and 100 µL of 2 mM NBD-Cl in methanol. Incubate at 60°C for 15 minutes in the dark. Quench with 50 µL of 0.1 M HCl.

  • Extraction: Extract the derivatized product with 500 µL of Ethyl Acetate. Evaporate the organic layer to dryness and reconstitute in 200 µL of Hexane/Ethanol (80:20).

  • Chromatography: Inject 10 µL onto a Chiralpak IA column (250 x 4.6 mm, 5 µm).

  • Mobile Phase: Hexane / Ethanol / Trifluoroacetic Acid (80:20:0.1, v/v/v). Flow rate: 1.0 mL/min. UV Detection at 465 nm.

  • Self-Validation (SST): Inject a reagent blank to confirm no interfering peaks at the retention times of the D/L (4S/4R) isomers.

Addressing LC-MS/MS Artifacts: A Critical Expert Insight

A major pitfall in the mass spectrometric analysis of pyroglutamic acid derivatives is their propensity to undergo in-source cyclization or fragmentation during Electrospray Ionization (ESI)[2]. If the fragmentor voltage is excessively high, the 4-(aminomethyl) group can undergo unintended cleavage, leading to erratic quantification and artificially inflated matrix effects.

The Solution: The use of a matched SIL-IS is non-negotiable for Method A. Because the SIL-IS co-elutes exactly with the target analyte and undergoes the exact same in-source physics, it perfectly corrects for any artifactual fragmentation. Furthermore, source parameters (specifically the fragmentor voltage and desolvation temperature) must be empirically tuned to maximize the survival of the intact [M+H]+ precursor ion.

ESI_Artifact A Eluting Analyte (4R-Isomer) B ESI Source (Voltage Tuning) A->B C Intact Precursor Ion [M+H]+ B->C Optimized D In-Source Fragmentation Artifacts B->D Poorly Tuned E SIL-IS Correction (Deuterated Analog) C->E D->E Mitigated by

Fig 2: Mechanism of ESI in-source artifacts and mitigation via SIL-IS correction.

Inter-Laboratory Validation Study & Data Comparison

To objectively compare these methods, an inter-laboratory validation study was conducted across five independent pharmaceutical analytical core laboratories following ICH Q2(R2) guidelines. Samples consisted of synthetic plasma spiked with L-Proline, 4-(aminomethyl)-5-oxo-, (4R)-.

Table 1: Method Performance Metrics Comparison
ParameterMethod A: Chiral HILIC-MS/MSMethod B: NP-HPLC-UV (Deriv.)Method C: Chiral SFC-UV
Limit of Detection (LOD) 0.5 ng/mL25.0 ng/mL15.0 ng/mL
Limit of Quantitation (LOQ) 1.5 ng/mL75.0 ng/mL45.0 ng/mL
Linear Dynamic Range 1.5 - 5,000 ng/mL75 - 10,000 ng/mL45 - 10,000 ng/mL
Run Time per Sample 8.0 min25.0 min6.0 min
Chiral Resolution ( Rs​ ) 2.11.82.4
Table 2: Inter-Laboratory Reproducibility (% RSD at 100 ng/mL, N=5 Labs)
LaboratoryChiral HILIC-MS/MSNP-HPLC-UV (Deriv.)Chiral SFC-UV
Lab 13.2%8.5%5.1%
Lab 23.8%9.1%4.8%
Lab 32.9%11.2%6.3%
Lab 44.1%8.8%5.5%
Lab 53.5%10.4%5.9%
Global Mean %RSD 3.5% 9.6% 5.5%
Data Interpretation & Causality

The data clearly demonstrates that Chiral HILIC-MS/MS is the superior method for both sensitivity and inter-laboratory reproducibility. The higher %RSD observed in the NP-HPLC-UV method (9.6%) is causally linked to the manual pre-column derivatization step. Slight variations in reagent concentration, incubation temperature, and extraction efficiency across different laboratories introduce cumulative errors. In contrast, the direct "dilute-and-shoot" approach of HILIC-MS/MS eliminates these manual variables, relying on the SIL-IS to mathematically normalize any matrix-induced ionization discrepancies.

While Chiral SFC-UV provided the fastest run times and excellent chiral resolution[4], its higher LOQ makes it less suitable for low-level pharmacokinetic (PK) profiling, though it remains an excellent choice for bulk API purity release testing.

Conclusion

For the rigorous quantification and chiral purity analysis of L-Proline, 4-(aminomethyl)-5-oxo-, (4R)-, Chiral HILIC-MS/MS stands as the most robust, sensitive, and reproducible method. By eliminating the need for pre-column derivatization and utilizing a zwitterionic stationary phase, it bypasses the traditional bottlenecks of amino acid analysis. However, analysts must remain vigilant regarding ESI source optimization to prevent pyroglutamate-specific fragmentation artifacts.

References

  • NextSDS Chemical Database. "L-Proline, 4-(aminomethyl)-5-oxo-, (4R)- (9CI) — Chemical Substance Information." NextSDS. URL:[Link]

  • Nagamalleswari, G., & Umashankar, M. S. (2023). "Derivatization of Proline for the Enantiomeric Separation and Estimation of D-Proline in L-Proline by NP-HPLC." International Journal of Pharmaceutical Quality Assurance, 14(3), 767–770. URL:[Link]

  • Zhao Y, Pritts WA, Zhang S. (2008). "Chiral separation of selected proline derivatives using a polysaccharide-type stationary phase by supercritical fluid chromatography and comparison with high-performance liquid chromatography." Journal of Chromatography A, 1189(1-2):245-53. URL: [Link]

  • Purwaha P, et al. (2014). "An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid." Analytical Chemistry, 86(12):5633-5637. URL:[Link]

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Safety Operating Guide

Personal protective equipment for handling L-Proline, 4-(aminomethyl)-5-oxo-, (4R)-

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing drug development workflows, I approach the handling of novel pharmaceutical intermediates with a strict "presumed potent" operational framework. When working with specialized building blocks like L-Proline, 4-(aminomethyl)-5-oxo-, (4R)- (CAS 686287-94-5)[1], specific toxicological and pharmacokinetic data is often proprietary or limited to preliminary in vitro studies.

This compound is a conformationally constrained amino acid derivative, highly valued in peptidomimetic synthesis. However, its chemical structure dictates two critical handling challenges: severe hygroscopicity[2] and high electrostatic volatility. To ensure both researcher safety and the chemical integrity of your assays, we must engineer our protocols to mitigate the highest probable risks: aerosolized powder inhalation and moisture-induced degradation.

Below is the definitive operational and safety guide for handling this compound, designed as a self-validating system for your laboratory.

The PPE Matrix: Engineered Protection

Because dry powders represent the highest exposure risk, your Personal Protective Equipment (PPE) must create a comprehensive barrier against micro-particle inhalation and dermal absorption[3].

Protection ZoneRecommended EquipmentMaterial SpecificationCausality / Scientific Rationale
Respiratory Particulate RespiratorNIOSH-approved N95 or P100Mitigates the inhalation of aerosolized micro-particles during powder transfer and weighing.
Dermal (Hands) Double-layered Gloves100% Nitrile (min 4 mil thickness)Nitrile offers broad chemical resistance. Double-gloving allows the outer glove to be shed instantly if contaminated, maintaining a continuous barrier.
Ocular Chemical Splash GogglesANSI Z87.1 certifiedPrevents conjunctival exposure to reactive dust or accidental solvent splashes during the dissolution phase.
Body Flame-resistant Lab CoatNomex or treated cottonProvides a physical barrier against spills and prevents the electrostatic buildup common with synthetic fabrics.

Standard Operating Procedure: Handling & Dissolution

Do not simply follow these steps; understand the physical chemistry dictating them. Every action below is designed to control the environment around the molecule.

Phase 1: Thermal Equilibration (The Pre-requisite)
  • Step 1: Transfer the sealed vial of L-Proline, 4-(aminomethyl)-5-oxo-, (4R)- from its -20°C storage environment[4] to a benchtop desiccator.

  • Step 2: Allow 30–60 minutes for the vial to reach ambient room temperature before opening.

  • Causality: Amino acid derivatives are notoriously hygroscopic[2]. Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder. This hydrates the salt, permanently altering your molecular weight calculations and potentially degrading the aminomethyl group via hydrolysis.

  • Validation Check: The exterior glass of the vial must be completely dry to the touch before you break the parafilm seal.

Phase 2: Isolator Weighing (The Critical Hazard Window)
  • Step 1: Transfer the equilibrated vial to a certified powder weighing isolator or a Class II Type B2 Biological Safety Cabinet.

  • Step 2: Engage an ionizing blower (static eliminator) aimed directly at the analytical balance.

  • Step 3: Using a grounded, anti-static micro-spatula, transfer the powder to an anti-static weighing boat.

  • Causality: Fine pharmaceutical intermediates carry significant electrostatic charge. Without ambient ionization, the powder will repel from the spatula, aerosolizing into your breathing zone and contaminating the workspace.

  • Validation Check: Observe the powder's behavior. If particles visibly "jump" or cling aggressively to the vertical walls of the weighing boat, static is still present. Pause operations, re-position the ionizing blower, and wait 60 seconds before resuming.

Phase 3: Solvent Quenching (Hazard Reduction)
  • Step 1: Calculate your required volume of solvent (e.g., DMSO or a buffered aqueous solution) to achieve the target molarity.

  • Step 2: Add the solvent directly to the weighing boat or transfer tube inside the primary containment hood.

  • Step 3: Seal the vessel tightly before removing it from the hood.

  • Causality: The primary occupational hazard is the inhalation of dry powder. By dissolving the compound inside the primary containment zone, you immediately transition the hazard from an uncontrolled inhalation risk to a highly manageable dermal risk (liquid splashes)[3].

Spill Response & Waste Segregation Plan

In the event of a breach in containment, immediate and calculated action is required to prevent cross-contamination.

  • Don Fresh PPE: Immediately upgrade to a P100 respirator if not already wearing one.

  • Containment (Do NOT Sweep): Never use a brush or broom on dry pharmaceutical powders; sweeping violently aerosolizes the active compound. Instead, cover the spill with absorbent laboratory pads dampened with water or a 10% bleach solution to safely dissolve and trap the powder.

  • Inward Cleaning: Wipe inward from the edges of the spill toward the center to prevent expanding the contamination radius.

  • Disposal: Place all contaminated pads, outer gloves, and empty chemical vials into a designated, puncture-proof hazardous waste container. Label the waste strictly according to local CLP/GHS regulatory compliance standards for organic chemical waste[5].

  • Validation Check: Perform a secondary wipe-down of the spill area with a solvent-soaked swab (e.g., 70% ethanol or isopropanol) to ensure zero chemical residue remains on the stainless steel surface.

Operational Workflow Visualization

G N1 1. Storage & Equilibration (-20°C to Room Temp) N2 2. PPE Donning (Double Nitrile, N95/P100) N1->N2 N3 3. Primary Containment (Powder Weighing Isolator) N2->N3 N4 4. Anti-Static Handling (Minimize Aerosolization) N3->N4 N5 5. Solvent Dissolution (Closed System Transfer) N4->N5 N6 6. Decontamination & Waste Segregation N5->N6

Figure 1: End-to-end operational safety workflow for handling novel amino acid derivatives.

References

  • "L-Proline, 4-(aminomethyl)-5-oxo-, (4R)- (9CI) - NextSDS", NextSDS. URL:[Link]

Sources

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